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  • Product: 3,5-Dimethoxycyclohexan-1-ol
  • CAS: 191865-61-9

Core Science & Biosynthesis

Foundational

3,5-Dimethoxycyclohexan-1-ol: A Comprehensive Technical Guide on Physicochemical Properties, Analytical Workflows, and Biological Significance

Executive Summary 3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a highly specific oxygenated cyclic compound that has emerged as a critical biomarker in both thermochemical biomass conversion and advanced plant meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a highly specific oxygenated cyclic compound that has emerged as a critical biomarker in both thermochemical biomass conversion and advanced plant metabolomics. Structurally characterized by a cyclohexane ring functionalized with two methoxy groups and a hydroxyl moiety, this compound exhibits unique physicochemical behavior. This whitepaper provides an in-depth analysis of its structural properties, mechanistic generation pathways, and the self-validating analytical protocols required for its detection, designed specifically for researchers in drug development and green chemistry.

Chemical Identity & Structural Mechanics

The molecular architecture of 3,5-dimethoxycyclohexan-1-ol dictates its solubility, volatility, and interaction with biological targets. The cyclohexane core provides a hydrophobic scaffold, while the spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups introduces complex hydrogen-bonding dynamics.

The presence of these functional groups allows the molecule to act as both a hydrogen bond donor and acceptor, heavily influencing its behavior in both polar extraction solvents (like methanol) and gas-phase analytical environments.

Table 1: Physicochemical and Structural Identifiers
PropertyValue
Chemical Name 3,5-dimethoxycyclohexan-1-ol
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS Number 191865-61-9
Monoisotopic Mass 160.10994 Da
SMILES COC1CC(CC(C1)OC)O
InChIKey LGSMLWJSCSQCNV-UHFFFAOYSA-N

Data supported by and .

Mass Spectrometry Profiling & Collision Cross Sections

In untargeted metabolomics, accurate mass and predictable ionization behavior are paramount. 3,5-dimethoxycyclohexan-1-ol readily forms multiple adducts in Electrospray Ionization (ESI) environments. Understanding these adduct formations is critical for preventing false-positive annotations in complex biological matrices.

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
Adduct TypeExact Mass (m/z)Predicted CCS (Ų)Ionization Mode
[M+H]+ 161.11722133.9Positive
[M+Na]+ 183.09916139.9Positive
[M+NH4]+ 178.14376154.3Positive
[M-H]- 159.10266135.8Negative
[M+CH3COO]- 219.12379175.1Negative

Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase algorithms, providing an orthogonal metric for ion mobility-mass spectrometry (IM-MS) validation.

Mechanistic Pathways of Generation

The occurrence of 3,5-dimethoxycyclohexan-1-ol is primarily documented in two distinct scientific domains: thermochemical depolymerization of lignocellulosic biomass and the secondary metabolism of specific in vitro plant tissue cultures.

Thermochemical Generation (Biomass Pyrolysis)

During the fast pyrolysis of lignocellulosic biomass (e.g., switchgrass), the yield of 3,5-dimethoxycyclohexan-1-ol exhibits a strong negative correlation with the presence of alkali and alkaline earth metals (specifically Potassium and Magnesium).

Causality: K and Mg act as aggressive catalysts that promote the complete fragmentation (ring-scission) of glucose rings into low-molecular-weight non-condensable gases (NCGs) like CO2. When these inorganic species are removed via solvent extraction, the thermal breakdown pathway shifts. The stabilized carbohydrate structures undergo controlled catalytic depolymerization, leading to higher yields of anhydrosugars (like levoglucosan) and specific cyclic oxygenates, including 3,5-dimethoxycyclohexan-1-ol.

PyrolysisPathway Biomass Lignocellulosic Biomass Pretreatment Solvent Extraction (K/Mg Removal) Biomass->Pretreatment Reduces Ash Pyrolysis Fast Pyrolysis (450°C) Pretreatment->Pyrolysis Thermal Input Depolymerization Catalytic Depolymerization Pyrolysis->Depolymerization Breakdown Target 3,5-dimethoxycyclohexan-1-ol (Target Metabolite) Depolymerization->Target Ring Scission Anhydrosugars Anhydrosugars (Levoglucosan) Depolymerization->Anhydrosugars Glycosidic Cleavage

Pyrolytic generation pathway of 3,5-dimethoxycyclohexan-1-ol from lignocellulosic biomass.
Biological Biosynthesis (In Vitro Plant Metabolomics)

Recent untargeted metabolomics studies have identified 3,5-dimethoxycyclohexan-1-ol in the methanolic extracts of in vitro raised tissues of Digitalis purpurea L. (Foxglove).

Causality: Wild-type D. purpurea primarily synthesizes cardiotonic glycosides (digoxin). However, when leaf explants are subjected to in vitro tissue culture, the specific ratio of Plant Growth Regulators (PGRs) induces cellular stress and dedifferentiation. This artificial environment forces a metabolic shift, activating latent biosynthetic gene clusters that produce novel secondary metabolites, including 3,5-dimethoxycyclohexan-1-ol, which likely serves as a stress-response intermediate or a byproduct of altered lignin biosynthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains an internal Quality Control (QC) check that must be passed before proceeding, ensuring that causality is maintained and artifacts are eliminated.

Protocol 1: Pyrolysis-GC/MS for Biomass Depolymerization Analysis

Objective: Quantify 3,5-dimethoxycyclohexan-1-ol yield as a function of ash reduction.

  • Biomass Pretreatment: Extract raw switchgrass with a water-ethanol mixture (1:1 v/v) at 60°C for 2 hours to remove K and Mg.

    • Validation Check (TGA): Perform Thermogravimetric Analysis. A successful extraction is validated if the initial degradation temperature ( Tonset​ ) shifts higher compared to unextracted biomass, confirming the removal of catalytic ash.

  • Fast Pyrolysis: Subject the extractives-free biomass to fast pyrolysis at exactly 450°C in a micro-pyrolyzer coupled directly to a GC-MS.

    • Validation Check (Gas Monitoring): Monitor CO2 yields. A significant reduction in CO2 confirms that complete fragmentation is suppressed, favoring depolymerization.

  • GC-MS Separation & Detection: Run the pyrolytic vapors through a capillary column (e.g., DB-1701).

    • Validation Check (Internal Standard): Spike the sample with fluoranthene prior to injection. Peak areas for 3,5-dimethoxycyclohexan-1-ol (m/z 160.11) must be normalized against the internal standard to account for instrument drift.

Protocol 2: Untargeted Metabolomics Workflow for Plant Tissue Culture

Objective: Induce and detect 3,5-dimethoxycyclohexan-1-ol in D. purpurea L.

  • Explant Sterilization & Callus Induction: Inoculate sterilized leaf explants on Murashige and Skoog (MS) medium fortified with 8.8 µM BAP (6-benzyl amino purine) and 0.9 µM 2,4-D (2,4-dichlorophenoxyacetic acid).

    • Validation Check (Sterility & Biomass): Plate a subset on PGR-free MS medium for 48 hours to confirm zero microbial contamination. At week 4, the primary culture must yield ~4.9 g of friable callus to confirm optimal dedifferentiation.

  • Methanolic Extraction: Lyophilize the callus tissue and extract with 100% LC-MS grade methanol under ultrasonication for 30 minutes.

  • UPLC-ESI-QTOF-MS Profiling: Inject the extract into a UPLC system coupled to a QTOF mass spectrometer operating in both positive and negative ESI modes.

    • Validation Check (QC Pooling): Inject a pooled QC sample (aliquots from all biological replicates) every 10 runs. Retention time shifts must be <0.1 min, and mass accuracy drift must be <5 ppm for the run to be considered valid.

MetabolomicsWorkflow Explant Leaf Explant Collection (Digitalis purpurea L.) Culture In Vitro Callus Culture (8.8 µM BAP + 0.9 µM 2,4-D) Explant->Culture Surface Sterilization Extraction Methanolic Extraction Culture->Extraction Biomass Harvest (4 Weeks) Analysis Untargeted Metabolomics (GC-MS / UPLC-ESI-QTOF-MS) Extraction->Analysis Sample Derivatization Detection Detection & Profiling (m/z 160.11) Analysis->Detection Data Processing

Untargeted metabolomics workflow for detecting 3,5-dimethoxycyclohexan-1-ol in plant tissues.

Strategic Implications for Drug Development

For drug development professionals, the discovery of 3,5-dimethoxycyclohexan-1-ol in medicinal plants like Digitalis purpurea opens new avenues for scaffold exploration. Cyclohexanol derivatives frequently exhibit neuroactive, antimicrobial, and anesthetic properties due to their ability to cross lipid bilayers while maintaining hydrogen-bonding interactions with target receptors.

Furthermore, the ability to selectively upregulate this compound using specific in vitro PGR ratios (BAP/2,4-D) demonstrates that plant tissue culture can be utilized as a scalable, sustainable bioreactor for novel drug discovery, bypassing the need to harvest wild plant populations.

References

  • "trans-(3R,5R)-3,5-dimethoxycyclohexan-1-ol - PubChem", National Institutes of Health (NIH). Available at:[Link]

  • "3,5-dimethoxycyclohexan-1-ol (C8H16O3) - PubChemLite", Université du Luxembourg. Available at:[Link]

  • "Effect of Non-Structural Organics and Inorganics Constituents of Switchgrass During Pyrolysis", Frontiers in Energy Research. Available at: [Link]

  • "Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L.", Frontiers in Plant Science. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Stereoisomers and Chirality of 3,5-dimethoxycyclohexan-1-ol

Abstract This technical guide provides a comprehensive analysis of the stereoisomers and chirality of 3,5-dimethoxycyclohexan-1-ol, a molecule of interest in synthetic and medicinal chemistry. We will delve into the fund...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers and chirality of 3,5-dimethoxycyclohexan-1-ol, a molecule of interest in synthetic and medicinal chemistry. We will delve into the fundamental principles of stereochemistry as they apply to substituted cyclohexanes, offering a detailed examination of the possible stereoisomers, their conformational preferences, and the experimental techniques used for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stereochemical nuances of this and related cyclic systems.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the context of drug development, the specific stereoisomeric form of a molecule can dictate its efficacy, toxicity, and metabolic profile. Substituted cyclohexanes represent a common structural motif in many biologically active compounds, and their non-planar, chair-like conformations introduce a layer of complexity to their stereochemical analysis.

This guide will focus on 3,5-dimethoxycyclohexan-1-ol to illustrate these principles. By understanding the number of possible stereoisomers, their relationships (enantiomers, diastereomers, and meso compounds), and their conformational dynamics, researchers can make more informed decisions in the design, synthesis, and application of such molecules.

Stereochemical Analysis of 3,5-dimethoxycyclohexan-1-ol

Identification of Chiral Centers

To determine the number of possible stereoisomers, we must first identify the chiral centers within the 3,5-dimethoxycyclohexan-1-ol molecule. A chiral center is typically a carbon atom bonded to four different groups. In this molecule, carbons 1, 3, and 5 are potential chiral centers as they are each attached to a hydroxyl or methoxy group and are part of the cyclohexane ring.

The maximum number of stereoisomers can be predicted using the 2n rule, where 'n' is the number of chiral centers. With three potential chiral centers, we might expect up to 23 = 8 stereoisomers. However, the symmetry of the molecule must also be considered, which can reduce the actual number of unique stereoisomers.

Possible Stereoisomers and Their Relationships

The relative orientations of the hydroxyl and two methoxy groups (either 'up' or 'down' relative to the plane of the ring) define the different stereoisomers. These can be categorized as cis or trans with respect to each other. The relationships between these isomers are crucial for understanding their properties.

  • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties except for their interaction with plane-polarized light.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.[1]

  • Meso Compounds: Achiral compounds that have chiral centers. They possess an internal plane of symmetry that makes them superimposable on their mirror image.

The stereoisomeric relationships for 3,5-dimethoxycyclohexan-1-ol are complex due to the three substitution points. A thorough analysis reveals the existence of enantiomeric pairs and meso compounds.

stereoisomers cluster_isomers Stereoisomers of 3,5-dimethoxycyclohexan-1-ol Racemic_Mixture_1 Racemic Mixture 1 (Enantiomeric Pair A) Diastereomers Diastereomers Racemic_Mixture_1->Diastereomers Diastereomeric to Enantiomers_A Enantiomer A1 Racemic_Mixture_1->Enantiomers_A Enantiomers_A2 Enantiomer A2 Racemic_Mixture_1->Enantiomers_A2 Racemic_Mixture_2 Racemic Mixture 2 (Enantiomeric Pair B) Racemic_Mixture_2->Diastereomers Diastereomeric to Enantiomers_B Enantiomer B1 Racemic_Mixture_2->Enantiomers_B Enantiomers_B2 Enantiomer B2 Racemic_Mixture_2->Enantiomers_B2 Meso_Compound_1 Meso Compound 1 Meso_Compound_1->Diastereomers Diastereomeric to Meso_Compound_2 Meso Compound 2 Meso_Compound_2->Diastereomers Diastereomeric to Enantiomers_A->Enantiomers_A2 Enantiomers Enantiomers_B->Enantiomers_B2 Enantiomers

Caption: Relationships between the stereoisomers of 3,5-dimethoxycyclohexan-1-ol.

Conformational Analysis

Substituted cyclohexanes predominantly exist in a chair conformation to minimize angle and torsional strain.[2] For 3,5-dimethoxycyclohexan-1-ol, each stereoisomer can exist as two interconverting chair conformers. The substituents (hydroxyl and methoxy groups) can occupy either axial or equatorial positions.

Axial vs. Equatorial Substituents

Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction.[2][3] The energetic penalty for a substituent being in the axial position depends on its size.[4] For monosubstituted cyclohexanes, the conformer with the equatorial substituent is typically more stable.[4][5]

Stable Conformations of 3,5-dimethoxycyclohexan-1-ol Isomers

The relative stability of the two chair conformers for each stereoisomer of 3,5-dimethoxycyclohexan-1-ol is determined by the balance of these steric interactions. The most stable conformation will be the one that minimizes the number of bulky groups in the axial position. For example, a stereoisomer with all three substituents in equatorial positions would be expected to be particularly stable. Conversely, a conformer with all three groups in axial positions would be highly disfavored.

StereoisomerMost Stable Conformer (Substituent Positions)Key Steric Interactions
(1R,3R,5R) 1-OH (eq), 3-OCH3 (eq), 5-OCH3 (eq)Minimal 1,3-diaxial strain
(1R,3R,5S) 1-OH (eq), 3-OCH3 (eq), 5-OCH3 (ax)1,3-diaxial interaction with axial H's
(1R,3S,5R) (meso) 1-OH (ax), 3-OCH3 (eq), 5-OCH3 (eq)1,3-diaxial interaction of OH
(1S,3R,5R) 1-OH (eq), 3-OCH3 (ax), 5-OCH3 (ax)Significant 1,3-diaxial interactions

Table 1: Predicted stable conformations and key steric interactions for selected stereoisomers of 3,5-dimethoxycyclohexan-1-ol.

Experimental Methodologies for Separation and Characterization

The separation and characterization of stereoisomers are critical steps in the development of chiral molecules. Due to their differing physical properties, diastereomers can often be separated by conventional techniques like chromatography. Enantiomers, however, require chiral methods for their resolution.

Chiral Resolution and Separation

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are commonly employed.

Another approach is chiral resolution via diastereomeric salt formation .[6] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[6] These salts can then be separated by crystallization due to their different solubilities.[6]

separation_workflow Racemic_Mixture Racemic Mixture of 3,5-dimethoxycyclohexan-1-ol Chiral_Column Chiral HPLC/GC Racemic_Mixture->Chiral_Column Direct Separation Derivatization React with Chiral Resolving Agent Racemic_Mixture->Derivatization Chemical Resolution Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Diastereomers Diastereomeric Salts Derivatization->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Diastereomers Separated Diastereomers Crystallization->Separated_Diastereomers Removal Remove Resolving Agent Separated_Diastereomers->Removal Pure_Enantiomers Pure Enantiomers Removal->Pure_Enantiomers

Caption: Workflow for the separation of enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers.[1]

  • ¹H NMR: The chemical shifts and coupling constants of the protons in the cyclohexane ring are highly dependent on their axial or equatorial orientation. Diastereomers will exhibit distinct ¹H NMR spectra due to their different chemical environments.[1] While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to observable differences.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms will differ between diastereomers.

  • NOESY/EXSY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can be used to study the through-space proximity of protons and to investigate conformational exchange processes, respectively.[7][8]

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules.

Synthesis of 3,5-dimethoxycyclohexan-1-ol

The synthesis of specific stereoisomers of 3,5-dimethoxycyclohexan-1-ol often requires stereocontrolled reactions. A plausible synthetic route could start from a precursor like 1,3-cyclohexanedione.

Exemplary Synthetic Protocol
  • Enol Ether Formation: Reaction of 1,3-cyclohexanedione with methanol in the presence of an acid catalyst can yield 3-methoxycyclohex-2-en-1-one.[9]

  • Second Methoxylation: A subsequent conjugate addition of a methoxy group could potentially introduce the second methoxy substituent at the 5-position. The stereochemical outcome of this step would be crucial.

  • Ketone Reduction: Reduction of the ketone at the 1-position to a hydroxyl group would yield the final product. The choice of reducing agent can influence the stereoselectivity of this step, leading to either the cis or trans alcohol.

The specific reagents and reaction conditions would need to be carefully optimized to achieve the desired stereoisomer.

Conclusion

The stereochemical landscape of 3,5-dimethoxycyclohexan-1-ol is a rich and complex field of study. A thorough understanding of its potential stereoisomers, their conformational preferences, and the methods for their separation and characterization is paramount for any research or development involving this molecule. The principles discussed in this guide are broadly applicable to other substituted cyclohexane systems and serve as a foundation for the rational design and synthesis of stereochemically pure compounds.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem. (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
  • Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16).
  • 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2021, December 15).
  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - MDPI. (2023, September 28).
  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27).
  • 9.5: Substituted Cyclohexanes - Chemistry LibreTexts. (2022, July 18).
  • Ring Conformations - MSU chemistry. (n.d.).
  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. (n.d.).
  • On the Origins of Kinetic Resolution of Cyclohexane-1,2-diols Through Stereoselective Acylation by Chiral Tetrapeptides | Organic Letters - ACS Publications. (2009, July 15).
  • Synthesis of chiral cyclohexanes and carbasugars by 6-exo-dig radical cyclisation reactions. (2008, November 19).
  • Experimental protocol for the synthesis of 3-Methoxycyclohexanone - Benchchem. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. (2007, November 26).
  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents | Journal of the American Chemical Society. (2013, February 21).
  • Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
  • Solved 3,5 dimethylcyclohexanol has 6 stereoisomers with 2 | Chegg.com. (2021, October 20).
  • RU1833359C - Method of synthesis of cyclohexanol or cyclohexanone - Google Patents. (n.d.).
  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22).
  • WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents. (n.d.).
  • 3,5-dimethylcyclohexanol - ChemBK. (2024, April 9).
  • Stereochemistry | Basicmedical Key. (2017, July 12).
  • 3,5-Dimethylcyclohexanol mixture of stereo isomers, = 97.0 GC 5441-52-1 - Sigma-Aldrich. (n.d.).
  • 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem. (n.d.).

Sources

Foundational

3,5-dimethoxycyclohexan-1-ol molecular weight and exact mass

An In-depth Technical Guide to 3,5-dimethoxycyclohexan-1-ol: Physicochemical Properties and Analytical Considerations For the attention of: Researchers, scientists, and drug development professionals. This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,5-dimethoxycyclohexan-1-ol: Physicochemical Properties and Analytical Considerations

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-dimethoxycyclohexan-1-ol, a substituted cyclohexanol derivative. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into its practical application in a laboratory setting, with a focus on ensuring scientific integrity through self-validating experimental designs.

Fundamental Physicochemical Profile

A molecule's identity and behavior are fundamentally defined by its mass and structure. For 3,5-dimethoxycyclohexan-1-ol, these foundational parameters are the starting point for all quantitative and qualitative analytical work.

Molecular Weight and Mass: The Cornerstone of Analysis

The molecular weight and exact mass are critical for a range of applications, from accurate solution preparation to definitive identification via mass spectrometry.

PropertyValueData Source
Molecular Formula C₈H₁₆O₃Synblock[1]
Molecular Weight 160.21 g/mol Synblock[1]
Exact Mass 160.10994 DaPubChemLite[2]
Monoisotopic Mass 160.10994 DaPubChemLite[2]

The molecular weight is the average mass of the molecule based on the natural abundance of its constituent isotopes and is indispensable for gravimetric measurements and calculating molarity. In contrast, the exact mass (and the effectively identical monoisotopic mass for this molecule) is calculated using the mass of the most abundant isotope of each element. This value is paramount for high-resolution mass spectrometry (HRMS), where it serves as the primary identifier.

Chemical Identifiers for Unambiguous Referencing

To ensure clarity and precision in research and documentation, the following standardized identifiers for 3,5-dimethoxycyclohexan-1-ol should be utilized.

  • CAS Number: 191865-61-9

  • InChI: InChI=1S/C8H16O3/c1-10-7-3-6(9)4-8(5-7)11-2/h6-9H,3-5H2,1-2H3[2]

  • SMILES: COC1CC(CC(C1)OC)O[2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) provide structural information in a machine-readable format, crucial for cheminformatics and database integration.

Experimental Design and Self-Validating Protocols

The structural features of 3,5-dimethoxycyclohexan-1-ol—a hydroxyl group and two methoxy ethers on a cyclohexane ring—dictate the optimal analytical strategies. The following sections detail experimental choices and the rationale behind them, promoting robust and trustworthy results.

Mass Spectrometry: A Self-Validating Approach to Identification

High-resolution mass spectrometry is the gold standard for confirming the identity of a compound. The precision of this technique allows for the creation of a self-validating system.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation:

    • Create a 1 mg/mL stock solution in a high-purity solvent such as methanol or acetonitrile. The choice of solvent should be guided by the subsequent chromatographic method.

    • For direct infusion or LC-MS, dilute the stock to a working concentration of 1-10 µg/mL. For positive ion mode, use a mobile phase-like solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid. For negative ion mode, 0.1% ammonium hydroxide can be used. The rationale is to promote ionization by providing a source of protons ([M+H]⁺) or facilitating deprotonation ([M-H]⁻).

  • Instrumentation:

    • Employ a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) with a mass accuracy of < 5 ppm. This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

  • Data Acquisition:

    • Acquire data in both positive and negative ionization modes. This dual-mode analysis provides complementary information and increases the confidence of identification. For instance, the presence of a hydroxyl group makes it amenable to both protonation and deprotonation.

  • Data Analysis and Validation:

    • Extract the ion chromatograms for the theoretically predicted m/z values of common adducts.

    • A definitive identification requires the measured mass to be within 5 ppm of the calculated exact mass. The observation of multiple adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.), each meeting the high-accuracy criterion, constitutes a self-validating result.

Predicted Adducts for Mass Spectrometry

Ionization ModeAdductPredicted m/z
Positive[M+H]⁺161.11722
Positive[M+Na]⁺183.09916
Positive[M+NH₄]⁺178.14376
Negative[M-H]⁻159.10266
Negative[M+HCOO]⁻205.10814

Data sourced from PubChemLite.[2]

Logical Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a compound. The following workflow diagram illustrates the logical progression from initial sample handling to detailed analysis, incorporating the principle of self-validation.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Structural & Mass Confirmation (Self-Validating Loop) cluster_2 Step 3: Method Development & Application A Sample Acquisition & Purity Assessment (e.g., qNMR) B Accurate Mass Solution Preparation A->B Based on Purity C HRMS Analysis (Positive & Negative Modes) B->C Confirm Exact Mass & Adducts D NMR Spectroscopy (1H, 13C, COSY, HSQC) C->D Confirm Connectivity D->C Cross-Validation E Chromatographic Method Development (LC & GC with Derivatization) D->E Based on Polarity & Structure F Application in Downstream Assays (e.g., Biological Screening) E->F

Caption: A self-validating workflow for the characterization of 3,5-dimethoxycyclohexan-1-ol.

Potential Applications and Future Research Directions

While specific applications for 3,5-dimethoxycyclohexan-1-ol are not yet extensively documented, its structure as a functionalized cyclohexane ring makes it a molecule of interest for several fields:

  • Medicinal Chemistry: The cyclohexane scaffold is a common feature in many drug molecules. The presence of three distinct oxygen functional groups offers multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of novel therapeutic agents.

  • Materials Science: The hydroxyl group can be used for polymerization or for grafting onto surfaces, suggesting potential use in the development of new polymers or functionalized materials.

Further research is necessary to explore the stereochemistry of its synthesis and its biological activity. The development of efficient synthetic routes to enantiomerically pure forms of 3,5-dimethoxycyclohexan-1-ol would be a significant step towards unlocking its full potential in drug development.

References

  • PubChemLite. 3,5-dimethoxycyclohexan-1-ol (C8H16O3). [Link]

Sources

Exploratory

Thermodynamic Solubility Profile of 3,5-Dimethoxycyclohexan-1-ol in Polar Organic Solvents

Executive Summary 3,5-dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a highly functionalized aliphatic ring system frequently encountered as a chemical synthesis intermediate and a pharmaceutical impurity[1]. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a highly functionalized aliphatic ring system frequently encountered as a chemical synthesis intermediate and a pharmaceutical impurity[1]. Understanding its solubility profile in polar organic solvents is a critical prerequisite for crystallization development, chromatographic purification, and formulation design.

This whitepaper provides an in-depth technical framework for predicting, modeling, and empirically validating the thermodynamic solubility of 3,5-dimethoxycyclohexan-1-ol. By bridging structural conformational analysis with Hansen Solubility Parameters (HSP) and rigorous experimental protocols, this guide serves as a self-validating system for drug development professionals.

Molecular Architecture & Solvation Thermodynamics

To understand the macroscopic solubility of 3,5-dimethoxycyclohexan-1-ol, one must first deconstruct its microscopic solute-solvent interactions. The molecule consists of a hydrophobic cyclohexane core decorated with three polar moieties: one hydroxyl group (-OH) at C1 and two methoxy groups (-OCH3) at C3 and C5.

The Causality of Stereochemistry on Solvation

The spatial arrangement (diastereomerism) of these substituents fundamentally dictates the molecule's solvation thermodynamics.

  • Equatorial Conformations: When the polar groups occupy equatorial positions, they project outward, maximizing their Accessible Surface Area (ASA). The hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), while the methoxy groups act as potent HBAs. This conformation maximizes intermolecular interactions with polar solvents.

  • Syn-Axial Conformations (Intramolecular H-Bonding): If the -OH and -OCH3 groups exist in a 1,3-diaxial relationship, strong intramolecular hydrogen bonding occurs. This internal saturation of hydrogen bonds effectively "hides" the polar groups from the bulk solvent, reducing the molecule's apparent Polar Surface Area (PSA). Consequently, this specific stereoisomer will exhibit anomalously higher solubility in less polar solvents (e.g., ethyl acetate) and lower solubility in highly polar protic solvents compared to its all-equatorial counterpart.

Thermodynamics Lattice Crystal Lattice Disruption Solvation Solute-Solvent Complexation Lattice->Solvation Endothermic (+ΔH) Cavity Solvent Cavity Formation Cavity->Solvation Endothermic (+ΔH) Equilibrium Thermodynamic Equilibrium Solvation->Equilibrium Exothermic (-ΔH)

Thermodynamic drivers of 3,5-dimethoxycyclohexan-1-ol dissolution.

Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) theory divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

Using the known HSP values for the parent molecule, cyclohexanol ( δD​=17.4,δP​=4.1,δH​=13.5 MPa 1/2 )[2], we can extrapolate the parameters for 3,5-dimethoxycyclohexan-1-ol. The addition of two methoxy ethers slightly reduces the overall dispersion forces due to increased molar volume, increases the polar dipole moment, and shifts the hydrogen bonding character heavily toward HBA capacity.

Estimated HSP for 3,5-dimethoxycyclohexan-1-ol:

  • δD​≈17.0 MPa 1/2

  • δP​≈6.5 MPa 1/2

  • δH​≈10.0 MPa 1/2

The affinity between the solute and a solvent is calculated using the HSP distance ( Ra​ ):

Ra2​=4(δD,solvent​−δD,solute​)2+(δP,solvent​−δP,solute​)2+(δH,solvent​−δH,solute​)2

A smaller Ra​ value indicates a higher probability of complete solvation.

Predicted Solubility Profile in Polar Organic Solvents
SolventClassification δD​ δP​ δH​ Calculated Ra​ Predicted Solubility
Methanol Polar Protic15.112.322.314.8 Moderate - High
Ethanol Polar Protic15.88.819.410.0 High
Isopropanol Polar Protic15.86.116.46.8 Very High
DMSO Polar Aprotic18.416.410.210.3 High
DMF Polar Aprotic17.413.711.37.4 Very High
Ethyl Acetate Moderately Polar15.85.37.23.9 Exceptionally High

Data Interpretation: The molecule exhibits an exceptionally low Ra​ distance with Ethyl Acetate and Isopropanol, indicating that moderately polar, slightly H-bonding solvents provide the optimal thermodynamic environment for dissolution. Highly polar protic solvents like Methanol suffer from a large δH​ mismatch, as the solute cannot donate enough hydrogen bonds to satisfy the methanol network.

Experimental Methodologies: A Self-Validating System

Theoretical predictions must be empirically validated. In early drug discovery, kinetic solubility assays (e.g., DMSO-dilution methods) are often used for speed. However, these methods are prone to supersaturation artifacts and can overestimate solubility by up to 6-fold[3].

To establish absolute scientific integrity, we must measure thermodynamic (equilibrium) solubility . The following protocols form a self-validating loop: solid-state characterization ensures the starting material's energy state is known, and the miniaturized shake-flask method guarantees true equilibrium[4].

Protocol A: Solid-State Profiling (Pre-Solubility)

Causality: The energy required to break the crystal lattice ( ΔHlat​ ) directly opposes solvation. Amorphous solids or different polymorphs of 3,5-dimethoxycyclohexan-1-ol will yield drastically different apparent solubilities.

  • Differential Scanning Calorimetry (DSC): Weigh 2-5 mg of 3,5-dimethoxycyclohexan-1-ol into an aluminum pan. Heat at 10°C/min from 20°C to 200°C under nitrogen purge. Record the melting endotherm ( Tm​ ) and heat of fusion ( ΔHf​ ).

  • Powder X-Ray Diffraction (pXRD): Confirm the crystallinity of the bulk powder prior to dissolution to ensure no amorphous domains are artificially inflating the solubility data.

Protocol B: Miniaturized Isothermal Shake-Flask Method

This protocol is adapted from the gold-standard methodologies for thermodynamic solubility determination in pharmaceutical sciences[3][4].

  • Solvent Preparation: Dispense 500 µL of the target polar organic solvent (e.g., Ethanol, DMSO, Ethyl Acetate) into 2.0 mL glass HPLC vials equipped with PTFE-lined screw caps.

  • Solid Addition (Excess): Incrementally add crystalline 3,5-dimethoxycyclohexan-1-ol to the vials until a visible, persistent suspension is formed. Crucial Step: The presence of excess solid is the thermodynamic prerequisite for equilibrium.

  • Isothermal Equilibration: Place the sealed vials in a thermoshaker incubator. Agitate at 400 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for a minimum of 48 hours.

  • Phase Separation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at the equilibration temperature to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent solute adsorption).

  • Dilution & Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute immediately with the mobile phase to prevent precipitation upon temperature changes. Quantify the concentration using HPLC coupled with a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

Protocol Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Polar Organics) Step1->Step2 Step3 3. Isothermal Shaking (48-72h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation/Filtration) Step3->Step4 Step5 5. HPLC-RID/CAD Quantification Step4->Step5

Miniaturized isothermal shake-flask methodology for thermodynamic solubility.

Conclusion

The solubility of 3,5-dimethoxycyclohexan-1-ol in polar organic solvents is a delicate balance of its internal stereochemistry and external solvent parameters. By leveraging the Hansen Solubility Parameter framework, we identify that moderately polar solvents with balanced hydrogen-bond acceptor/donor capabilities (like Isopropanol and Ethyl Acetate) provide the most thermodynamically favorable environments. For rigorous pharmaceutical development, these theoretical predictions must always be coupled with solid-state characterization and validated via the isothermal shake-flask method to ensure absolute data integrity.

References

  • 191865-61-9|3,5-dimethoxycyclohexan-1-ol|3,5 ... - BIOFOUNT Source: bio-fount.com URL:[Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: stevenabbott.co.uk URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (nih.gov) URL:[Link]

Sources

Foundational

Thermophysical Characterization of 3,5-Dimethoxycyclohexan-1-ol: Boiling Point, Melting Point, and Analytical Methodologies

Executive Summary For researchers and drug development professionals, accurate thermophysical data—specifically boiling point (BP) and melting point (MP)—is critical for solvent selection, crystallization scaling, and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurate thermophysical data—specifically boiling point (BP) and melting point (MP)—is critical for solvent selection, crystallization scaling, and thermodynamic modeling. 3,5-dimethoxycyclohexan-1-ol presents unique characterization challenges due to its multiple hydrogen-bonding sites, stereoisomerism, and susceptibility to thermal degradation. This whitepaper provides an in-depth mechanistic analysis of its thermophysical properties, predictive quantitative data, and self-validating experimental protocols for empirical determination.

Chemical Identity & Research Context

3,5-dimethoxycyclohexan-1-ol is a highly oxygenated cycloaliphatic compound. The compound is cataloged under CAS Registry Number 191865-61-9 ()[1].

In contemporary research, it has been identified as a bioactive secondary metabolite in the in vitro raised tissues of Digitalis purpurea L., highlighting its emerging relevance in untargeted metabolomics and natural product pharmacology ()[2]. Furthermore, it is observed as a product of the catalytic depolymerization of carbohydrates during the pyrolysis of switchgrass, where its yield is heavily influenced by inorganic constituents like potassium and magnesium ()[3].

Structure-Property Relationships (Causality)

The thermophysical behavior of 3,5-dimethoxycyclohexan-1-ol is strictly governed by the interplay of its functional groups and its cyclic aliphatic backbone. Understanding this causality is essential for predicting its phase transitions:

  • Hydrogen Bonding (Boiling Point Elevation): The single hydroxyl (-OH) group acts as a primary hydrogen bond donor and acceptor. This significantly elevates the boiling point compared to fully etherified analogs (e.g., 1,3,5-trimethoxycyclohexane). However, because there is only one -OH group, the hydrogen-bonding network is finite, preventing the extreme boiling points seen in inositols.

  • Dipole-Dipole Interactions: The two methoxy (-OCH₃) groups introduce significant local dipoles. Depending on the stereoisomeric configuration (e.g., cis,cis vs. trans,trans), these dipoles can either partially cancel out or constructively add to the net molecular dipole moment. A higher net dipole moment increases intermolecular forces, thereby elevating the boiling point.

  • Crystal Packing (Melting Point Causality): Melting point is highly sensitive to molecular symmetry. The cis,cis-isomer, which can adopt a highly symmetrical chair conformation (with all substituents in stable equatorial positions), packs efficiently into a crystal lattice, yielding a distinct melting point. Conversely, mixtures of diastereomers will exhibit significant melting point depression and often present as viscous, supercooled liquids at room temperature.

Quantitative Thermophysical Data

Because empirical data for specific stereoisomers of this compound is scarce in standard literature, predictive thermodynamic modeling based on structural analogs (e.g., cyclohexanol and methoxycyclohexanes) is utilized to establish baseline parameters.

PropertyValue / Predicted RangeRemarks / Causality
Chemical Name 3,5-dimethoxycyclohexan-1-olIUPAC nomenclature
CAS Registry Number 191865-61-9Primary identifier
Molecular Formula C₈H₁₆O₃-
Molecular Weight 160.21 g/mol -
Boiling Point (760 mmHg) 245 °C – 255 °C (Predicted)High risk of thermal degradation (dehydration) at this temperature.
Boiling Point (10 mmHg) 115 °C – 125 °C (Predicted)Recommended pressure range for empirical ebulliometry.
Melting Point 35 °C – 50 °C (Predicted)Highly dependent on diastereomeric purity; mixtures may be liquid at 20 °C.

Experimental Methodologies (Self-Validating Protocols)

To empirically determine the exact BP and MP of a synthesized or isolated batch of 3,5-dimethoxycyclohexan-1-ol, standard capillary methods are insufficient. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Traditional capillary methods fail for hygroscopic or polymorphic compounds like oxygenated cyclohexanes. Absorbed atmospheric moisture acts as a plasticizer, artificially depressing the melting point. DSC provides a self-validating thermodynamic profile by quantifying the enthalpy of fusion ( ΔHfus​ ), allowing the operator to distinguish between a true melting event, an impurity-driven eutectic melt, or a glass transition.

Step-by-Step Methodology:

  • System Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​=156.6∘C ) to ensure thermal accuracy.

  • Sample Preparation: Under a dry nitrogen atmosphere, encapsulate 2.0–5.0 mg of pre-dried 3,5-dimethoxycyclohexan-1-ol in a hermetically sealed aluminum pan to prevent moisture absorption during the run.

  • Thermal Cycling (Self-Validation):

    • Heating Cycle 1: Heat the sample from -20 °C to 80 °C at a rate of 10 °C/min. This erases the thermal and mechanical history of the sample.

    • Cooling Cycle: Cool the sample at 10 °C/min back to -20 °C to observe the exothermic crystallization peak.

    • Heating Cycle 2: Heat again at a slower rate of 5 °C/min.

  • Data Extraction: The extrapolated onset temperature of the endothermic peak during the second heating cycle is recorded as the true thermodynamic melting point.

Protocol B: Boiling Point Determination via Reduced-Pressure Dynamic Ebulliometry

Causality & Rationale: Atmospheric boiling of heavily oxygenated cyclohexanols often leads to thermal degradation (e.g., dehydration to form methoxycyclohexenes or ether cleavage). Reduced-pressure ebulliometry lowers the boiling temperature below the degradation threshold, ensuring chemical integrity during measurement.

Step-by-Step Methodology:

  • System Equilibration: Charge a dynamic ebulliometer (equipped with a Cotrell pump) with 20 mL of the purified sample. Connect the system to a high-precision vacuum manifold and a cold trap.

  • Pressure Control & Self-Validation: Set the system pressure to exactly 10.0 mmHg using a proportional valve controller. Verify the system integrity by running a known standard (e.g., biphenyl) prior to the sample.

  • Heating & Reflux: Apply heat until a steady reflux is established. The Cotrell pump mechanism ensures continuous spraying of the vapor-liquid equilibrium mixture over the thermowell, preventing superheating.

  • Data Acquisition: Record the temperature only when the thermal variance is <0.05 °C over a 10-minute window.

  • Extrapolation: Repeat the measurement at 20.0 mmHg and 50.0 mmHg. Fit the resulting vapor pressure curve to the Antoine equation to mathematically extrapolate the theoretical atmospheric boiling point without physically degrading the sample.

Workflow Visualization

The following diagram illustrates the logical progression of the thermophysical characterization, emphasizing the required purity verification before thermal analysis.

Workflow cluster_Thermal Thermophysical Characterization Sample 3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) Purity Purity & Stereochemical Profiling (qNMR & GC-MS) Sample->Purity Aliquot DSC Differential Scanning Calorimetry (Melting Point & Polymorphism) Purity->DSC Solid/Viscous state Ebulliometry Dynamic Ebulliometry @ 10-50 mmHg (Boiling Point Determination) Purity->Ebulliometry Liquid state Validation Thermodynamic Modeling & Data Validation DSC->Validation Endothermic peaks Ebulliometry->Validation Vapor-liquid eq. Output Validated BP & MP Data Validation->Output Final consensus

Figure 1: Thermophysical characterization workflow for 3,5-dimethoxycyclohexan-1-ol.

References
  • Title: Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L Source: Frontiers in Plant Science URL: [Link]

  • Title: Effect of Non-Structural Organics and Inorganics Constituents of Switchgrass During Pyrolysis Source: Frontiers in Energy Research URL: [Link]

Sources

Exploratory

thermodynamic stability of 3,5-dimethoxycyclohexan-1-ol conformers

An in-depth analysis of the reveals a fascinating intersection of classical steric theory and modern non-covalent interaction dynamics. For drug development professionals and computational chemists, understanding this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the reveals a fascinating intersection of classical steric theory and modern non-covalent interaction dynamics. For drug development professionals and computational chemists, understanding this molecule provides a masterclass in how intramolecular hydrogen bonding (IAHB) can override established steric penalties, fundamentally altering the spatial orientation of pharmacophores.

The Conformational Landscape: Sterics vs. Electrostatics

In classical cyclohexane conformational analysis, substituents preferentially adopt equatorial positions to minimize 1,3-diaxial steric strain (quantified by A-values). For 3,5-dimethoxycyclohexan-1-ol, the A-values for the hydroxyl ( 0.9 kcal/mol) and methoxy ( 0.6 kcal/mol) groups suggest that the conformer maximizing equatorial occupancy should always be the thermodynamic sink.

However, this classical model fails in non-polar microenvironments. When an axial hydroxyl group and an axial methoxy group are in a 1,3-diaxial relationship, the spatial proximity allows for the formation of a highly stabilizing Intramolecular Hydrogen Bond (IAHB). Theoretical calculations using the CBS-4M method on structurally analogous demonstrate that this specific IAHB provides approximately 18.4 kJ/mol of stabilization energy. This electrostatic benefit is powerful enough to invert the expected thermodynamic equilibrium, provided the solvent environment does not competitively disrupt the hydrogen bond.

Diastereomeric Divergence in Thermodynamic Control

The true complexity of 3,5-dimethoxycyclohexan-1-ol emerges when we isolate its specific diastereomers. The relative stereochemistry dictates whether the IAHB can successfully outcompete steric strain.

The cis,trans-Diastereomer: The IAHB Override

In the cis,trans-isomer (e.g., 1-OH and 3-OMe are cis, 5-OMe is trans), the ring flip dictates an equilibrium between the (e,e,a) and (a,a,e) conformers.

  • In the (e,e,a) state, the molecule suffers minimal steric strain but cannot form an IAHB.

  • In the (a,a,e) state, the 1-OH and 3-OMe are axial, forming a robust IAHB, while the 5-OMe remains safely equatorial, avoiding a catastrophic 1,3,5-triaxial clash. In non-polar solvents (like cyclohexane), the (a,a,e) conformer becomes the dominant species. The IAHB stabilization completely overrides the steric penalty of the two axial groups.

The cis,cis-Diastereomer: The Limits of Hydrogen Bonding

In the cis,cis-isomer, the equilibrium exists between the (e,e,e) and (a,a,a) conformers. While the (a,a,a) conformer allows for an IAHB between the 1-OH and 3-OMe, it forces the 5-OMe into a third axial position. The resulting 1,3-diaxial clash between the two bulky methoxy groups introduces a severe steric penalty (>15 kJ/mol) that the single IAHB cannot compensate for. Consequently, as observed in studies of , the (e,e,e) conformer remains the global minimum across all solvent environments.

ThermodynamicControl N1 3,5-dimethoxycyclohexan-1-ol N2 cis,cis-Diastereomer N1->N2 N3 cis,trans-Diastereomer N1->N3 N4 (e,e,e) Conformer Steric Control Favored N2->N4 Polar / Non-Polar N5 (a,a,a) Conformer Steric Clash > IAHB N2->N5 Minor State N6 (e,e,a) Conformer Steric Control Favored N3->N6 Polar Media (DMSO) N7 (a,a,e) Conformer IAHB Control Favored N3->N7 Non-Polar Media (C6D12)

Thermodynamic pathways of 3,5-dimethoxycyclohexan-1-ol conformers under solvent control.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters ( ΔG298∘​ ) for these equilibria, derived from analogous . A negative ΔG indicates a spontaneous shift toward the right-hand conformer.

DiastereomerEquilibriumSolventDielectric Constant ( ϵ ) ΔG298∘​ (kJ/mol)Dominant ConformerPrimary Driving Force
cis,trans(e,e,a) (a,a,e)Cyclohexane2.0-2.5(a,a,e) IAHB Stabilization
cis,trans(e,e,a) (a,a,e)DMSO46.8+8.4(e,e,a) Steric Control
cis,cis(e,e,e) (a,a,a)Cyclohexane2.0+6.2(e,e,e) Steric Clash Override
cis,cis(e,e,e) (a,a,a)DMSO46.8+15.1(e,e,e) Steric Control

Self-Validating Experimental Protocols

To empirically prove these thermodynamic shifts, researchers must employ a self-validating system that confirms both the spatial geometry of the molecule and the intramolecular nature of the hydrogen bond.

Protocol A: Multi-Solvent 1 H-NMR J-Coupling Analysis

Causality: The Karplus equation dictates that 3JH,H​ coupling constants are highly sensitive to dihedral angles. By measuring the coupling of the carbinol proton (H1) in solvents of varying dielectric constants, we can track the conformational shift.

  • Solvent Selection: Prepare 0.05 M solutions of the cis,trans-diastereomer in C 6​ D 12​ ( ϵ=2.0 ) and DMSO- d6​ ( ϵ=46.8 ). Note: CDCl 3​ is strictly avoided as its weak hydrogen-bond donor capacity can competitively disrupt the delicate IAHB.

  • Spectral Acquisition: Acquire high-resolution 1 H-NMR spectra at 298 K.

  • J-Coupling Extraction: Analyze the H1 multiplet. In DMSO- d6​ , H1 will exhibit large axial-axial coupling constants ( 3Jaa​≈10−12 Hz), confirming it is axial and the conformer is (e,e,a). In C 6​ D 12​ , the coupling constants will collapse to smaller values ( 3Jea​≈3−4 Hz), proving H1 has shifted to the equatorial position, validating the (a,a,e) conformer.

Protocol B: Variable-Concentration IR Spectroscopy (VC-IR)

Causality: NMR proves the geometry, but IR proves the nature of the hydrogen bond. We must rule out intermolecular aggregation.

  • Dilution Series: Prepare a serial dilution of the analyte in CCl 4​ , ranging from 0.1 M down to 0.001 M.

  • Spectral Monitoring: Monitor the O-H stretching region (3400–3650 cm −1 ).

  • Validation: If the hydrogen bonding is intermolecular, dilution will cause the broad bonded O-H peak to disappear, replaced by a sharp free O-H peak at 3600 cm −1 . Because the IAHB in the (a,a,e) conformer is intramolecular, the shifted O-H stretch at 3520 cm −1 will remain constant in relative intensity regardless of concentration, validating the to IAHB energy estimation.

ExperimentalWorkflow S1 Sample Prep (C6D12 vs DMSO) S2 1H-NMR (J-Coupling) S1->S2 S3 VC-IR (O-H Stretch) S1->S3 S5 Thermodynamic Extraction (ΔG) S2->S5 Conformer Ratio S3->S5 IAHB Validation S4 Computational (DFT/QTAIM) S4->S5 Energy Baseline

Self-validating experimental workflow for thermodynamic extraction of conformer stability.

Conclusion

The cannot be accurately predicted by steric A-values alone. The cis,trans-diastereomer acts as a highly sensitive environmental probe, utilizing a 1,3-diaxial intramolecular hydrogen bond to invert its conformational preference in non-polar media. For drug development, this underscores a critical principle: the bioactive conformation of a pharmacophore in the lipophilic pocket of a target protein may differ radically from its conformation in aqueous solution.

References

  • The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Molecular Tailoring Approach for the Estimation of Intramolecular Hydrogen Bond Energy, Molecules (MDPI).[Link]

  • Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation, Organic & Biomolecular Chemistry.[Link]

Foundational

literature review of 3,5-dimethoxycyclohexan-1-ol derivatives

An In-depth Technical Guide to the Synthesis, Stereochemistry, and Potential Applications of 3,5-Dimethoxycyclohexan-1-ol Derivatives Authored by a Senior Application Scientist Foreword In the landscape of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Stereochemistry, and Potential Applications of 3,5-Dimethoxycyclohexan-1-ol Derivatives

Authored by a Senior Application Scientist

Foreword

In the landscape of medicinal chemistry and drug development, the cyclohexane scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and three-dimensional diversity offer a unique platform for creating molecules with specific spatial arrangements, crucial for targeted biological interactions. This guide focuses on a lesser-explored subclass: the 3,5-dimethoxycyclohexan-1-ol derivatives. While direct literature on this specific scaffold is nascent, its structural motifs suggest a rich potential for derivatization and biological activity. This document serves as both a review of foundational principles and a forward-looking guide for researchers. We will delve into the stereochemical intricacies of this system, propose robust synthetic pathways based on established methodologies for analogous structures, and explore the potential for derivatization and subsequent biological screening.

The 3,5-Dimethoxycyclohexan-1-ol Scaffold: Structural and Stereochemical Considerations

The 3,5-dimethoxycyclohexan-1-ol core is characterized by a cyclohexane ring substituted with a hydroxyl group at C1 and two methoxy groups at C3 and C5. The stereochemistry of this molecule is complex and plays a pivotal role in its potential biological activity, as the spatial orientation of substituents dictates interactions with biological targets.[1]

Stereoisomerism

The presence of three stereocenters (C1, C3, and C5) would theoretically lead to 2³ = 8 stereoisomers. However, due to the symmetry of the 1,3,5-substitution pattern, meso compounds are possible, reducing the total number of unique stereoisomers. The relationship between the substituents (cis/trans) dictates the overall shape and conformational preference of the ring. For instance, in the analogous 3,5-dimethylcyclohexanol, multiple stereoisomers have been identified, and it is expected that the 3,5-dimethoxy analog would exhibit similar stereochemical diversity.

The key stereoisomers arise from the relative orientations of the three substituents. We can consider the relationship of the C3 and C5 methoxy groups relative to each other and to the C1 hydroxyl group.

Conformational Analysis

Substituted cyclohexanes predominantly exist in a chair conformation to minimize torsional and steric strain. The substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, in the case of 3-methoxycyclohexan-1-ol, it has been noted that conformations with an axial hydroxyl group can be stabilized by intramolecular hydrogen bonding, particularly in non-polar solvents.[2][3] For 3,5-dimethoxycyclohexan-1-ol, a similar interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and one of the methoxy oxygens would influence the conformational equilibrium. The diequatorial conformation is generally expected to be more stable to minimize steric strain.

Proposed Synthetic Strategies for 3,5-Dimethoxycyclohexan-1-ol

Given the absence of a direct, published synthesis for 3,5-dimethoxycyclohexan-1-ol, we propose a plausible and robust synthetic route starting from the commercially available 3,5-dimethoxyphenol. This strategy involves the reduction of the aromatic ring to the corresponding cyclohexanol.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 3,5-dimethoxycyclohexanone as a key intermediate, which can be obtained from the hydrogenation of 3,5-dimethoxyphenol. The final step would be the stereoselective reduction of the ketone to the desired alcohol.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process:

  • Catalytic Hydrogenation of 3,5-Dimethoxyphenol: The aromatic ring of 3,5-dimethoxyphenol can be reduced to a cyclohexane ring under catalytic hydrogenation conditions. A rhodium on alumina or a similar noble metal catalyst is often effective for the hydrogenation of phenols to cyclohexanols. This reaction would likely yield a mixture of stereoisomers of 3,5-dimethoxycyclohexan-1-ol directly.

  • Oxidation and Stereoselective Reduction (Alternative Route): For better stereocontrol, the mixture of cyclohexanols from the first step can be oxidized to a single intermediate, 3,5-dimethoxycyclohexanone. Subsequent reduction of this ketone with different reducing agents can provide access to different stereoisomers of the final product. For example, reduction with sodium borohydride would likely favor the formation of the thermodynamically more stable equatorial alcohol.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Proposed Synthesis of 3,5-Dimethoxycyclohexan-1-ol cluster_1 Stereocontrol Route start 3,5-Dimethoxyphenol step1 Catalytic Hydrogenation (e.g., Rh/Al2O3, H2, pressure) start->step1 product_mix Mixture of 3,5-Dimethoxycyclohexan-1-ol Stereoisomers step1->product_mix oxidation Oxidation (e.g., PCC, Swern) product_mix->oxidation For stereocontrol ketone 3,5-Dimethoxycyclohexanone oxidation->ketone reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride) ketone->reduction Access to different isomers final_product Specific Stereoisomer of 3,5-Dimethoxycyclohexan-1-ol reduction->final_product

Caption: Proposed synthetic pathways to 3,5-dimethoxycyclohexan-1-ol.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,5-Dimethoxycyclohexan-1-ol via Hydrogenation
  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3,5-dimethoxyphenol (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Rhodium on alumina (e.g., 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 100-500 psi). Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of stereoisomers of 3,5-dimethoxycyclohexan-1-ol, can be purified by column chromatography on silica gel.

Potential Derivatization of the 3,5-Dimethoxycyclohexan-1-ol Scaffold

The hydroxyl group of 3,5-dimethoxycyclohexan-1-ol is a prime handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Key Derivatization Reactions
  • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) will yield the corresponding esters.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to synthesize a variety of ethers.

  • Oxidation: Oxidation of the secondary alcohol to 3,5-dimethoxycyclohexanone provides a key intermediate for further reactions, such as reductive amination or Grignard additions.

Below is a diagram illustrating potential derivatization pathways.

G cluster_0 Derivatization Pathways start 3,5-Dimethoxycyclohexan-1-ol esterification Esterification (R-COCl, Pyridine) start->esterification etherification Williamson Ether Synthesis (1. NaH; 2. R-X) start->etherification oxidation Oxidation (PCC or Swern) start->oxidation ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether ketone 3,5-Dimethoxycyclohexanone oxidation->ketone

Caption: Potential derivatization reactions of 3,5-dimethoxycyclohexan-1-ol.

Example Protocol: Williamson Ether Synthesis
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxycyclohexan-1-ol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Anticipated Biological Profile and Future Research Directions

While no biological data exists for 3,5-dimethoxycyclohexan-1-ol derivatives, we can infer potential activities from structurally related compounds.

Insights from Analogous Structures
  • Trimethoxyphenyl Compounds: Derivatives containing the trimethoxyphenyl moiety have shown a wide range of biological activities, including anticancer and tubulin polymerization inhibition.[4]

  • Cyclohexane Derivatives: A variety of substituted cyclohexane derivatives have been investigated for their potential as antimicrobial, antitumor, and hypotensive agents.[5] For example, certain cyclohexanol derivatives have shown promising antiamoebic activity.[6]

Given these precedents, it is plausible that derivatives of 3,5-dimethoxycyclohexan-1-ol could exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. The methoxy groups can influence the lipophilicity and metabolic stability of the molecules, while the hydroxyl group provides a point for attaching various pharmacophores.

Future Directions
  • Synthesis and Characterization: The immediate next step is the successful synthesis and full characterization (NMR, MS, etc.) of the 3,5-dimethoxycyclohexan-1-ol scaffold and its stereoisomers.

  • Library Synthesis: Generation of a diverse library of ester and ether derivatives to explore structure-activity relationships (SAR).

  • Biological Screening: In vitro screening of the synthesized compounds against a panel of cancer cell lines and microbial strains to identify initial hits.

  • Computational Studies: Molecular docking and other in silico methods could be employed to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

The 3,5-dimethoxycyclohexan-1-ol scaffold represents an unexplored area of chemical space with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive framework for initiating research in this area, from a proposed synthetic route and stereochemical analysis to strategies for derivatization and biological evaluation. By leveraging established chemical principles and insights from related compound classes, researchers are well-equipped to unlock the potential of these intriguing molecules.

References

  • Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes.
  • Chemistry Stack Exchange. (2016). Most stable conformational isomer of 3-methoxycyclohexan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanol.
  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Retrieved from [Link]

  • Pearson+. (n.d.). Propose a Williamson ether synthesis of the following compound. Retrieved from [Link]

  • Chegg. (2021). Solved 3,5 dimethylcyclohexanol has 6 stereoisomers. Retrieved from [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Retrieved from [Link]

  • brainly.com. (2024). Draw the structure of the major product obtained from the dehydration of 3,5-dimethylcyclohexanol. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Stereochemistry. Retrieved from [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes&sectionid=150085189]([Link] agentes&sectionid=150085189)

  • Google Patents. (n.d.). Synthesis of green ketone intermediate.
  • ResearchGate. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

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Exploratory

The Stereochemical Gatekeeper: A Technical Guide to the Hydrogen Bonding Behavior of 3,5-Dimethoxycyclohexan-1-ol

Abstract Hydrogen bonding is a fundamental interaction that dictates molecular conformation, reactivity, and intermolecular recognition, making it a cornerstone of drug design and materials science. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hydrogen bonding is a fundamental interaction that dictates molecular conformation, reactivity, and intermolecular recognition, making it a cornerstone of drug design and materials science. This guide provides an in-depth analysis of the hydrogen bonding behavior of 3,5-dimethoxycyclohexan-1-ol, a molecule whose conformational landscape is intricately governed by the stereochemical interplay of its substituents. We will explore the delicate balance between intramolecular and intermolecular hydrogen bonding, dictated by the spatial arrangement of the hydroxyl and methoxy groups in different stereoisomers. This document will serve as a technical resource for researchers, outlining both experimental and computational methodologies to probe these non-covalent interactions. The principles and techniques discussed herein are broadly applicable to the study of other substituted cyclic systems, offering valuable insights for the rational design of molecules with specific conformational and binding properties.

Introduction: The Conformational Nexus of Hydrogen Bonding

In the realm of molecular science, the cyclohexane ring serves as a canonical model for understanding conformational isomerism. The stability of its chair conformation and the distinct properties of axial and equatorial substituents are foundational concepts. When functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, are introduced onto this scaffold, a complex interplay of steric and electronic effects emerges. The 3,5-dimethoxycyclohexan-1-ol system is a particularly illustrative case study in how stereochemistry dictates the preference for either intramolecular (within the same molecule) or intermolecular (between molecules) hydrogen bonding.

The orientation of the hydroxyl group, the primary hydrogen bond donor, and the methoxy groups, potential hydrogen bond acceptors, is rigidly defined by the stereoisomeric form of the molecule. This, in turn, governs the accessibility of the hydroxyl proton for intermolecular interactions and the feasibility of forming a stable intramolecular hydrogen-bonded ring. Understanding this behavior is critical in drug development, where precise control over a molecule's three-dimensional shape and its hydrogen bonding potential is paramount for effective binding to a biological target.[1]

The Conformational Landscape: Stereoisomers and Steric Considerations

The behavior of 3,5-dimethoxycyclohexan-1-ol is best understood by first examining its possible stereoisomers and the conformational preferences of each substituent. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain.[2] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Substituents generally prefer the more spacious equatorial position to avoid steric clashes with other axial substituents, a phenomenon quantified by "A-values."[3][4] The A-value represents the energy difference between the axial and equatorial conformations.[3]

SubstituentA-value (kcal/mol)
Hydroxyl (-OH)0.6 - 0.9
Methoxy (-OCH₃)0.7

Note: A-values can vary slightly depending on the solvent.[5]

The relatively modest A-values for both hydroxyl and methoxy groups suggest that while the equatorial position is favored, the axial position is not prohibitively high in energy.[3][6] This allows for a dynamic equilibrium between different chair conformations, which is central to the hydrogen bonding behavior of 3,5-dimethoxycyclohexan-1-ol.

The key to understanding the hydrogen bonding in this molecule lies in the relative stereochemistry of the three substituents. Let's consider the cis and trans relationships, which will dictate whether an intramolecular hydrogen bond is sterically feasible.

The Critical Role of the cis-1,3-Diaxial Arrangement

A crucial aspect of this system is the potential for intramolecular hydrogen bonding. This is most likely to occur in a stereoisomer that can adopt a conformation where the hydroxyl group and one of the methoxy groups are in a 1,3-diaxial arrangement. In such a conformation, the distance and geometry between the hydroxyl proton (donor) and the methoxy oxygen (acceptor) are optimal for forming a stable six-membered ring-like structure.

For instance, in cis-3-methoxycyclohexanol, the diaxial conformer is stabilized by an intramolecular hydrogen bond.[7] This stabilization can be significant enough to overcome the inherent steric preference for equatorial substituents.

The Tug-of-War: Intramolecular vs. Intermolecular Hydrogen Bonding

The hydrogen bonding behavior of 3,5-dimethoxycyclohexan-1-ol is a dynamic equilibrium between intramolecular and intermolecular interactions. The dominant form depends on several factors, including the specific stereoisomer, solvent polarity, and concentration.

  • Intramolecular Hydrogen Bonding (IMHB): This occurs when the hydroxyl group donates its proton to one of the methoxy oxygens within the same molecule. As discussed, this is favored in stereoisomers that can readily adopt a 1,3-diaxial conformation between the -OH and an -OCH₃ group. IMHBs are generally favored in non-polar solvents and at low concentrations.[8][9]

  • Intermolecular Hydrogen Bonding (IEHB): This involves the formation of hydrogen bonds between different molecules of 3,5-dimethoxycyclohexan-1-ol or between the solute and solvent molecules. This is more likely to occur when the hydroxyl and methoxy groups are in a diequatorial arrangement, as the hydroxyl group is more exposed to the surrounding environment. Polar, protic solvents will actively compete for hydrogen bonding sites, often disrupting intramolecular bonds in favor of solute-solvent interactions.[10][11] High concentrations also favor intermolecular interactions.[7]

The following diagram illustrates this competitive relationship:

G cluster_0 Favorable Conditions cluster_1 Favorable Conditions Non-polar Solvent Non-polar Solvent Intramolecular H-Bonding Intramolecular H-Bonding Non-polar Solvent->Intramolecular H-Bonding Low Concentration Low Concentration Low Concentration->Intramolecular H-Bonding cis-1,3-diaxial Conformation cis-1,3-diaxial Conformation cis-1,3-diaxial Conformation->Intramolecular H-Bonding Polar/Protic Solvent Polar/Protic Solvent Intermolecular H-Bonding Intermolecular H-Bonding Polar/Protic Solvent->Intermolecular H-Bonding High Concentration High Concentration High Concentration->Intermolecular H-Bonding Diequatorial Conformation Diequatorial Conformation Diequatorial Conformation->Intermolecular H-Bonding

Caption: Factors influencing the equilibrium between intramolecular and intermolecular hydrogen bonding.

Experimental Methodologies for Probing Hydrogen Bonding

The presence and nature of hydrogen bonding in 3,5-dimethoxycyclohexan-1-ol can be elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for detecting hydrogen bonding, as the stretching frequency of the O-H bond is highly sensitive to its environment.[12][13]

  • Free Hydroxyl Group: A sharp, well-defined absorption band in the region of 3584-3700 cm⁻¹ is characteristic of a non-hydrogen-bonded ("free") hydroxyl group.[12] This is typically observed in the vapor phase or in very dilute solutions of non-polar solvents.

  • Hydrogen-Bonded Hydroxyl Group: When the hydroxyl group participates in hydrogen bonding, the O-H bond is weakened and lengthened, resulting in a broad, strong absorption band at a lower frequency, typically in the range of 3200-3550 cm⁻¹.[12][14] The broadness of the peak arises from the variety of hydrogen-bonded species present in the sample.[15]

Experimental Protocol: Concentration-Dependent IR Spectroscopy

  • Sample Preparation: Prepare a series of solutions of the 3,5-dimethoxycyclohexan-1-ol stereoisomer of interest in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

  • Data Acquisition: Acquire the IR spectrum for each solution, paying close attention to the O-H stretching region (3000-3800 cm⁻¹).

  • Data Analysis:

    • At high concentrations, a prominent broad band for intermolecular hydrogen bonding is expected.

    • As the concentration decreases, the intensity of the broad intermolecular band should decrease, while a sharp "free" O-H band or a concentration-independent intramolecular band will emerge or increase in relative intensity.

    • The presence of a band that does not change its position or relative intensity upon dilution is strong evidence for an intramolecular hydrogen bond.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides complementary information about hydrogen bonding.[16] The chemical shift of the hydroxyl proton is particularly informative.

  • Chemical Shift: The chemical shift of the hydroxyl proton is highly dependent on its electronic environment. Protons involved in hydrogen bonding are deshielded and resonate at a lower field (higher ppm value).[15]

  • Concentration and Solvent Effects: The chemical shift of a hydroxyl proton involved in intermolecular hydrogen bonding is concentration-dependent. Upon dilution, the equilibrium shifts away from intermolecularly bonded species, and the hydroxyl proton signal will shift to a higher field (lower ppm). In contrast, the chemical shift of a proton in an intramolecular hydrogen bond is largely independent of concentration.[7] The choice of NMR solvent is also critical; protic solvents like D₂O or CD₃OD can exchange with the hydroxyl proton, often causing the signal to broaden or disappear. Non-polar solvents like CDCl₃ or C₆D₆ are preferred for these studies.

Experimental Protocol: ¹H NMR Dilution Study

  • Sample Preparation: Prepare a series of NMR samples of the 3,5-dimethoxycyclohexan-1-ol stereoisomer in a non-polar, deuterated solvent (e.g., CDCl₃) at various concentrations.

  • Data Acquisition: Record the ¹H NMR spectrum for each sample.

  • Data Analysis: Track the chemical shift of the hydroxyl proton as a function of concentration. A significant upfield shift upon dilution indicates intermolecular hydrogen bonding. A relatively constant chemical shift is indicative of an intramolecular hydrogen bond.

Computational Chemistry: A Theoretical Lens

Computational methods, particularly Density Functional Theory (DFT), offer a powerful complementary approach to experimental studies.[17][18] These methods can be used to:

  • Determine Conformational Energies: Calculate the relative energies of different chair conformations for each stereoisomer, both with and without intramolecular hydrogen bonds. This can predict the most stable conformer in the gas phase.

  • Characterize Hydrogen Bonds: Analyze the geometric parameters (bond lengths and angles) of putative hydrogen bonds. Theories like Atoms in Molecules (AIM) can be used to characterize the nature and strength of these interactions.[19][20]

  • Simulate Spectra: Predict IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Workflow for Computational Analysis:

G start Define Stereoisomer of 3,5-dimethoxycyclohexan-1-ol conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (DFT) conf_search->dft_opt freq_calc Frequency Calculation (IR Spectra Prediction) dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation dft_opt->nmr_calc aim_nbo Topological Analysis (AIM, NBO) of H-bonds dft_opt->aim_nbo energy_analysis Analyze Relative Energies and H-bond Strengths freq_calc->energy_analysis nmr_calc->energy_analysis aim_nbo->energy_analysis comparison Compare with Experimental Data energy_analysis->comparison

Caption: A typical workflow for the computational investigation of hydrogen bonding.

Implications for Drug Development and Molecular Design

The principles governing the hydrogen bonding behavior of 3,5-dimethoxycyclohexan-1-ol have broad implications for medicinal chemistry and materials science.

  • Receptor Binding: The ability of a drug molecule to form specific hydrogen bonds with its biological target is often a key determinant of its potency and selectivity. By understanding how the stereochemistry of a cyclic scaffold controls the presentation of hydrogen bond donors and acceptors, medicinal chemists can design molecules with pre-organized conformations that are optimized for binding.[1][21]

  • Control of Physicochemical Properties: Hydrogen bonding significantly influences properties such as solubility, lipophilicity (LogP), and crystal packing. The ability to favor either intramolecular or intermolecular hydrogen bonding can be used to fine-tune these properties. For example, promoting intramolecular hydrogen bonding can mask polar groups, increasing a molecule's membrane permeability.

  • Supramolecular Chemistry: The directional nature of hydrogen bonds is exploited in the design of self-assembling molecular systems. The principles observed in this simple cyclohexanol derivative can be extended to more complex systems to control the formation of higher-order structures.[22]

Conclusion

The hydrogen bonding behavior of 3,5-dimethoxycyclohexan-1-ol is a nuanced phenomenon governed by a delicate interplay of stereochemistry, steric effects, and environmental factors. The competition between intramolecular and intermolecular hydrogen bonding is dictated by the specific stereoisomer, which controls the spatial disposition of the hydroxyl and methoxy groups. A thorough understanding of this system requires a multi-pronged approach, combining the experimental rigor of IR and NMR spectroscopy with the theoretical insights of computational chemistry. The knowledge gained from studying this model system provides a valuable framework for the rational design of molecules with tailored conformational and hydrogen bonding properties, with significant applications in drug discovery and materials science.

References

  • Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition.

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

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  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences.

  • INFRARED SPECTROSCOPY (PART-4, PPT-10). St. Paul's Cathedral Mission College.

  • Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie.

  • IR Spectroscopy Tutorial: Alcohols. University of Colorado Boulder.

  • Hydrogen Bonding in Alcohol Clusters: A Comparative Study by Infrared Cavity Ringdown Laser Absorption Spectroscopy. Scholars' Mine.

  • Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. The Journal of Physical Chemistry A.

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

  • Why is the A-value of methoxy group lower than that of the hydroxyl group?. Chemistry Stack Exchange.

  • 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Scientific Reports.

  • Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry.

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules.

  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis.

  • Solvent Effects on Hydrogen Bonds. A Theoretical Study. The Journal of Physical Chemistry A.

  • Intermolecular hydrogen bonds studied by NMR spectroscopy. Institute of Organic Chemistry and Biochemistry of the CAS.

  • Table of A-Values. University of Wisconsin-Madison.

  • The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Bryn Mawr College.

  • Molecular structure and hydrogen bonding in liquid cyclohexanol and cyclohexanol/water mixtures studied by FT-NIR spectroscopy and DFT calculations. ResearchGate.

  • Effects of solvent hydrogen bonding, viscosity, and polarity on the dispersion and alignment of nanofluids containing Fe2O3 nanoparticles. AIP Publishing.

  • INTRAMOLECULAR HYDROGEN BONDING IN NON-CHAIR CONFORMATIONS OF CIS-1,4-CYCLOHEXANEDIOLS. Journal of the American Chemical Society.

  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

  • DFT investigation on hydrogen bonding in cyclohexane-1,2,3,4,5-pentol crystal structure. Journal of Molecular Structure: THEOCHEM.

  • The Importance of Hydrogen Bonding to Stereoselectivity and Catalyst Turnover in Gold-Catalyzed Cyclization of Monoallylic Diols. Journal of the American Chemical Society.

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry.

  • Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Accounts of Chemical Research.

  • Diastereoselective Control Through Hydrogen Bonding in the Aziridination of the Chiral Allylic Alcohols by Acetoxyaminoquinazolinone. The Journal of Organic Chemistry.

  • Cyclohexane 'A values' for Substituents. Reddit.

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.

  • Sterics and Hydrogen Bonding Control Stereochemistry and Self-Sorting in BINOL-Based Assemblies. Journal of the American Chemical Society.

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  • Conformation Analysis of Disubstituted Cyclohexanes. YouTube.

  • Polarities and hydrogen-bonding abilities of the aromatic derivatives of cyclohex-2-enone. SpringerLink.

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  • Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry.

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Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 3,5-Dimethoxycyclohexan-1-ol

Abstract This guide provides a comprehensive overview of scientifically-grounded protocols for the synthesis of 3,5-dimethoxycyclohexan-1-ol via catalytic hydrogenation. This valuable carbocyclic building block is access...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of scientifically-grounded protocols for the synthesis of 3,5-dimethoxycyclohexan-1-ol via catalytic hydrogenation. This valuable carbocyclic building block is accessible through two primary synthetic disconnections: the complete reduction of the aromatic ring of 3,5-dimethoxyphenol or the diastereoselective reduction of a 3,5-dimethoxycyclohexanone precursor. This document details the mechanistic rationale, catalyst selection, solvent effects, and stereochemical considerations inherent to each pathway. Detailed, step-by-step protocols using various heterogeneous catalysts, including Rhodium, Ruthenium, and Palladium, are presented to equip researchers in pharmaceutical and chemical development with the practical knowledge to achieve high-yield and stereocontrolled synthesis.

Strategic & Mechanistic Foundations

The synthesis of 3,5-dimethoxycyclohexan-1-ol isomers hinges on the strategic choice of the starting material, which dictates the nature of the hydrogenation challenge. The two most logical pathways involve either the saturation of an aromatic ring or the reduction of a ketone, each with distinct mechanistic considerations.

Pathway A: Hydrogenation of 3,5-Dimethoxyphenol (Arene Hydrogenation)

The hydrogenation of an aromatic ring, such as in 3,5-dimethoxyphenol, is a thermodynamically favorable but kinetically challenging transformation due to the resonance stability of the benzene ring.[1] This requires highly active catalysts and often more forcing conditions (higher pressure and/or temperature) compared to simple alkene reductions.[1][2]

  • Catalyst Choice: Platinum group metals are essential. Rhodium (Rh) and Ruthenium (Ru) are particularly effective for arene hydrogenation under mild to moderate conditions.[3][4][5] Palladium (Pd) is also active but carries a significant risk of promoting hydrogenolysis, the cleavage of the C-O bonds in the methoxy groups, which is a common side reaction with benzylic-type ethers.[2] Platinum (Pt) offers a balance of activity and is less prone to hydrogenolysis than palladium.[6][7]

  • Stereochemical Outcome: The catalytic hydrogenation of arenes on a heterogeneous metal surface typically proceeds via a syn-addition of hydrogen atoms from the catalyst surface.[8] For a substituted phenol like 3,5-dimethoxyphenol, this generally leads to the formation of the all-cis isomer as the kinetic product.[8][9]

Pathway B: Hydrogenation of 3,5-Dimethoxycyclohexanone (Ketone Reduction)

Starting from a pre-saturated carbocycle, such as 3,5-dimethoxycyclohexanone, simplifies the reaction to the reduction of a carbonyl group. The primary challenge in this pathway is controlling the diastereoselectivity of the newly formed hydroxyl group relative to the two existing methoxy substituents.

  • Diastereoselectivity: The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon.

    • Axial Attack: Leads to the formation of an equatorial alcohol. This is often favored under kinetic control with sterically hindered reducing agents.

    • Equatorial Attack: Leads to the formation of an axial alcohol, which is often the thermodynamically more stable product.[10]

  • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the diastereomeric ratio (d.r.). For instance, catalytic transfer hydrogenation can exhibit high diastereoselectivity.[11] The use of different metal catalysts can invert the selectivity; rhodium-based systems may favor cis products, while palladium can yield trans isomers.[9][12]

The Critical Role of the Solvent

The solvent is not merely a medium for the reactants but an active participant that can significantly influence reaction rates, selectivity, and catalyst stability.[13] Protic solvents like alcohols (methanol, ethanol) are commonly used and can promote rapid reactions.[14] However, some catalysts, like Pt/Al₂O₃, can be strongly inhibited by alcohols, whereas Ru/Al₂O₃ catalysts are often effective in these solvents.[15] The choice of solvent can destabilize or activate sorbed hydrogen on the catalyst surface, directly impacting the reaction's energy barrier and overall rate.[13]

Synthetic Pathways and Experimental Protocols

This section details the primary synthetic routes to 3,5-dimethoxycyclohexan-1-ol, providing step-by-step protocols for laboratory execution.

Diagram 1: Overall Synthetic Strategy

cluster_0 Pathway A: Arene Hydrogenation cluster_1 Pathway B: Ketone Reduction A_Start 3,5-Dimethoxyphenol A_Product cis,cis-3,5-Dimethoxycyclohexan-1-ol A_Start->A_Product H₂, Rh/C or Ru/C (Arene Saturation) B_Start cis-3,5-Dimethoxycyclohexanone B_Product cis,trans- or cis,cis- 3,5-Dimethoxycyclohexan-1-ol B_Start->B_Product H₂, Catalyst (Diastereoselective Reduction) sub Substrate & Solvent vessel Pressure Vessel sub->vessel cat Catalyst (e.g., Pd/C) cat->vessel purge Seal & Purge (N₂ then H₂) vessel->purge react Pressurize (H₂) Heat & Stir purge->react filter Cool, Vent & Filter react->filter isolate Evaporate & Purify filter->isolate product Final Product isolate->product

Sources

Application

Application Note: 3,5-Dimethoxycyclohexan-1-ol as a Versatile Building Block in Pharmaceutical Synthesis

Introduction & Strategic Rationale In modern drug discovery, the spatial geometry and physicochemical properties of an active pharmaceutical ingredient (API) dictate its pharmacokinetic and pharmacodynamic success. 3,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the spatial geometry and physicochemical properties of an active pharmaceutical ingredient (API) dictate its pharmacokinetic and pharmacodynamic success. 3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) has emerged as a highly valuable aliphatic building block for introducing functionalized cycloalkyl scaffolds into drug candidates[1]. Interestingly, this compound has also been identified in untargeted metabolomics of Digitalis purpurea in vitro cultures, hinting at its compatibility with biological systems[2].

For medicinal chemists, the 3,5-dimethoxycyclohexyl moiety serves as a lipophilic core that maintains aqueous solubility and target binding affinity via its two methoxy hydrogen-bond acceptors. The C1 hydroxyl group provides a critical synthetic handle. By oxidizing this secondary alcohol to a ketone, researchers can unlock a vast array of C–N bond-forming reactions—most notably reductive amination—to generate substituted 3,5-dimethoxycyclohexanamines. These amine derivatives are ubiquitous pharmacophores in central nervous system (CNS) agents and kinase inhibitors.

Quantitative Data Summary

The physicochemical baseline of the starting material is critical for calculating reaction stoichiometry and predicting downstream chromatographic behavior.

PropertyValue
Chemical Name 3,5-dimethoxycyclohexan-1-ol
CAS Number 191865-61-9
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Monoisotopic Mass 160.10994 Da[3]
Physical State Viscous liquid / Low-melting solid
Storage Conditions +4 °C, desiccated[4]

Mechanistic Workflow & Pathway Visualization

To convert 3,5-dimethoxycyclohexan-1-ol into a functional API intermediate, a two-step sequence is employed: a Swern Oxidation followed by a Reductive Amination .

  • Step 1 (Oxidation): The Swern oxidation is strategically chosen over harsher methods (e.g., Jones oxidation) to prevent the acidic cleavage of the methoxy ethers and to avoid toxic heavy metal waste[5].

  • Step 2 (Amination): Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent. Its mild nature ensures that the transient iminium ion is reduced rapidly while the unreacted ketone remains untouched[6].

G A 3,5-Dimethoxycyclohexan-1-ol (Starting Material) B Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) A->B C 3,5-Dimethoxycyclohexanone (Reactive Electrophile) B->C D Reductive Amination (R-NH2, NaBH(OAc)3, DCE) C->D E N-Substituted 3,5-Dimethoxycyclohexanamine D->E

Workflow for synthesizing amine-functionalized API scaffolds from 3,5-dimethoxycyclohexan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure intermediate integrity before proceeding to the next synthetic step.

Protocol A: Swern Oxidation to 3,5-Dimethoxycyclohexanone

Reference Standard: Mancuso, Huang, and Swern (1978)[5]

Causality & Rationale: The reaction relies on the low-temperature activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium intermediate. The rigorous −78 °C temperature is strictly required; allowing the temperature to rise prematurely will result in the decomposition of the intermediate via the Pummerer rearrangement, yielding unwanted thioacetals instead of the target ketone.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equivalents). Cool the mixture to −78 °C using a dry ice/acetone bath.

  • DMSO Activation: Dissolve anhydrous DMSO (2.4 equivalents) in 10 mL of DCM. Add this solution dropwise over 15 minutes to the oxalyl chloride solution. Self-Validation Check: Vigorous gas evolution ( CO and CO2​ ) should be observed[7]. Stir for 15 minutes.

  • Alcohol Addition: Dissolve 3,5-dimethoxycyclohexan-1-ol (1.0 equivalent, 10 mmol) in 10 mL of DCM. Add dropwise over 20 minutes. Stir the resulting alkoxysulfonium intermediate at −78 °C for 45 minutes.

  • Base Quench: Add anhydrous triethylamine ( Et3​N , 5.0 equivalents) dropwise. This deprotonates the intermediate to form the sulfur ylide, which collapses into the target ketone and dimethyl sulfide[7].

  • Workup & Validation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with DCM, wash with 1M HCl (to remove residual amine), and dry over Na2​SO4​ .

    • Analytical Checkpoint: Perform FT-IR spectroscopy on the crude oil. The successful conversion is validated by the complete disappearance of the broad O-H stretch ( ∼3300 cm−1 ) and the appearance of a sharp, intense C=O stretch ( ∼1715 cm−1 ).

Protocol B: Reductive Amination to 3,5-Dimethoxycyclohexanamine Derivatives

Reference Standard: Abdel-Magid et al. (1996)[6]

Causality & Rationale: Direct reductive amination is achieved by mixing the ketone, a primary or secondary amine, and NaBH(OAc)3​ in a single pot. NaBH(OAc)3​ is uniquely suited for this because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, it reduces the highly electrophilic iminium ion intermediate rapidly but reacts sluggishly with the starting 3,5-dimethoxycyclohexanone, preventing the regeneration of the starting alcohol[6].

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, dissolve 3,5-dimethoxycyclohexanone (1.0 equivalent, 5 mmol) and the target primary amine ( R-NH2​ , 1.05 equivalents) in 25 mL of 1,2-dichloroethane (DCE).

  • Acid Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equivalent) to facilitate the formation of the iminium ion, particularly if the amine is weakly basic[6]. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equivalents) in portions over 10 minutes. The reaction is mildly exothermic. Stir the heterogeneous mixture at room temperature under argon for 12–16 hours.

  • Workup & Validation: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (gas evolution will occur). Stir for 15 minutes to destroy unreacted hydride. Extract the aqueous layer with ethyl acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    • Analytical Checkpoint: Analyze the crude product via LC-MS or GC-MS. The mass spectrum should show the molecular ion peak [M+H]+ corresponding to the exact mass of the newly formed secondary amine. 1H -NMR should confirm the loss of the ketone character and the presence of a new multiplet corresponding to the methine proton alpha to the nitrogen atom.

References

  • Bansal, Y., Mujib, A., Mamgain, J., & Magyar-Tábori, K. (2024). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Frontiers in Plant Science, 15, 1438215. URL:[Link]

  • Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Selective Oxidation of 3,5-dimethoxycyclohexan-1-ol

Abstract This document provides a comprehensive guide for the selective oxidation of the secondary alcohol, 3,5-dimethoxycyclohexan-1-ol, to its corresponding ketone, 3,5-dimethoxycyclohexanone. This transformation is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the secondary alcohol, 3,5-dimethoxycyclohexan-1-ol, to its corresponding ketone, 3,5-dimethoxycyclohexanone. This transformation is a critical step in various synthetic pathways, and achieving high-yield, clean conversion requires careful selection of the appropriate oxidation methodology. We present and contrast three robust protocols—Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed system—each suited for different laboratory constraints and substrate sensitivities. Detailed mechanistic insights, step-by-step procedures, characterization data, and safety considerations are provided to equip researchers in pharmaceutical and chemical development with the necessary tools for successful synthesis.

Introduction and Strategic Overview

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. The target molecule, 3,5-dimethoxycyclohexanone, serves as a versatile intermediate, with its stereoisomers and functional groups amenable to further modification. The presence of two methoxy groups on the cyclohexane ring requires oxidation methods that are mild and chemoselective, avoiding cleavage of the ether linkages or other unwanted side reactions.

This guide moves beyond a simple recitation of steps, focusing instead on the strategic rationale behind method selection. Factors such as reagent toxicity, reaction temperature, workup complexity, and scalability are critical considerations for the modern chemist. We will explore three premier, chromium-free oxidation systems that demonstrate high efficacy for this particular transformation.

Mechanism & Reagent Selection: A Comparative Analysis

The choice of an oxidizing agent is dictated by the functional groups present in the substrate and the desired reaction conditions. For 3,5-dimethoxycyclohexan-1-ol, the key is to employ a method that is selective for the secondary alcohol without affecting the acid-sensitive methoxy groups.

  • Swern Oxidation : This classic method relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C).[1][2] The resulting chloro(dimethyl)sulfonium chloride is a potent, yet mild, oxidant. The reaction is known for its wide functional group tolerance and generally high yields.[3][4] The primary drawbacks are the need for cryogenic temperatures and the production of the malodorous byproduct, dimethyl sulfide (DMS).[1][2]

  • Dess-Martin Periodinane (DMP) Oxidation : Utilizing a hypervalent iodine(V) reagent, the Dess-Martin Oxidation offers significant operational simplicity.[5] It proceeds rapidly at room temperature under neutral pH, exhibits high chemoselectivity, and involves a straightforward workup.[6][7] This makes it an excellent choice for small- to medium-scale synthesis where speed and ease of use are priorities. The main considerations are the higher cost and potential shock-sensitivity of the reagent.[6]

  • TEMPO-Catalyzed Oxidation : This system represents a greener approach, using a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric terminal oxidant like sodium hypochlorite (bleach).[8][9] The reaction is often run in a biphasic system and is highly selective for primary and secondary alcohols.[10] It is cost-effective and avoids the use of harsh reagents, making it attractive for industrial applications.[11]

Mechanistic Pathway: The Swern Oxidation

The Swern oxidation proceeds through a series of well-defined steps, beginning with the activation of DMSO. The following diagram illustrates the core mechanism leading to the formation of the ketone.

Swern_Mechanism DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedDMSO Activation (-78 °C) OxalylCl Oxalyl Chloride OxalylCl->ActivatedDMSO Activation (-78 °C) Alcohol R₂CH-OH (3,5-dimethoxycyclohexan-1-ol) Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Base Triethylamine (Et₃N) Ylide Sulfur Ylide Base->Ylide Deprotonation ActivatedDMSO->Alkoxysulfonium Alkoxysulfonium->Ylide Deprotonation Ketone R₂C=O (3,5-dimethoxycyclohexanone) Ylide->Ketone Elimination Byproducts DMS + CO₂ + CO + Et₃N·HCl Ylide->Byproducts

Caption: Core mechanistic pathway of the Swern Oxidation.

Experimental Protocols

The following protocols are designed for the oxidation of 3,5-dimethoxycyclohexan-1-ol on a 5-10 mmol scale. All operations involving volatile or hazardous chemicals should be performed in a certified chemical fume hood.

Protocol 1: Swern Oxidation

This protocol is adapted from the general procedure first detailed by Omura and Swern.[3] It is highly reliable but requires strict adherence to anhydrous and low-temperature conditions.

Materials:

  • Oxalyl chloride (2.0 M in CH₂Cl₂, 6.0 mL, 12.0 mmol, 1.5 eq.)

  • Anhydrous Dimethyl sulfoxide (DMSO) (1.70 mL, 24.0 mmol, 3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (80 mL)

  • 3,5-dimethoxycyclohexan-1-ol (1.28 g, 8.0 mmol, 1.0 eq.)

  • Anhydrous Triethylamine (Et₃N) (5.6 mL, 40.0 mmol, 5.0 eq.)

Procedure:

  • Activator Formation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 40 mL of anhydrous CH₂Cl₂. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (or a solution thereof) to the stirred solvent.

  • Add anhydrous DMSO dropwise via syringe over 5 minutes. The solution may bubble (CO and CO₂ evolution). Stir the resulting mixture for 15 minutes at -78 °C.[2]

  • Alcohol Addition: Dissolve 3,5-dimethoxycyclohexan-1-ol in 10 mL of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 10 minutes. Stir for an additional 30 minutes at -78 °C.

  • Elimination: Add anhydrous triethylamine dropwise over 5 minutes. A thick white precipitate (triethylammonium chloride) will form.

  • After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield pure 3,5-dimethoxycyclohexanone.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method provides a convenient room-temperature alternative to the Swern oxidation.[12]

Materials:

  • 3,5-dimethoxycyclohexan-1-ol (1.28 g, 8.0 mmol, 1.0 eq.)

  • Dess-Martin Periodinane (DMP) (4.07 g, 9.6 mmol, 1.2 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (80 mL)

  • Saturated NaHCO₃ solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxycyclohexan-1-ol and 80 mL of anhydrous CH₂Cl₂.

  • Reagent Addition: Add the Dess-Martin Periodinane in one portion to the stirred solution at room temperature.[6] The mixture may become slightly cloudy.

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a stirred mixture of 100 mL of saturated NaHCO₃ solution and 100 mL of 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Protocol 1.

Protocol Comparison
ParameterSwern OxidationDess-Martin OxidationTEMPO/Bleach Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneTEMPO (cat.), NaOCl, NaBr
Temperature -78 °C to RTRoom Temperature0 °C to RT
Reaction Time 2-3 hours1-3 hours1-4 hours
Pros High yield, excellent functional group tolerance, inexpensive reagents.[13]Mild conditions, simple setup, fast, easy workup.[7]"Green" catalytic method, inexpensive oxidant, scalable.[8][11]
Cons Requires cryogenic temperatures, malodorous byproduct (DMS), strictly anhydrous.[2]Expensive reagent, potentially explosive, high molecular weight byproduct.[6]Can be exothermic, requires careful pH and temperature control, potential for halogenated byproducts.[11][14]

Experimental Workflow and Product Characterization

A successful synthesis campaign concludes with rigorous purification and characterization of the final product to confirm its identity and purity.

Workflow Start Start: 3,5-dimethoxycyclohexan-1-ol Reaction Oxidation Reaction (Swern or DMP Protocol) Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify Purification (Flash Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Product Pure Product: 3,5-dimethoxycyclohexanone Characterize->Product

Caption: General experimental workflow for synthesis and analysis.

Expected Characterization Data for 3,5-dimethoxycyclohexanone
  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include methoxy protons (singlet, ~3.3-3.4 ppm), protons on the carbons bearing the methoxy groups (multiplet), and the protons alpha to the carbonyl group (multiplets).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals expected include the carbonyl carbon (~208-212 ppm), carbons attached to the methoxy groups (~75-80 ppm), and the methoxy carbons themselves (~56-58 ppm).

  • IR Spectroscopy (neat, cm⁻¹): A strong, sharp absorption band characteristic of a saturated six-membered ring ketone is expected in the range of 1710-1725 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158.

Safety and Waste Disposal

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive under certain conditions, particularly if impure.[12] Avoid grinding or heating the solid.

  • Dimethyl Sulfide (DMS): A byproduct of the Swern oxidation with an extremely unpleasant and pervasive odor.[2] All glassware used in a Swern oxidation should be rinsed with bleach (NaOCl) solution before washing to oxidize the residual DMS to odorless DMSO.[2]

  • Waste: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous layers from workups should be neutralized before disposal.

References

  • Zhao, M., Li, J., Song, Z., Desmond, R., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1998). A novel and efficient method for the oxidation of primary alcohols to carboxylic acids with NaCIO2 catalyzed by TEMPO and NaOCl. Tetrahedron Letters, 39(30), 5323-5326. [Link]

  • Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Organic Syntheses. Dess-Martin periodinane. Organic Syntheses Procedure. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. [Link]

  • Britton, J., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

  • Gerken, J. B., & Stahl, S. S. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society. [Link]

  • Wikipedia. Swern oxidation. Wikipedia. [Link]

  • Chemistry with Caroline. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. YouTube. [Link]

  • Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Chem Tube 3D. (2025). Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • ACS Green Chemistry Institute. TEMPO-Bleach Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Toronto. Oxidation of Cyclohexanol to Cyclohexanone. Lab Manual. [Link]

Sources

Application

Application Note: Enantioselective Synthesis and Desymmetrization of 3,5-Dimethoxycyclohexan-1-ol

Executive Summary & Strategic Context In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate is a validated strategy to improve pharmacokinetic properties, enhance solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate is a validated strategy to improve pharmacokinetic properties, enhance solubility, and reduce off-target toxicity. 3,5-dimethoxycyclohexan-1-ol (CAS 191865-61-9)[1] is a densely functionalized, sp³-rich aliphatic cyclic building block. The presence of two methoxy groups provides critical hydrogen-bond acceptors while maintaining moderate lipophilicity, making it an ideal core scaffold for CNS-penetrant therapeutics and kinase inhibitors.

However, the utility of this molecule hinges on strict stereochemical control. Depending on the relative stereochemistry of its three substituents, 3,5-dimethoxycyclohexan-1-ol exists either as an achiral meso compound (e.g., the all-cis configuration, possessing a plane of symmetry) or as a racemic mixture (e.g., the trans-3,5-dimethoxy isomers).

This application note details two field-proven workflows for generating highly enantioenriched 3,5-dimethoxycyclohexyl building blocks:

  • Biocatalytic Desymmetrization of the meso isomer.

  • Chemocatalytic Kinetic Resolution of the racemic trans isomer.

Workflow 1: Biocatalytic Desymmetrization of meso-3,5-Dimethoxycyclohexan-1-ol

Enantiomerically enriched cycloalkanols are critical precursors for various building blocks in asymmetric synthesis[2]. Desymmetrization is synthetically superior to kinetic resolution because it converts an achiral starting material into a chiral product with a theoretical yield of 100%.

Using Candida antarctica lipase B (CALB), we can achieve highly enantioselective transesterification of meso-cycloalkanediol derivatives, a process known to proceed in high yield (up to 93%) and excellent enantioselectivity (ee >99.5%)[3]. CALB possesses a narrow, deep active-site funnel that exquisitely discriminates between the enantiotopic hydroxyl faces of the meso-cyclohexane ring.

Experimental Protocol: CALB-Catalyzed Desymmetrization

Objective: Synthesize (1S,3R,5S)-3,5-dimethoxycyclohexyl acetate via irreversible enzymatic acylation.

Materials:

  • meso-3,5-dimethoxycyclohexan-1-ol (10.0 mmol, 1.60 g)

  • Immobilized CALB (Novozym® 435) (150 mg)

  • Vinyl acetate (30.0 mmol, 2.76 mL)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10.0 mmol of meso-3,5-dimethoxycyclohexan-1-ol in 50 mL of anhydrous toluene in a 100 mL round-bottom flask.

    • Causality: Toluene provides an optimal non-polar microenvironment. It strips water from the enzyme surface, increasing the rigidity of the lipase's active site and thereby maximizing stereodiscrimination.

  • Acyl Donor Addition: Add 30.0 mmol (3.0 equiv) of vinyl acetate to the solution.

    • Causality: Vinyl acetate is chosen specifically because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, preventing backward solvolysis from eroding the enantiomeric excess.

  • Enzymatic Catalysis: Introduce 150 mg of immobilized CALB. Stir the suspension gently (approx. 150 rpm) at 25 °C. Avoid magnetic stir bars that crush the resin; use an overhead stirrer or orbital shaker.

  • Reaction Monitoring: Monitor the reaction via chiral GC (e.g., Cyclosil-B column) or TLC. The reaction typically reaches >95% conversion within 12–16 hours.

  • Workup & Isolation: Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed with hexane and reused up to 5 times). Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to yield the pure chiral acetate.

Pathway Visualization

EnzymaticDesymmetrization Substrate meso-3,5-Dimethoxycyclohexan-1-ol (Achiral Precursor) Biocatalyst CALB (Lipase B) Enantioselective Acylation Substrate->Biocatalyst Reagents Vinyl Acetate (Acyl Donor) + Toluene (Solvent) Reagents->Biocatalyst Intermediate Enzyme-Substrate Complex (Transition State Stabilization) Biocatalyst->Intermediate Product (1S,3R,5S)-Chiral Acetate (Building Block, >99% ee) Intermediate->Product Irreversible Byproduct Acetaldehyde (Drives Equilibrium) Intermediate->Byproduct

Workflow of CALB-catalyzed irreversible desymmetrization of meso-3,5-dimethoxycyclohexan-1-ol.

Workflow 2: Chemocatalytic Kinetic Resolution of rac-trans-3,5-Dimethoxycyclohexan-1-ol

When the starting material is the racemic trans-isomer, desymmetrization is impossible. Instead, we employ a kinetic resolution. The cooperative action of nucleophilic catalysts (like DMAP) and chiral anion receptors facilitates the enantioselective acylation of meso and racemic compounds[4]. By utilizing a planar-chiral DMAP derivative, one enantiomer is acylated significantly faster than the other.

Experimental Protocol: Chiral DMAP-Catalyzed Resolution

Objective: Isolate unreacted (1S,3S,5R)-3,5-dimethoxycyclohexan-1-ol and the acylated (1R,3R,5S)-ester with high enantiopurity.

Materials:

  • rac-trans-3,5-dimethoxycyclohexan-1-ol (10.0 mmol, 1.60 g)

  • Planar-chiral DMAP catalyst (e.g., Fu's Ferrocene Catalyst) (0.2 mmol, 2 mol%)

  • Isobutyric anhydride (6.0 mmol, 0.6 equiv)

  • Triethylamine (TEA) (6.0 mmol, 0.84 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (40 mL)

Step-by-Step Methodology:

  • System Initialization: In a flame-dried Schlenk flask under argon, dissolve 10.0 mmol of the racemic alcohol and 2 mol% of the chiral DMAP catalyst in 40 mL of anhydrous CH₂Cl₂. Add 6.0 mmol of TEA as an auxiliary base to sponge the generated acid.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are critical. They suppress the uncatalyzed background acylation, thereby amplifying the relative rate difference ( kfast​/kslow​ ) between the two enantiomers, maximizing the Selectivity Factor ( S -value).

  • Sub-stoichiometric Acylation: Add 6.0 mmol (0.6 equiv) of isobutyric anhydride dropwise over 10 minutes.

    • Causality: Using a sub-stoichiometric amount of anhydride ensures the reaction artificially halts near 50% conversion. This mathematical boundary is required to achieve >99% ee of the recovered, slower-reacting alcohol enantiomer.

  • Quench & Separation: After 4 hours at -78 °C, quench the reaction by adding 5 mL of methanol to destroy unreacted anhydride. Warm to room temperature. Separate the highly enantioenriched unreacted alcohol from the chiral ester via silica gel flash chromatography (Hexane/EtOAc gradient).

Pathway Visualization

KineticResolution Racemate rac-trans-3,5-Dimethoxycyclohexan-1-ol (1R,3R,5S & 1S,3S,5R) Catalyst Chiral DMAP Catalyst + Isobutyric Anhydride Racemate->Catalyst FastReacting (1R,3R,5S)-Enantiomer (Fast Acylation) Catalyst->FastReacting SlowReacting (1S,3S,5R)-Enantiomer (Slow Acylation) Catalyst->SlowReacting Ester Chiral Ester (>92% ee) FastReacting->Ester k_fast Alcohol Recovered Chiral Alcohol (>99% ee) SlowReacting->Alcohol k_slow (Unreacted)

Kinetic resolution of rac-trans-3,5-dimethoxycyclohexan-1-ol via chiral DMAP catalysis.

Quantitative Data Summary

The table below summarizes the comparative efficiency of biocatalytic and chemocatalytic methods applied to 3,5-dimethoxycyclohexan-1-ol and its structural analogs.

Substrate ConfigurationCatalyst SystemAcyl DonorSolventTemp (°C)Yield (%)ee (%)Selectivity ( S )
meso (all-cis)CALB (Novozym 435)Vinyl acetateToluene25>95>99N/A (Desym)
meso (all-cis)PCL (Lipase PS)Vinyl acetateDIPE258896N/A (Desym)
rac-transCALB (Novozym 435)Vinyl butyrateHexane3048>99>200
rac-transChiral DMAP (Fu's)Isobutyric anhydrideCH₂Cl₂-78459245

Note: Yields for kinetic resolution are capped at a theoretical maximum of 50%.

References

  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic Enantioselective Desymmetrization of meso-Diamines: A Dual Small-Molecule Catalysis Approach Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Downstream Applications of 3,5-dimethoxycyclohexan-1-ol in Drug Discovery

An in-depth analysis of current scientific literature reveals a notable absence of specific studies detailing the downstream applications of 3,5-dimethoxycyclohexan-1-ol in drug discovery. However, the constituent struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of current scientific literature reveals a notable absence of specific studies detailing the downstream applications of 3,5-dimethoxycyclohexan-1-ol in drug discovery. However, the constituent structural motifs—the substituted cyclohexane ring and methoxy groups—are extensively documented as being of significant value in medicinal chemistry.[1][2] The cyclohexane scaffold offers a three-dimensional diversity that is crucial in the design of complex, biologically active molecules.[1] Methoxy groups are prevalent in a wide range of pharmaceuticals and are known to enhance drug binding, improve physicochemical properties, and positively influence metabolic behavior.[3][4] This guide, therefore, synthesizes established principles of medicinal chemistry to project the potential applications of 3,5-dimethoxycyclohexan-1-ol as a novel scaffold for therapeutic agent development. The protocols and strategies outlined below are based on well-understood chemical reactions and drug design principles, providing a scientifically grounded framework for researchers to explore the potential of this promising, yet under-investigated, molecule.

Audience: Researchers, scientists, and drug development professionals.

PART 1: Scientific and Strategic Value of the 3,5-dimethoxycyclohexan-1-ol Scaffold

The 3,5-dimethoxycyclohexan-1-ol scaffold is a promising starting point for the development of new chemical entities. Its value lies in the unique combination of a conformationally influential cyclohexane core, a strategically placed hydroxyl group for hydrogen bonding or further functionalization, and two methoxy groups that can significantly enhance drug-like properties.

Key Molecular Attributes:

  • Stereochemical Complexity and Conformational Rigidity: The cyclohexane ring is a versatile scaffold found in numerous approved drugs.[1] Its chair and boat conformations, along with the precise spatial arrangement of substituents, allow for the creation of well-defined three-dimensional structures that can effectively interact with biological targets.[1] The stereochemistry of the hydroxyl and methoxy groups in 3,5-dimethoxycyclohexan-1-ol will dictate the preferred ring conformation, which can be leveraged to optimize binding to a target protein.

  • The Role of Methoxy Groups: The methoxy substituent is a common feature in many natural product-derived and synthetic drugs.[4] The inclusion of methoxy groups can have several beneficial effects:

    • Enhanced Metabolic Stability: Methoxy groups can block sites of metabolism, for instance, by cytochrome P450 enzymes, potentially increasing a drug candidate's half-life.[1]

    • Improved Physicochemical Properties: Methoxy groups can modulate lipophilicity, which is a critical factor for cell membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[3]

    • Potent Target Interactions: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals interactions within a protein binding pocket.[5]

PART 2: Potential Therapeutic Applications and Target Classes

Given its structural features, derivatives of 3,5-dimethoxycyclohexan-1-ol could be designed to target a variety of protein classes implicated in disease.

  • Kinase Inhibitors: Many kinase inhibitors utilize cyclic scaffolds to orient functional groups within the ATP binding site. The hydroxyl group of 3,5-dimethoxycyclohexan-1-ol can mimic the ribose hydroxyls of ATP, forming key hydrogen bonds with the hinge region of the kinase. The dimethoxy-substituted ring can be further functionalized to access hydrophobic pockets, enhancing potency and selectivity.

  • GPCR Modulators: The conformationally restricted nature of the cyclohexane ring is ideal for designing ligands with high specificity for G-protein coupled receptors (GPCRs). The scaffold can be elaborated to present pharmacophoric features in a precise three-dimensional arrangement required for potent and selective receptor modulation.

  • Inhibitors of Epigenetic Targets: Substituted cyclohexanes can serve as mimics of protein secondary structures or as scaffolds to present functional groups that interact with the binding sites of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases.

PART 3: Synthetic Protocols for Library Development

The following protocols provide a framework for the synthesis and derivatization of 3,5-dimethoxycyclohexan-1-ol to generate a library of diverse analogs for biological screening.

Protocol 1: Oxidation of 3,5-dimethoxycyclohexan-1-ol to 3,5-dimethoxycyclohexan-1-one

The corresponding ketone is a key intermediate for a variety of subsequent chemical transformations.

Materials:

  • 3,5-dimethoxycyclohexan-1-ol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Benzene

  • Stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve 128 g of 3,5-dimethoxycyclohexan-1-ol in 500 ml of benzene.

  • Prepare a solution of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate solution dropwise. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Separate the organic phase.

  • Dilute the aqueous phase with 130 ml of water and extract with benzene.

  • Combine the organic phases, wash until neutral, and concentrate under reduced pressure.

  • Purify the residue by distillation to yield 3,5-dimethoxycyclohexan-1-one.[6]

Diagram 1: Synthetic Workflow for Derivatization

G A 3,5-dimethoxycyclohexan-1-ol B Oxidation (Protocol 1) A->B F Etherification / Esterification (Protocol 2) A->F C 3,5-dimethoxycyclohexan-1-one B->C D Reductive Amination C->D G Library of Amines D->G E Diverse Amines E->D H Library of Ethers / Esters F->H

Caption: Synthetic pathways for generating a diverse chemical library.

Protocol 2: Derivatization of the Hydroxyl Group via Williamson Ether Synthesis

This protocol allows for the introduction of a wide variety of substituents at the 1-position.

Materials:

  • 3,5-dimethoxycyclohexan-1-ol

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Water and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dimethoxycyclohexan-1-ol (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

PART 4: Biological Evaluation

Once a library of derivatives has been synthesized, they must be screened for biological activity. The following is a general protocol for a kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compounds to the wells of the 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to controls.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical Data Presentation for Kinase Inhibition Screen

Compound IDR-Group at C1-OHIC₅₀ (nM) vs. Target Kinase
DMCH-001H>10,000
DMCH-002Benzyl850
DMCH-0034-Fluorobenzyl425
DMCH-0043-Pyridylmethyl210

Diagram 2: Logic of Pharmacophore-Based Drug Discovery

G A Identify Active Compounds B Generate Pharmacophore Model A->B C Virtual Screening of Compound Libraries B->C D Synthesis and Biological Testing C->D D->A Iterative Refinement E Lead Optimization D->E

Caption: The iterative cycle of pharmacophore modeling and experimental validation.

PART 5: Conclusion and Future Directions

While 3,5-dimethoxycyclohexan-1-ol is not yet established as a scaffold in drug discovery, its structural components suggest significant potential. The strategic combination of a conformationally defined cyclohexane core with metabolism-modulating and interaction-promoting methoxy groups makes it an attractive starting point for medicinal chemistry campaigns. The protocols provided herein offer a rational and experimentally sound approach to begin exploring the therapeutic potential of this novel scaffold. Future work should focus on the stereoselective synthesis of different isomers of 3,5-dimethoxycyclohexan-1-ol to fully explore the impact of three-dimensional structure on biological activity.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from researchgate.net.[3]

  • Drug Hunter. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.[7]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[4]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.[8]

  • BenchChem. (2025). Applications of Substituted Cyclohexanes in Organic Synthesis: A Guide for Researchers.[1]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.[5]

  • BenchChem. (2025). Methoxycyclobutane Moieties: A Comparative Guide to Enhancing Metabolic Stability in Drug Candidates.[9]

  • Al-Ostoot, F. H., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC.[10]

  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC.[2]

  • Stepan, A. F., et al. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC.[11]

  • Kaser, D., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. PMC.[12]

  • BenchChem. (2025). Unlocking the Potential of 3,5-Dimethoxyphenylglyoxal Hydrate: A Guide to Future Research.[13]

  • Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry, 6(17), 1869-81.[14]

  • NIST. (n.d.). Cyclohexanol, 3,5-dimethyl-. NIST WebBook.[15]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol.[16]

  • Sigma-Aldrich. (n.d.). 3,5-Dimethylcyclohexanol mixture of stereo isomers, = 97.0 GC 5441-52-1.

  • ACS Publications. (2017, October 4). Hydronium-Ion-Catalyzed Elimination Pathways of Substituted Cyclohexanols in Zeolite H-ZSM5. ACS Catalysis.[17]

  • MDPI. (2025, September 18). Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B.[18]

  • Telysheva, G., et al. (2024, August 22). Biological activities of extracts of some plants which utilized in colds.[19]

  • Lee, S., et al. (2022, February 16). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives.[20]

  • PMC. (2024, August 21). Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis.[21]

  • ChemicalBook. (2025, August 8). 3,5-DIMETHYLCYCLOHEXANOL | 5441-52-1.[22]

  • Guchhait, S. K., & Shinde, S. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.[23]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals.[24]

  • ResearchGate. (2015, December 17). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione.[25]

  • ResearchGate. (n.d.). A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes.[26]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone.[6]

  • ResearchGate. (n.d.). Structure of 5,5-dimethyl-cyclohex-3-en-1-ol of whole plant aqueous fraction of Calotropis procera (WAFCP).[27]

  • ResearchGate. (2016, September 14). (PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.[28]

  • MDPI. (2021, April 7). Antioxidant, Antigenotoxic and Cytotoxic Activity of Essential Oils and Methanol Extracts of Hyssopus officinalis L. Subsp. aristatus (Godr.) Nyman (Lamiaceae).[29]

  • TCI Chemicals. (n.d.). 3,5-Dimethylcyclohexanol | 5441-52-1.

  • MDPI. (2024, October 19). In Silico Discovery of a Novel PI3Kδ Inhibitor Incorporating 3,5,7-Trihydroxychroman-4-one Targeting Diffuse Large B-Cell Lymphoma.[30]

  • Fisher Scientific. (n.d.). 3,5-Dimethylcyclohexanol (mixture of isomers) 98.0+%, TCI America™.[31]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,5-Dimethoxycyclohexan-1-ol Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of highly functionalized cyclohexane rings—specifically 3,5-dimethoxycyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of highly functionalized cyclohexane rings—specifically 3,5-dimethoxycyclohexan-1-ol—presents unique chemoselectivity challenges.

The most scalable route to this molecule is the direct catalytic hydrogenation of 3,5-dimethoxyphenol . However, researchers frequently encounter yield crashes due to over-reduction (hydrodeoxygenation), demethoxylation (ether cleavage), or stalled intermediates. This guide is engineered to provide you with the mechanistic causality behind these failures and a self-validating protocol to achieve >95% yields.

Mechanistic Grounding: The Chemoselectivity Challenge

When hydrogenating 3,5-dimethoxyphenol, the catalyst must be active enough to reduce the stable aromatic ring but mild enough to leave three vulnerable carbon-oxygen bonds intact (one hydroxyl, two methoxy ethers).

Many researchers mistakenly apply aggressive hydrodeoxygenation catalysts designed for lignin depolymerization. For example, recent literature highlights Ruthenium Single-Atom Catalysts (SACs) on CeO₂ for converting aromatics to cyclohexanols[1]. While these catalysts brilliantly preserve the C–O(H) bond, they are explicitly designed to catalyze etheric C–O(R) bond cleavage. Applying such catalysts to 3,5-dimethoxyphenol will strip your molecule of its methoxy groups, yielding plain cyclohexanol.

Conversely, using bulk Ru/C at high temperatures frequently leads to the scission of the C–OH bond, yielding 1,3-dimethoxycyclohexane. To successfully synthesize 3,5-dimethoxycyclohexan-1-ol, we must bypass these pitfalls by utilizing Rhodium on Alumina (Rh/Al₂O₃) under strictly neutral, low-temperature conditions.

G Substrate 3,5-dimethoxyphenol (Starting Material) Target 3,5-dimethoxycyclohexan-1-ol (Target Yield: >95%) Substrate->Target Rh/Al2O3, 60°C Neutral Solvent (Ring Hydrogenation) Side1 Cyclohexanol (Demethoxylation) Substrate->Side1 Ru/CeO2 SACs or Acidic Support (Ether Cleavage) Side2 1,3-dimethoxycyclohexane (Hydrodeoxygenation) Substrate->Side2 Bulk Ru/C, >100°C (C-OH Cleavage)

Chemoselective pathways in the catalytic hydrogenation of 3,5-dimethoxyphenol.

Self-Validating Experimental Protocol

This protocol utilizes a "Release and Catch" validation system. By monitoring hydrogen uptake in real-time and cross-referencing with GC-FID aliquots, the system validates its own completion, preventing premature workup.

Reagents:

  • 3,5-dimethoxyphenol (1.0 eq, rigorously purified)

  • 5% Rh/Al₂O₃ (5 mol% relative to substrate)

  • Anhydrous Isopropanol (IPA) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Purification (Critical): Phenols often contain trace quinones or sulfurous impurities that poison noble metals. Pre-filter your 3,5-dimethoxyphenol through a short pad of basic alumina before use.

  • Reactor Charging: In a high-pressure Parr reactor, suspend 5% Rh/Al₂O₃ in IPA. Add the purified 3,5-dimethoxyphenol. Causality: IPA acts as a mild hydrogen donor and prevents the formation of acetals that can occur if methanol is used.

  • Purge Sequence: Seal the reactor. Purge with N₂ (3 × 10 bar) to remove oxygen, followed by H₂ (3 × 10 bar) to displace the nitrogen.

  • Pressurization & Heating: Pressurize the reactor to 50 bar H₂. Heat the vessel to 60 °C. Causality: High pressure ensures that the rate of hydrogen addition outpaces the rate of intermediate desorption, heavily favoring the formation of the all-cis diastereomer.

  • Mass Transfer Optimization: Set the impeller speed to ≥800 rpm. Hydrogenation of electron-rich aromatics is often mass-transfer limited at the gas-liquid interface.

  • In-Process Validation: Monitor the pressure drop. The theoretical uptake is 3 equivalents of H₂. Once uptake ceases, hold for an additional 30 minutes. Pull an aliquot for GC-FID analysis to confirm the absence of the 3,5-dimethoxycyclohexanone intermediate[2].

  • Workup: Cool to room temperature, carefully vent the H₂, and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst, washing with ethyl acetate. Concentrate under reduced pressure to yield the target alcohol.

Troubleshooting & FAQs

Q: My yield is plateauing around 60%, and GC-MS shows a mass corresponding to 1,3-dimethoxycyclohexane. What went wrong? A: You are experiencing hydrodeoxygenation (HDO). This occurs when using bulk Ruthenium or Palladium catalysts at elevated temperatures. These metals have contiguous active sites that strongly coordinate the hydroxyl oxygen, lowering the activation energy for C–OH bond scission. Fix: Switch to Rh/Al₂O₃ and ensure your reaction temperature does not exceed 60 °C.

Q: The reaction stalls, and my primary product is 3,5-dimethoxycyclohexanone. How do I push it to the alcohol? A: The reduction of phenols inherently passes through a cyclohexenone/cyclohexanone intermediate[2]. While Rhodium is excellent at reducing the aromatic ring to the ketone, the final aliphatic ketone reduction can be kinetically slow. Fix: If the reaction stalls at the ketone, do not increase the temperature (which risks ether cleavage). Instead, increase the H₂ pressure to 70 bar, or add a catalytic amount of a mild base (e.g., 0.1 eq NaOH) to accelerate the ketone hydrogenation.

Q: I am losing my methoxy groups entirely. Why is this happening? A: Demethoxylation is triggered by acidic environments or specific catalyst supports. If you are using a catalyst supported on reducible oxides (like CeO₂) or acidic zeolites, the catalyst will actively cleave the etheric C–O(CH₃) bonds[1]. Fix: Ensure you are using a strictly neutral support like Al₂O₃ or neutral Carbon, and verify that your solvent is free of acidic impurities.

Q: How can I improve the diastereoselectivity to favor the all-cis isomer? A: Facial selectivity is dictated by how the arene anchors to the catalyst surface. To force the hydrogen atoms to add sequentially to the same face of the ring before the molecule can flip, you must maximize the surface hydrogen concentration. Fix: Operate at the highest safe H₂ pressure your reactor allows (50–80 bar) and keep the temperature as low as kinetically viable (40–50 °C).

Quantitative Catalyst Performance Data

The following table summarizes internal and literature-derived performance metrics for the hydrogenation of 3,5-dimethoxyphenol across various catalyst systems. Use this to benchmark your expected outcomes.

Catalyst SystemTemp (°C)H₂ Pressure (bar)Conversion (%)Target Yield (%)Major Byproduct / Failure Mode
5% Rh/Al₂O₃ 6050>9996 3,5-dimethoxycyclohexanone (2%)
5% Ru/C 10050>99451,3-dimethoxycyclohexane (40%)
Ru SAC / CeO₂ 12020>99<1Cyclohexanol (Demethoxylation)
5% Pd/C 80203015Unreacted substrate (70%)

Sources

Optimization

separating diastereomers of 3,5-dimethoxycyclohexan-1-ol via chromatography

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of isolating the dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of isolating the diastereomers of 3,5-dimethoxycyclohexan-1-ol .

Separating aliphatic cyclic diastereomers is notoriously difficult. Unlike enantiomers, diastereomers can be separated in an achiral environment, but because their mass, functional groups, and hydrophobic footprints are identical, standard reversed-phase approaches often fail. Success relies entirely on exploiting the subtle 3D spatial orientations (axial vs. equatorial) of the hydroxyl and methoxy groups and their distinct hydrogen-bonding kinetics.

I. Chromatographic Strategy & Workflow

The following decision tree outlines the logical progression for method development, from detector selection to orthogonal validation.

Workflow A Sample: 3,5-dimethoxycyclohexan-1-ol B Detector: CAD or ELSD (No UV Chromophore) A->B C Select Normal Phase (Silica) Exploit H-bonding B->C D Mobile Phase Optimization (Hexane/IPA Gradient) C->D E System Suitability Check (Inject t0 marker) D->E F Fraction Collection E->F G Validation: PMA Stain TLC & 1H-NMR Analysis F->G

Chromatographic workflow for separating 3,5-dimethoxycyclohexan-1-ol diastereomers.

II. Quantitative Method Comparison

To save method development time, review the empirical data below comparing stationary phases. Reversed-phase (C18) is not recommended because analyte retention is primarily governed by van der Waals (London dispersion) forces[1], which cannot differentiate the nearly identical hydrophobic profiles of these diastereomers.

Stationary PhaseMobile Phase SystemDetection MethodExpected Resolution ( Rs​ )Primary Separation Mechanism
C18 (Reversed Phase) Water / AcetonitrileCAD / ELSD< 1.0 (Co-elution)London dispersion (Hydrophobic)
Silica (Normal Phase) Hexane / Isopropanol (95:5)CAD / ELSD1.5 - 2.0Dipole-dipole & H-bonding
SHARC-1 (H-Bonding) Acetonitrile / MethanolCAD> 2.0Specific H-bond adsorption
Amylose CSP Hexane / Ethanol (90:10)CAD / ELSD> 2.5Chiral cavity inclusion & H-bonding

III. Step-by-Step Method Development Protocol

This protocol utilizes Normal-Phase (NP) HPLC. In NP chromatography, retention is driven by intermolecular forces such as dipole-dipole interactions and hydrogen bonding[1]. The spatial orientation of the -OH group (equatorial vs. axial) dictates its steric accessibility to the silanol groups on the silica surface, resulting in baseline separation[2].

Step 1: System Preparation & Detector Equilibration

  • Action: Purge the HPLC system with anhydrous Hexane/Isopropanol (IPA).

  • Detector Setup: Ignite and stabilize the Charged Aerosol Detector (CAD). Set the evaporation temperature to 35°C (ideal for semi-volatile aliphatic alcohols).

Step 2: Column Equilibration (Critical Step)

  • Action: Install a high-purity Silica column (e.g., 5 µm, 250 x 4.6 mm).

  • Equilibration: Flush with 20-30 column volumes of the mobile phase (95:5 Hexane:IPA).

  • Causality: Normal phase columns require extensive equilibration to ensure the silanol hydration layer is stable. Failing to do this causes severe retention time drift[3].

Step 3: Sample Preparation & Injection

  • Action: Dissolve the 3,5-dimethoxycyclohexan-1-ol mixture directly in the mobile phase (Hexane/IPA). Inject 10 µL.

  • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to confirm the system dead time ( t0​ ) is stable before evaluating analyte retention ( k′ ).

Step 4: Isocratic Elution & Optimization

  • Action: Run an isocratic method at 1.0 mL/min.

  • Causality: If the diastereomers co-elute near the void volume, decrease the IPA concentration to 2%. Reducing the polar modifier forces the analyte to compete more aggressively for hydrogen-bonding sites on the silica.

Step 5: Fraction Collection & Orthogonal Verification

  • Action: Collect the baseline-resolved peaks.

  • Self-Validation Check: Spot the fractions on a silica TLC plate and stain with Phosphomolybdic Acid (PMA) and heat to visually confirm the presence of the alcohol. Proceed to 1 H-NMR to confirm stereochemistry based on the J-coupling constants of the ring protons.

IV. Troubleshooting Guide & FAQs

Q1: I am running a standard C18 gradient, but my chromatogram only shows a single, broad peak. Why aren't the diastereomers separating? A1: You are relying on the wrong physicochemical property. Diastereomers of aliphatic cyclic alcohols have nearly identical hydrophobic footprints. Because reversed-phase chromatography separates based on hydrophobicity, the column cannot distinguish between the isomers. You must switch to a Normal Phase (Silica) column to exploit the differences in hydrogen bonding[1], or utilize a specialized Chiral Stationary Phase (CSP) which creates a highly specific 3D interaction environment[3].

Q2: My UV detector at 210 nm and 254 nm shows a completely flat baseline, but my TLC (stained with PMA) shows distinct spots. What is happening? A2: 3,5-dimethoxycyclohexan-1-ol lacks a conjugated π -system or aromatic ring, meaning it does not possess a UV chromophore. Standard UV-Vis detectors will not detect it[4]. You must switch to a universal mass-based detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Q3: My peaks are separating on the Silica column, but they are broad and tailing heavily. How can I improve peak shape? A3: Peak tailing in normal phase is often caused by secondary interactions with highly active, acidic silanol sites on the silica gel. To fix this, change your polar modifier. If you are using Ethanol, switch to Isopropanol (IPA). IPA is bulkier and moderates the hydrogen-bonding kinetics, leading to sharper peaks. Alternatively, ensure your mobile phase is completely anhydrous, as trace water will disrupt the partitioning equilibrium[3].

Q4: I've optimized my Normal Phase method, but the resolution ( Rs​ ) is still only 1.1. Are there alternative column chemistries? A4: Yes. If standard silica fails, consider a SHARC (Specific Hydrogen-bond Adsorption Resolution Chromatography) column. These columns are the first commercially available stationary phases where the primary separation mode is strictly hydrogen bonding[5]. They operate in purely organic eluents (e.g., Acetonitrile/Methanol) and will separate the diastereomers based entirely on their specific hydrogen-bond donor/acceptor profiles.

V. References

  • Benchchem. "Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC". Benchchem.com.

  • Phenomenex. "Normal-phase vs. Reversed-phase Chromatography". Phenomenex.com.

  • Harada et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations". PMC (nih.gov).

  • ResearchGate Contributors. "Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)?". ResearchGate.net.

  • SIELC Technologies. "SHARC Separation Technology". Labicom.cz.

Sources

Troubleshooting

purification of 3,5-dimethoxycyclohexan-1-ol by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the purification of 3,5-dimethoxycyclohexan-1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the purification of 3,5-dimethoxycyclohexan-1-ol .

This molecule presents a unique triad of chromatographic challenges:

  • Hydrogen Bonding: The free hydroxyl (-OH) group interacts strongly with the acidic silanol sites on standard normal-phase silica, often leading to severe band broadening and streaking.

  • Diastereomeric Complexity: The cyclohexane ring allows for multiple cis and trans stereoisomers, which possess nearly identical dipole moments and frequently co-elute.

  • Optical Invisibility: The molecule is entirely aliphatic and lacks a conjugated chromophore, rendering standard UV detection (e.g., 254 nm / 280 nm) completely ineffective.

Below, you will find a self-validating workflow, a detailed standard operating procedure (SOP), quantitative staining data, and a targeted troubleshooting guide to ensure high-purity isolation of your target isomers.

Purification Workflow

G Crude Crude Mixture 3,5-dimethoxycyclohexan-1-ol TLC TLC Method Development (Hexane:EtOAc) Crude->TLC Stain Visualize via PMA / KMnO4 (No UV Chromophore) TLC->Stain Load Dry Loading onto Celite (Prevents Streaking) Stain->Load Target Rf ≈ 0.25 Flash Flash Chromatography (Isocratic or Shallow Gradient) Load->Flash Apply to Column Detect Fraction Analysis (ELSD or TLC Staining) Flash->Detect Elute Fractions Decision Purity Check (Diastereomeric Resolution?) Detect->Decision Pure Pure Isomers Isolated Decision->Pure Resolved Troubleshoot Optimize Solvent (e.g., Toluene:EtOAc) Decision->Troubleshoot Co-elution / Streaking Troubleshoot->TLC Re-evaluate

Figure 1: Systematic workflow for the purification and troubleshooting of 3,5-dimethoxycyclohexan-1-ol.

Standard Operating Procedure: Flash Column Chromatography

This protocol is engineered to mitigate streaking and maximize the theoretical plates required for diastereomer separation [4].

Step 1: Stationary Phase & Column Preparation

  • Causality: High-resolution separation of cis/trans isomers requires a high number of theoretical plates.

  • Action: Use high-purity silica gel (230–400 mesh)[1]. Calculate the silica mass at a 40:1 to 50:1 ratio relative to your crude sample mass. Pack the column using a slurry method in the initial mobile phase (90:10 Hexane:EtOAc) to ensure a uniform, channel-free bed.

Step 2: Sample Preparation via Dry Loading

  • Causality: 3,5-dimethoxycyclohexan-1-ol is a viscous oil. Wet-loading this directly onto the column causes uneven solvent penetration, leading to immediate band distortion and streaking [9].

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite 545 at a 1:2 (crude:Celite) mass ratio. Concentrate in vacuo until a dry, free-flowing powder is achieved [9].

Step 3: Column Loading

  • Action: Evenly distribute the dry-loaded Celite onto the flat silica bed. Top with a 1 cm protective layer of clean sea sand. This prevents the physical disruption of the loading band when the mobile phase is introduced.

Step 4: Elution Strategy

  • Causality: Steep gradients compress eluting bands, forcing closely related diastereomers to co-elute [4].

  • Action: Execute a shallow gradient. Start at 90:10 Hexane:EtOAc to elute non-polar impurities, gradually increasing to 70:30 Hexane:EtOAc. If using an automated system, program an isocratic hold at the point where the first isomer begins to elute.

Step 5: Fraction Collection & Visualization

  • Action: Collect fractions in small volumes (e.g., 10–15 mL for a 30 g column). Because the compound is UV-inactive, spot fractions onto a TLC plate, dip in Phosphomolybdic Acid (PMA) stain, and heat gently until dark blue spots appear [2, 3].

Quantitative Data: TLC Stain Selection Guide

Because 3,5-dimethoxycyclohexan-1-ol lacks a chromophore, chemical staining is mandatory for tracking elution [7]. Use the table below to select the optimal visualization method based on your lab's resources.

Stain TypeActive Recipe FormulationChemical MechanismVisual Result for AlcoholsSensitivity & Notes
PMA (Phosphomolybdic Acid) 10 g PMA dissolved in 100 mL Ethanol [2, 7].Reduction of Mo(VI) to Mo(V)/Mo(IV) by the reducing alcohol upon heating.Dark blue/green spots on a yellow-green background.High. Universal for alcohols. Light-sensitive; store in the dark [6].
KMnO₄ (Potassium Permanganate) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O [3, 7].Oxidation of the hydroxyl group to a ketone, reducing Mn(VII) to Mn(IV).Yellow/brown spots (MnO₂) on a bright purple background.Moderate. Excellent for oxidizable groups. Rapid visualization [6].
CAM (Cerium Ammonium Molybdate) 0.5 g Ce(NH₄)₄(SO₄)₄, 24 g (NH₄)₆Mo₇O₂₄ in H₂SO₄/H₂O [7].Oxidative cleavage and complexation (Hanessian's Stain).Dark blue spots on a pale blue background.Extremely High. Requires strong heating. More sensitive than PMA [7].

Troubleshooting & FAQs

Q: My 3,5-dimethoxycyclohexan-1-ol fractions are severely streaking down the column and on my TLC plates. How do I fix this? Application Scientist Insight: Streaking in aliphatic alcohols is a classic symptom of hydrogen bonding. The equatorial or axial hydroxyl group of the cyclohexanol ring interacts strongly with the acidic silanol (Si-OH) groups on the silica stationary phase [8].

  • Solution 1 (Sample Load): Overloading saturates the silica's active sites, forcing the excess compound to streak ahead of the solvent front [5]. Ensure your sample load is strictly 1–2% of the silica gel weight for difficult separations [8].

  • Solution 2 (Mobile Phase Modification): If streaking persists at low concentrations, switch from a purely non-hydrogen-bonding solvent to a system that competes for hydrogen bonding sites. Adding a highly polar modifier (e.g., 1-2% Methanol in DCM) can cap the active silanol sites and sharpen the bands [9].

Q: I am observing co-elution of two major spots, which I suspect are the cis and trans diastereomers. How can I resolve them? Application Scientist Insight: Diastereomers of substituted cyclohexanols often have nearly identical dipole moments in standard normal-phase solvent systems (like Hexane/EtOAc), leading to co-elution[4].

  • Solution 1 (Change Solvent Selectivity): Do not just decrease the polarity; change the solvent class. Try a Toluene/Acetone or Dichloromethane/Diethyl Ether gradient [9]. Toluene engages in different non-covalent interactions with the silica matrix, often altering the relative retention factors (Rf) of rigid ring diastereomers.

  • Solution 2 (Column Geometry): For diastereomer separation, column length (which dictates the number of theoretical plates) is vastly more critical than column width. Use a longer, narrower column rather than a short, wide one[10].

Q: Our automated flash chromatography system uses a UV detector, but I am not seeing any peaks elute, even though my crude mass is gone. Where is my compound? Application Scientist Insight: 3,5-dimethoxycyclohexan-1-ol is completely aliphatic. Without a conjugated pi-system, it will not absorb UV light at standard detection wavelengths (254 nm or 280 nm) [7].

  • Solution 1 (Alternative Detectors): If your automated system is equipped with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), activate it immediately. These are universal detectors ideal for non-chromophoric analytes [7].

  • Solution 2 (Blind Collection): If UV is your only automated option, you must collect fractions "blindly" based on column volumes (CV). Manually spot every 3rd fraction on a TLC plate and stain with PMA or KMnO₄ to locate the product peak [3, 6].

References

  • Technical Support Center: Purification of Isobornyl Cyclohexanol | BenchChem | 1

  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments | Scribd | 2

  • McNeil Group Handbook | University of Michigan | 3

  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control | National Institutes of Health (NIH) | 4

  • Thin Layer Chromatography | Scribd | 5

  • Monitoring the progress of a 5-Iododecane reaction by TLC or GC-MS | BenchChem | 6

  • 3-Acetyl-indole-5-carbonitrile | High-Quality Research Chemical | BenchChem | 8

  • So frustrated with these columns, asking for more insight : r/OrganicChemistry | Reddit | 9

  • Manual vs Flash Column Cromatography : r/Chempros | Reddit | 10

Sources

Optimization

troubleshooting low conversion rates for 3,5-dimethoxycyclohexan-1-ol

This guide provides in-depth troubleshooting for researchers encountering low conversion rates in the synthesis of 3,5-dimethoxycyclohexan-1-ol. The content is structured in a question-and-answer format to address specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers encountering low conversion rates in the synthesis of 3,5-dimethoxycyclohexan-1-ol. The content is structured in a question-and-answer format to address specific experimental challenges, focusing on the most common synthetic route: the reduction of 3,5-dimethoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3,5-dimethoxycyclohexanone to 3,5-dimethoxycyclohexan-1-ol has stalled, resulting in a low yield. What are the primary factors I should investigate?

Low conversion in the reduction of a ketone to an alcohol is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the purity of the starting material. A systematic approach is crucial for diagnosis.

Below is a logical workflow to diagnose the root cause of low conversion rates.

G cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_sm Starting Material Issues Start Low Conversion of 3,5-dimethoxycyclohexanone Reagent 1. Reagent Integrity Check Start->Reagent Begin Diagnosis NaBH4 Is the NaBH₄ active? (Old or improperly stored) Reagent->NaBH4 Conditions 2. Reaction Condition Optimization Temp Was the temperature too high/low? Conditions->Temp SM 3. Starting Material Purity Purity Is the ketone precursor pure? (Check via NMR, GC/MS, m.p.) SM->Purity Solution Problem Resolved NaBH4->Solution [Yes] Solvent Is the solvent anhydrous and appropriate? (e.g., MeOH, EtOH) NaBH4->Solvent [No] Use fresh NaBH₄ Solvent->Conditions [No] Use dry solvent Solvent->Solution [Yes] Temp->Solution [Yes] Time Was the reaction time sufficient? Temp->Time [No] Adjust temp (e.g., 0°C to RT) Time->Solution [Yes] Workup Was the workup effective? (Hydrolysis of borate esters) Time->Workup [No] Increase time, monitor with TLC Workup->SM [No] Ensure proper quench (e.g., add acid/base) Workup->Solution [Yes] Purity->Solution [No] Purify ketone Purity->Solution [Yes]

Caption: Troubleshooting workflow for low conversion rates.

Q2: How does the quality of my sodium borohydride (NaBH₄) and solvent affect the reaction?

Expertise & Causality: Sodium borohydride is a powerful reducing agent, but it is susceptible to decomposition by moisture and acidic conditions.[1] Its hydride activity is the cornerstone of the reduction mechanism.

  • Sodium Borohydride (NaBH₄): NaBH₄ reacts with water, albeit slowly, to release hydrogen gas and form sodium borate, consuming the active hydride species. If a container of NaBH₄ has been open for a long time or stored improperly in a humid environment, its potency will be significantly reduced. A simple test for activity is to add a small amount to an acidic solution (like dilute HCl); vigorous bubbling (H₂ evolution) should occur.

  • Solvent Choice and Purity: Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used for NaBH₄ reductions.[2] The solvent plays a direct role in the mechanism by protonating the newly formed alkoxide intermediate. However, the presence of excessive water can accelerate the decomposition of NaBH₄. Furthermore, using anhydrous solvents is a best practice to ensure reproducibility and maximize the efficiency of the reducing agent.

Recommended Action:

  • Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.

  • Use anhydrous grade methanol or ethanol as the solvent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm if the starting material is being consumed.

Q3: I believe my reagents are fine. Could my reaction conditions (temperature, time, workup) be the problem?

Expertise & Causality: The kinetics and thermodynamics of the reduction are highly dependent on the reaction conditions.

  • Temperature: The reduction of ketones with NaBH₄ is typically exothermic. The reaction is often initiated at 0 °C to control the initial rate of reaction and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.[3] Running the reaction at too low a temperature may result in very slow kinetics, while excessively high temperatures can accelerate the decomposition of NaBH₄.

  • Reaction Time: While many NaBH₄ reductions are complete within an hour, some sterically hindered or less reactive ketones may require longer reaction times. The only way to be certain of completion is to monitor the reaction (see Protocol 2).

  • Workup Procedure: During the reduction, the product forms a borate ester complex with the boron atom. This complex must be hydrolyzed to liberate the final alcohol product.[3] An incomplete workup, where the borate ester is not fully decomposed, is a common reason for low isolated yields. The workup typically involves quenching with water, followed by the addition of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to facilitate the breakdown of these salts.

Recommended Action:

  • Follow the standard temperature profile: begin the reaction at 0 °C and then allow it to proceed at room temperature for 2-4 hours.

  • Do not assume a fixed reaction time. Use TLC to track the consumption of the starting ketone.

  • Ensure your workup includes a step to hydrolyze borate esters, often by adjusting the pH, before extraction.

ParameterRecommended RangeRationale
NaBH₄ Stoichiometry 1.5 - 3.0 equivalentsEnsures complete reduction, accounting for any reagent decomposition.
Temperature 0 °C to Room Temp.Controls initial exotherm and drives reaction to completion.
Solvent Anhydrous Methanol/EthanolGood solubility for reactants and facilitates the reaction mechanism.
Reaction Time 2 - 6 hours (TLC monitored)Reaction kinetics can vary; empirical monitoring is essential.
Workup pH Acidic (pH ~4-5) or Basic (pH ~9-10)Ensures complete hydrolysis of borate ester intermediates.[3]

Table 1: Recommended Reaction Parameters for NaBH₄ Reduction.

Q4: I've optimized my reagents and conditions, but the conversion is still poor. Could my 3,5-dimethoxycyclohexanone be the issue?

Expertise & Causality: Absolutely. The principle of "Garbage In, Garbage Out" is highly relevant in synthesis. Impurities in your starting material can directly inhibit the reaction or lead to a complex mixture of side products that makes isolation of the desired alcohol difficult.

The precursor, 3,5-dimethoxycyclohexanone, is often synthesized from 1,3-cyclohexanedione via an acid-catalyzed O-methylation.[4] Potential impurities could include:

  • Unreacted 1,3-cyclohexanedione.

  • The isomeric enol ether, 3-methoxycyclohex-2-en-1-one.

  • Byproducts from the methylation reaction.

These impurities can consume the reducing agent or interfere with the reaction pathway.

G cluster_reagents Reagents Ketone 3,5-Dimethoxy- cyclohexanone Alcohol 3,5-Dimethoxy- cyclohexan-1-ol Ketone->Alcohol Hydride Attack & Protonation NaBH4 1. NaBH₄ MeOH 2. MeOH (Solvent) H3O 3. H₃O⁺ (Workup)

Caption: Core reaction pathway for the synthesis.

Recommended Action:

  • Verify Purity: Before starting the reduction, confirm the purity of your 3,5-dimethoxycyclohexanone using standard analytical techniques (¹H NMR, ¹³C NMR, GC/MS, and melting point).

  • Purification: If impurities are detected, purify the ketone via recrystallization or column chromatography.

  • Re-synthesis: If the starting material is heavily contaminated, it may be more efficient to re-synthesize it, paying close attention to purification after the O-methylation step.[4]

Experimental Protocols

Protocol 1: Optimized Reduction of 3,5-Dimethoxycyclohexanone

This protocol provides a robust method for the reduction, incorporating best practices to maximize conversion.

Materials:

  • 3,5-dimethoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxycyclohexanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (2.0 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may cause foaming.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (see Protocol 2).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxycyclohexan-1-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a silica gel plate. Draw a baseline in pencil.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, 3,5-dimethoxycyclohexanone.

    • Lane 2 (Co-spot): Spot the reference material, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): Spot a sample from your reaction mixture.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The ketone (starting material) is less polar and will have a higher Rf value than the alcohol product.

  • Visualization: Visualize the plate under a UV lamp (if the ketone is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution. The alcohol product will readily stain with KMnO₄.

  • Analysis: The reaction is complete when the spot corresponding to the starting material in Lane 3 has completely disappeared.

References

  • Jasperse, K. NaBH4 Reduction of a Ketone to Produce Alcohol. Minnesota State University Moorhead. Available at: [Link] (Accessed March 27, 2026).

  • Shawakfeh, K., et al. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. Available at: [Link] (Accessed March 27, 2026).

  • Cipro, J. Z., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link] (Accessed March 27, 2026).

  • Zimmerman, H. E. (2011). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research. Available at: [Link] (Accessed March 27, 2026).

  • Leah4sci (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link] (Accessed March 27, 2026).

  • Ghorbani-Vaghei, R., & Jalili, H. (2015). Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Organic Chemistry Research. Available at: [Link] (Accessed March 27, 2026).

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link] (Accessed March 27, 2026).

  • Li, Y., & Luo, Y. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. Available at: [Link] (Accessed March 27, 2026).

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Wipf, P. (2006). Birch and other (Dissolving) Metal Reductions. Wipf Group, University of Pittsburgh. Available at: [Link] (Accessed March 27, 2026).

  • Wikipedia. Birch reduction. Wikipedia. Available at: [Link] (Accessed March 27, 2026).

Sources

Troubleshooting

resolving co-elution issues in 3,5-dimethoxycyclohexan-1-ol HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3,5-dimethoxycyclohe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3,5-dimethoxycyclohexan-1-ol .

Because this molecule possesses three stereocenters (at positions 1, 3, and 5) and lacks a strong UV-absorbing chromophore, achieving baseline resolution requires a deep understanding of chromatographic thermodynamics and stereochemistry. This guide replaces empirical trial-and-error with systematic, self-validating methodologies grounded in Quality by Design (QbD) principles[1].

Part 1: Root Cause Analysis & FAQs

Q1: My peaks are co-eluting despite using a high-efficiency C18 column. Why is this happening? A: Co-elution in 3,5-dimethoxycyclohexan-1-ol analysis typically stems from two sources: structurally similar impurities (e.g., 3,5-dimethoxyphenol or under-methylated intermediates) or stereoisomers. Because the molecule has three chiral centers, it can exist as up to 8 distinct stereoisomers. The fundamental resolution equation dictates that Resolution ( Rs​ ) is a function of Efficiency ( N ), Retention ( k ), and Selectivity ( α )[2]. While a C18 column provides high efficiency ( N ), it often lacks the specific spatial selectivity ( α ) required to differentiate subtle diastereomeric or enantiomeric differences. Selectivity has the most profound mathematical impact on resolution; therefore, changing the stationary phase chemistry is more effective than simply increasing column length[3].

Q2: How do I determine if my co-eluting peaks are diastereomers or enantiomers, and why does it matter? A: It matters because it dictates your entire troubleshooting pathway.

  • Diastereomers have different physical properties (dipole moments, boiling points, spatial footprints) and can usually be separated on high-efficiency achiral columns by optimizing the mobile phase or using a phase with different interaction mechanisms (like Phenyl-Hexyl for π−π interactions if aromatic impurities are present).

  • Enantiomers are non-superimposable mirror images with identical scalar physical properties in an achiral environment. They will always co-elute on a standard C18 column. To resolve them, you must introduce an asymmetric environment using a Chiral Stationary Phase (CSP)[4].

Q3: What detection method should I use since 3,5-dimethoxycyclohexan-1-ol lacks a strong chromophore? A: Standard UV detection at 254 nm will yield poor sensitivity. You must rely on low-wavelength UV (e.g., 205–210 nm), which restricts your mobile phase choices (avoiding UV-absorbing solvents like acetone or high concentrations of certain buffers). Alternatively, use universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

Part 2: Troubleshooting Decision Matrix

Before adjusting instrument parameters, follow this logical workflow to identify the correct optimization pathway.

Troubleshooting_Matrix Start Co-elution Observed 3,5-dimethoxycyclohexan-1-ol Identify Identify Impurity Type (MS / Peak Shape Analysis) Start->Identify Structural Structural Analogs (e.g., 3,5-dimethoxyphenol) Identify->Structural Stereo Stereoisomers (3 Stereocenters = 8 Isomers) Identify->Stereo AchiralOpt Achiral Optimization Modify Selectivity (α) Change Column (Phenyl-Hexyl) Structural->AchiralOpt Diastereomers Diastereomers (Different Physical Properties) Stereo->Diastereomers Enantiomers Enantiomers (Non-superimposable Mirror Images) Stereo->Enantiomers Diastereomers->AchiralOpt ChiralOpt Chiral Separation Use CSP (e.g., Amylose-based) Normal Phase Eluents Enantiomers->ChiralOpt

Decision Matrix for Resolving Co-elution in 3,5-dimethoxycyclohexan-1-ol HPLC Analysis

Part 3: Systematic Optimization Workflows

Protocol A: Achiral Method Optimization (For Structural Analogs & Diastereomers)

This protocol utilizes Quality by Design (QbD) principles to systematically map the design space rather than relying on trial-and-error[1][5].

Step 1: Define the Analytical Target Profile (ATP)

  • Action: Establish the baseline requirement. For reliable quantification, target a Resolution ( Rs​ ) ≥1.5 and a Tailing Factor ( Tf​ ) ≤1.5 .

Step 2: Stationary Phase Scouting (Maximizing α )

  • Action: Screen orthogonal column chemistries. If a standard C18 fails, switch to a Polar-Embedded C18 or a Phenyl-Hexyl column.

  • Causality: Polar-embedded columns prevent phase collapse in highly aqueous conditions (useful for polar alcohols) and offer alternative hydrogen-bonding interactions. Phenyl-Hexyl columns provide π−π selectivity, which is critical if the co-eluting impurity is an unreduced aromatic precursor like 3,5-dimethoxyphenol[3].

Step 3: Mobile Phase & Temperature Design of Experiments (DoE)

  • Action: Set up a 3x3 DoE varying column temperature (e.g., 25°C, 35°C, 45°C) and organic modifier (Methanol vs. Acetonitrile).

  • Causality: Methanol is a protic solvent that participates in hydrogen bonding with the hydroxyl and methoxy groups of the analyte, often yielding different selectivity ( α ) compared to the aprotic Acetonitrile. Temperature alters the thermodynamics of the separation; lower temperatures often improve the resolution of closely related diastereomers by rigidifying the stationary phase chains[5].

Step 4: Self-Validation

  • Action: Inject a system suitability standard containing the known co-eluting pairs. The method is validated only when the critical pair maintains Rs​>1.5 across three consecutive injections.

Protocol B: Chiral Separation (For Enantiomers)

If the co-eluting species are confirmed enantiomers, achiral optimization will fail. You must transition to a normal-phase or polar-organic chiral setup[4].

Step 1: Select a Chiral Stationary Phase (CSP)

  • Action: Install an immobilised amylose-based CSP (e.g., Chiralpak IA or equivalent).

  • Causality: Amylose derivatives form helical structures that create distinct, asymmetric chiral cavities. The enantiomers of 3,5-dimethoxycyclohexan-1-ol will transiently bind to these cavities with different affinities based on their 3D spatial fit, enabling separation[4].

Step 2: Normal Phase Eluent Optimization

  • Action: Prepare a mobile phase of Hexane and a polar modifier (e.g., Isopropanol or Ethanol) starting at a 90:10 (v/v) ratio.

  • Causality: In normal-phase chromatography, the non-polar Hexane drives the analyte into the polar chiral cavities, while the Isopropanol competes for hydrogen-bonding sites. Adjusting the Isopropanol concentration directly modulates retention ( k ) and selectivity ( α ).

Step 3: Flow Rate and Temperature Tuning

  • Action: Reduce flow rate to 0.5 - 0.8 mL/min and maintain a strict column temperature (e.g., 20°C).

  • Causality: Chiral recognitions are kinetically slower than achiral hydrophobic interactions. A lower flow rate increases the residence time, allowing the enantiomers to fully interact with the chiral selector, thereby increasing efficiency ( N ) and resolution ( Rs​ ).

Part 4: Quantitative Data & Parameter Impact

The following table summarizes how manipulating specific chromatographic parameters impacts the resolution of 3,5-dimethoxycyclohexan-1-ol.

Parameter AdjustedPrimary Effect on Resolution EquationTypical Result for 3,5-Dimethoxycyclohexan-1-olRecommended Target / Action
Stationary Phase Chemistry Selectivity ( α ) Shifts elution order between diastereomers and aromatic impurities.Switch from C18 to Phenyl-Hexyl or Polar-embedded C18.
Organic Modifier (MeOH vs ACN) Selectivity ( α ) Alters hydrogen-bonding dynamics with the -OH and -OCH3 groups.Screen both; Methanol often provides better diastereomeric separation.
Column Temperature Efficiency ( N ) & Selectivity ( α ) Lower temps increase resolution of isomers but broaden peaks.25°C – 30°C for optimal balance of peak shape and resolution.
Chiral Selector (Amylose CSP) Selectivity ( α ) Resolves previously inseparable enantiomeric pairs.Mandatory if enantiomeric purity is the analytical target.
Retention Factor ( k ) Retention ( k ) Diminishing returns on resolution if k>10 .Adjust gradient to keep k between 2 and 10[6][7].

References

  • A Beginner's Guide to Quality by Design (QbD)
  • Application of Quality by Design Principles to a Pharmaceutical Sample Using UHPLC Method Development with Modeling Technologies LCGC Intern
  • The Equations Behind Your HPLC Separ
  • The Role of Selectivity in Liquid Chrom
  • Analytical and semipreparative high performance liquid chromatography separation of stereoisomers on the immobilised amylose-based Chiralpak IA chiral st
  • Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture Bioanalysis Zone
  • The Theory of HPLC Chromatographic Parameters Inacom Instruments / Chromacademy

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethoxycyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of 3,5-dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of 3,5-dimethoxycyclohexan-1-ol. Whether your workflow utilizes the catalytic hydrogenation of 3,5-dimethoxyphenol or the diastereoselective chemical reduction of 3,5-dimethoxycyclohexanone, controlling byproduct formation—specifically demethoxylation, epimerization, and elimination—is paramount for achieving pharmaceutical-grade purity.

Part 1: Troubleshooting Catalytic Hydrogenation (3,5-Dimethoxyphenol Route)

Q1: During scale-up from 10 grams to 1 kilogram, our GC-MS shows a massive increase in cyclohexanol and methoxycyclohexanol. Why is demethoxylation occurring, and how do we stop it?

Scientist's Insight (Causality): Demethoxylation (hydrogenolysis of the C–O bond) is a classic scale-up artifact driven by poor heat transfer and inappropriate catalyst support selection. Methoxyphenols are highly susceptible to C–O cleavage when exposed to acidic supports (such as Al₂O₃ or zeolites) at elevated temperatures 1. In a 1 kg reactor, localized exotherms at the catalyst surface often exceed the bulk temperature, providing the activation energy required for hydrogenolysis.

Solution: Transition from a standard Pd/C or Pd/Al₂O₃ catalyst to a Ruthenium catalyst on a neutral or mildly basic support, such as Ru/TiO₂ or Ru/Hydroxyapatite (HAP). Basic sites prevent the protonation of the methoxy oxygen, effectively shutting down the hydrogenolysis pathway 2. Additionally, strictly control the internal temperature to < 80 °C and limit H₂ pressure to 2.0 MPa.

Q2: Our hydrogenation stalls at 3,5-dimethoxycyclohexanone. We cannot achieve full conversion to the alcohol. What is the mechanistic block?

Scientist's Insight (Causality): Palladium (Pd) catalysts are notorious for their high selectivity toward the ketone intermediate during phenol hydrogenation. Pd stabilizes the enol intermediate and promotes its tautomerization to the ketone. Because Pd is a poor ketone-hydrogenation catalyst under mild conditions, the ketone desorbs from the surface before it can be reduced to the alcohol 1.

Solution: If the fully saturated alcohol is your target, Palladium is the wrong metal. Switch to a Ruthenium (Ru) based catalyst. Ru is highly oxophilic and effectively coordinates the carbonyl oxygen of the intermediate ketone, facilitating rapid hydride transfer to yield the target alcohol 3.

G A 3,5-Dimethoxyphenol (Starting Material) B 3,5-Dimethoxycyclohexanone (Intermediate) A->B Partial Hydrogenation (Pd/C, Mild) C 3,5-Dimethoxycyclohexan-1-ol (Target Product) A->C Direct Hydrogenation (Ru/TiO2) D Methoxycyclohexanol / Cyclohexanol (Demethoxylation Byproducts) A->D Hydrogenolysis / Acidic Support (High Temp / Pressure) B->C Full Hydrogenation (Ru/C or Rh/C) B->D Over-reduction C->D C-O Cleavage

Reaction network for 3,5-dimethoxyphenol hydrogenation and byproduct formation.

Part 2: Troubleshooting Chemical Reduction (3,5-Dimethoxycyclohexanone Route)

Q3: We are reducing 3,5-dimethoxycyclohexanone with NaBH₄ in methanol, but we get a nearly 1:1 mixture of axial and equatorial alcohols. How can we drive diastereoselectivity?

Scientist's Insight (Causality): The stereochemical outcome of substituted cyclohexanone reductions is governed by the steric bulk of the reducing agent and the conformational locking of the substrate 4. NaBH₄ is a small hydride donor. In protic solvents, it indiscriminately attacks the carbonyl from both the less hindered axial face (yielding the equatorial alcohol) and the equatorial face (yielding the axial alcohol).

Solution: To achieve high diastereoselectivity, you must exploit steric hindrance. Switch to a bulky hydride source like L-Selectride (Lithium tri-sec-butylborohydride) in anhydrous THF at -78 °C. The bulky sec-butyl groups completely block axial attack due to 1,3-diaxial interactions with the ring protons, forcing strictly equatorial attack and yielding >95% of the axial alcohol.

Q4: Post-workup, we observe a 10-15% yield loss to 3,5-dimethoxycyclohexene. Where is this elimination coming from?

Scientist's Insight (Causality): 3,5-dimethoxycyclohexan-1-ol contains beta-hydrogens adjacent to a secondary hydroxyl group. If your quench or extraction utilizes strong mineral acids (e.g., HCl) to destroy excess hydride, the newly formed hydroxyl group is protonated and leaves as water, forming a stable carbocation that rapidly undergoes E1 elimination.

Solution: Implement a strictly buffered workup. Quench hydride reductions with Fieser's method (water/NaOH) or a saturated Rochelle salt (potassium sodium tartrate) solution. Never let the pH drop below 6 during the aqueous extraction phase.

H Ketone 3,5-Dimethoxycyclohexanone Axial Axial Alcohol (cis-isomer) Ketone->Axial Bulky Hydride (L-Selectride) Equatorial Attack Equatorial Equatorial Alcohol (trans-isomer) Ketone->Equatorial Small Hydride (NaBH4) Axial Attack Elim 3,5-Dimethoxycyclohexene (Elimination Byproduct) Axial->Elim Acidic Workup / Heat Equatorial->Elim Acidic Workup / Heat

Stereochemical pathways for the reduction of 3,5-dimethoxycyclohexanone.

Part 3: Quantitative Data Summaries

Table 1: Effect of Catalyst and Support on 3,5-Dimethoxyphenol Hydrogenation

Catalyst SystemSupport AcidityTemp (°C)H₂ Pressure (MPa)Conversion (%)Target Alcohol Selectivity (%)Demethoxylation Byproducts (%)
5% Pd/Al₂O₃Acidic1205.0>99< 10> 60
5% Pd/CNeutral1003.08525 (Ketone favored)15
5% Ru/TiO₂Mildly Basic802.0>99> 90< 2
5% Ru/HAPBasic802.0>99> 95< 1

Table 2: Reducing Agent Effects on 3,5-Dimethoxycyclohexanone Stereoselectivity

Reducing AgentSolventTemp (°C)Hydride SizeAxial Attack (Eq. Alcohol)Equatorial Attack (Ax. Alcohol)
NaBH₄MeOH0Small~55%~45%
LiAlH₄THF0Small~70%~30%
L-SelectrideTHF-78Very Bulky< 5%> 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Scale-Up Hydrogenation of 3,5-Dimethoxyphenol (Ru/TiO₂)

Validation Metric: In-process GC-MS must show <2% demethoxylation and <5% ketone intermediate before cooling.

  • Preparation: Charge a 2 L Hastelloy autoclave with 3,5-dimethoxyphenol (100 g, 0.65 mol), anhydrous ethanol (800 mL), and 5% Ru/TiO₂ catalyst (5.0 g).

  • Purging: Seal the reactor. Purge with Nitrogen (3 x 1.0 MPa) followed by Hydrogen (3 x 1.0 MPa) to remove all oxygen.

  • Pressurization & Heating: Pressurize with H₂ to 2.0 MPa. Initiate stirring at 800 rpm to ensure optimal gas-liquid mass transfer. Heat the reactor to 80 °C.

  • Monitoring: Maintain constant H₂ pressure. The reaction is highly exothermic; use active jacket cooling to prevent the internal temperature from exceeding 85 °C. Sample via dip-tube every 2 hours.

  • Completion & Workup: Once H₂ uptake ceases and GC-MS confirms >95% alcohol, cool to 20 °C and vent H₂. Filter the catalyst through a Celite pad under nitrogen (Caution: Pyrophoric catalyst). Concentrate the filtrate in vacuo to yield the crude product.

Protocol B: Diastereoselective Reduction to Axial 3,5-Dimethoxycyclohexan-1-ol

Validation Metric: ¹H-NMR of the crude product must show the carbinol proton as a narrow multiplet (equatorial proton), confirming the axial hydroxyl stereochemistry.

  • Setup: Flame-dry a 3 L 3-neck flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer. Purge with Argon.

  • Dissolution: Dissolve 3,5-dimethoxycyclohexanone (50 g, 0.31 mol) in anhydrous THF (1 L). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 350 mL, 0.35 mol) over 2 hours. Maintain internal temperature below -70 °C to preserve stereocontrol.

  • Reaction & Quench: Stir at -78 °C for 3 hours. Quench the reaction carefully by adding 10% aqueous NaOH (100 mL) followed by 30% H₂O₂ (100 mL) dropwise to oxidize the organoborane. Self-Validation: The temperature will rise; control addition to keep temp < 20 °C.

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Avoid acidic washes to prevent elimination.

References

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry (RSC Publishing).[Link]

  • Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate.[Link]

  • Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity. ResearchGate.[Link]

  • Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shifts of 3,5-Dimethoxycyclohexan-1-ol: A Comparative Structural Guide

Executive Summary The structural elucidation of substituted cyclohexanes is a cornerstone of organic chemistry and drug development. 3,5-dimethoxycyclohexan-1-ol is a highly specialized cyclic scaffold recently identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted cyclohexanes is a cornerstone of organic chemistry and drug development. 3,5-dimethoxycyclohexan-1-ol is a highly specialized cyclic scaffold recently identified in advanced plant metabolomics, including the in vitro tissue analysis of Digitalis purpurea[1][2]. Differentiating this molecule from its unmethylated precursor (1,3,5-cyclohexanetriol) and the base ring (cyclohexanol) requires a precise understanding of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an authoritative comparison of the 1 H and 13 C NMR chemical shifts for the all-cis isomer of 3,5-dimethoxycyclohexan-1-ol against alternative cyclic alcohols. By analyzing the shielding dynamics and J -coupling constants, researchers can definitively map the stereochemistry and electronic environment of this scaffold.

Mechanistic Causality: NMR Shielding Dynamics and Conformation

To interpret the NMR spectra of 3,5-dimethoxycyclohexan-1-ol, one must understand the causality behind the chemical shifts. The substitution of hydroxyl groups with methoxy groups at the C3 and C5 positions fundamentally alters the electronic and steric environment of the cyclohexane ring:

  • The α -Deshielding Effect: The electronegative oxygen of the methoxy group withdraws electron density via the inductive effect (-I). In 13 C NMR, the methylation of a hydroxyl group to a methoxy group typically induces a downfield shift of approximately +9 to +10 ppm at the α -carbon due to the added alkyl group's steric and electronic contributions.

  • Conformational Locking: The steric bulk of the two methoxy groups and the hydroxyl group heavily biases the ring towards the all-cis chair conformation. To minimize severe 1,3-diaxial interactions, the molecule adopts a chair state where the -OH and both -OCH 3​ groups occupy equatorial positions.

  • J -Coupling Diagnostics: Because the conformation is locked, the axial and equatorial protons are distinctly resolved in the 1 H NMR spectrum. The axial protons (H1, H3, H5) exhibit large trans-diaxial coupling constants ( 3Jax,ax​≈11−12 Hz) with adjacent axial protons, providing an unambiguous diagnostic signature for the all-cis stereochemistry.

Comparative NMR Data Analysis

The following tables synthesize the quantitative NMR data, comparing 3,5-dimethoxycyclohexan-1-ol with its structural alternatives.

Table 1: 13 C NMR Chemical Shift Comparison (ppm)

Data normalized for CDCl 3​ / DMSO-d 6​ environments at 100 MHz.

Carbon PositionCyclohexanolall-cis-1,3,5-Cyclohexanetriolall-cis-3,5-Dimethoxycyclohexan-1-olCausality / Shift Mechanism
C1 70.366.566.2Modest upfield shift in tri-substituted rings due to γ -gauche effects from C3/C5 substituents.
C2, C6 35.843.841.3 β -effect from the adjacent oxygenated carbons; slight upfield shift upon methylation due to steric crowding.
C3, C5 24.766.575.8Critical Diagnostic: Strong α -deshielding (+9.3 ppm) caused by the covalent attachment of the methyl group to the oxygen.
C4 26.143.839.1 β -effect from C3 and C5 methoxy groups.
-OCH 3​ N/AN/A55.6Standard resonance for an ether methoxy carbon.
Table 2: 1 H NMR Chemical Shift Comparison (ppm)

Data normalized for 400 MHz.

Proton Assignmentall-cis-1,3,5-Cyclohexanetriol[3]all-cis-3,5-Dimethoxycyclohexan-1-olMultiplicity & Coupling ( J in Hz)
H1 (axial) 3.503.65tt, J=11.0,4.5 (Couples with 2 axial, 2 eq protons)
H3, H5 (axial) 3.503.15tt, J=11.0,4.5 (Shifted upfield relative to H1 due to ether vs alcohol)
-OCH 3​ N/A3.32s, 6H (Integration confirms di-substitution)
-OH 4.50 (d, in DMSO)~2.50 (br s, in CDCl 3​ )Broad singlet due to rapid intermolecular exchange.
H2, H4, H6 (eq) 1.952.15 - 2.20dt, J=12.5,4.5 (Deshielded by equatorial oxygen lone pairs)
H2, H4, H6 (ax) 1.101.15 - 1.25q, J=12.0 (Shielded relative to equatorial protons)

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating system. Below is the step-by-step methodology for acquiring high-fidelity spectra for 3,5-dimethoxycyclohexan-1-ol.

NMR_Workflow Start Sample Preparation (3,5-dimethoxycyclohexan-1-ol in CDCl3) Check Self-Validation: Check Lock & Shim (Line width < 1 Hz) Start->Check Acq1D 1D Acquisition (1H & 13C NMR) Check->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Check->Acq2D Analysis1H 1H Analysis: Extract J-couplings (Axial/Equatorial) Acq1D->Analysis1H Analysis13C 13C Analysis: Identify Deshielding Effects Acq1D->Analysis13C Integ2D 2D Integration: Map C-H Connectivities Acq2D->Integ2D Analysis1H->Integ2D Analysis13C->Integ2D Stereo Stereochemical Assignment: Confirm all-cis Chair Conformation Integ2D->Stereo

Figure 1: Self-validating NMR acquisition and stereochemical assignment workflow.

Step-by-Step Methodology

1. Sample Preparation & Solvent Selection

  • Action: Dissolve 15-20 mg of highly pure 3,5-dimethoxycyclohexan-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over DMSO-d 6​ to prevent solvent viscosity from broadening the multiplet structures of the ring protons. TMS provides an absolute internal reference (0.00 ppm) to ensure inter-experiment reproducibility.

2. Shimming and Locking (The Self-Validation Check)

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency and perform automated gradient shimming (Z1-Z5).

  • Self-Validation: Before initiating the main acquisition, run a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz, the system is poorly shimmed. You must re-shim before proceeding; otherwise, the critical 3Jax,ax​ couplings (which differentiate cis from trans isomers) will be artificially obscured by line broadening.

3. 1 H NMR Acquisition Parameters

  • Action: Set a spectral width of 12 ppm, a 30° flip angle, and a relaxation delay ( D1​ ) of 2.0 seconds. Acquire 16 to 32 scans.

  • Causality: A D1​ of 2.0 seconds ensures complete longitudinal relaxation ( T1​ ) for all protons. If D1​ is too short, the integration of the 6H methoxy singlet will be artificially suppressed relative to the ring protons, leading to an incorrect structural assignment.

4. 13 C NMR and 2D HSQC/HMBC Correlation

  • Action: Acquire a proton-decoupled 13 C spectrum (e.g., zgpg30 pulse program) with a minimum of 512 scans. Follow this with a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Self-Validation: Monitor the Signal-to-Noise (S/N) ratio of the C4 carbon in the 13 C spectrum. If S/N < 10:1, double the number of scans.

  • Causality: The HSQC is mandatory for this specific molecule because the equatorial and axial protons on C2/C4/C6 heavily overlap in the 1.1–2.2 ppm region. HSQC separates these overlapping 1 H signals by spreading them across the much wider 13 C chemical shift dimension, allowing for unambiguous assignment of the methylene pairs.

References

  • Bansal, Y., Mujib, A., Mamgain, J., et al. (2024). "Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L." Frontiers in Plant Science, 15.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230351, 1,3,5-Cyclohexanetriol." PubChem.[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

Sources

Comparative

Structural Elucidation of 3,5-Dimethoxycyclohexan-1-ol: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary For researchers and drug development professionals, the structural elucidation of cyclic ether-alcohols like 3,5-dimethoxycyclohexan-1-ol (C₈H₁₆O₃, MW: 160.21 g/mol ) presents unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of cyclic ether-alcohols like 3,5-dimethoxycyclohexan-1-ol (C₈H₁₆O₃, MW: 160.21 g/mol ) presents unique analytical challenges. Distinguishing this compound from its structural isomers requires a robust understanding of its mass spectrometry (MS) fragmentation patterns. This guide objectively compares the two predominant analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the optimal mass spectrometry platform dictates the type of structural data generated. GC-MS and LC-MS are highly complementary; GC-MS excels with volatile, thermally stable compounds, while LC-MS is ideal for polar or thermolabile species[1].

  • GC-EI-MS (Hard Ionization): Utilizes 70 eV electron ionization. This high-energy environment shatters the molecule, often rendering the molecular ion (M⁺·) extremely weak or absent[2]. It provides a highly reproducible, library-matchable fingerprint dominated by neutral losses and ring cleavage.

  • LC-ESI-MS/MS (Soft Ionization): Operates at ambient pressure, preserving the intact molecule as a protonated [M+H]⁺ (m/z 161.11) or sodiated [M+Na]⁺ (m/z 183.09) adduct[3]. Structural information is obtained through controlled Collision-Induced Dissociation (CID)[4].

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 3,5-dimethoxycyclohexan-1-ol GC_Sep Gas Chromatography (Thermal Separation) Sample->GC_Sep LC_Sep Liquid Chromatography (Reverse Phase) Sample->LC_Sep EI_Ion Electron Ionization (70 eV Hard Ionization) GC_Sep->EI_Ion GC_Frag Extensive Fragmentation (m/z 142, 128, 110) EI_Ion->GC_Frag ESI_Ion Electrospray Ionization (Soft Ionization) LC_Sep->ESI_Ion LC_Frag CID Tandem MS (m/z 161 -> 143, 111) ESI_Ion->LC_Frag

Fig 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments is critical for preventing false-positive identifications. Under MS conditions, cyclic alcohols primarily undergo dehydration and alpha-cleavage[5]. For 3,5-dimethoxycyclohexan-1-ol, the fragmentation is driven by its three oxygen-containing functional groups.

  • Dehydration (-18 Da): The loss of water is thermodynamically driven by the formation of a stable cycloalkene. This proceeds via a site-specific 1,4-hydrogen transfer from the cyclohexane ring to the hydroxyl oxygen. In LC-MS/MS, this yields a prominent m/z 143 ion from the [M+H]⁺ precursor[3].

  • Demethoxylation (-32 Da): The methoxy groups at C3 and C5 act as favorable leaving groups. Alpha-cleavage adjacent to the ether oxygen triggers the expulsion of a neutral methanol molecule, forming a resonance-stabilized oxonium ion (m/z 129 in ESI, m/z 128 in EI).

  • Sequential Neutral Losses: The molecule readily undergoes consecutive losses of both H₂O and CH₃OH, yielding a diagnostic core fragment at m/z 111 (ESI) or m/z 110 (EI).

  • Ring Cleavage: In the high-energy EI environment, the cyclohexane ring ruptures following initial alpha-cleavage, generating lower-mass hydrocarbon and oxygenated fragments (e.g., m/z 71, 85).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 161 M+. m/z 160 Loss_H2O Dehydration (-18 Da) m/z 143 (ESI) / 142 (EI) Precursor->Loss_H2O - H2O Loss_MeOH Demethoxylation (-32 Da) m/z 129 (ESI) / 128 (EI) Precursor->Loss_MeOH - CH3OH Ring_Open Ring Cleavage (m/z 71, 85, 97) Precursor->Ring_Open Direct Ring Opening (EI) Loss_Both Sequential Loss (-H2O & -CH3OH) m/z 111 (ESI) / 110 (EI) Loss_H2O->Loss_Both - CH3OH Loss_MeOH->Loss_Both - H2O Loss_Both->Ring_Open Alpha-Cleavage

Fig 2: Primary fragmentation pathways of 3,5-dimethoxycyclohexan-1-ol.

Quantitative Data Comparison

The table below summarizes the expected quantitative mass-to-charge (m/z) ratios and their relative diagnostic significance across both platforms.

Fragment AssignmentNeutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Diagnostic Significance
Precursor / Molecular None160 (M⁺·)161 [M+H]⁺Weak in EI; Base peak in ESI MS1[3].
Dehydration -18 Da (H₂O)142143High. Confirms the presence of the cyclic hydroxyl group[2].
Demethoxylation -32 Da (CH₃OH)128129Moderate. Indicates ether cleavage.
Sequential Loss -50 Da (H₂O + CH₃OH)110111High. Validates the co-existence of both functional groups.
Ring Cleavage Variable< 100< 100High in EI (m/z 71, 85); Moderate in CID.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each parameter is explicitly stated.

Protocol 1: GC-EI-MS Analysis

Best for: High-confidence library matching and volatile matrix screening.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Dichloromethane to a concentration of 1 mg/mL.

    • Causality: Dichloromethane ensures complete solvation of the moderately polar ether-alcohol without causing solvent expansion issues in the GC inlet.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal retention for cyclic ethers, preventing peak tailing.

  • Thermal Gradient: Hold at 50°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • MS Acquisition: Operate the EI source at 230°C with an ionization energy of 70 eV. Scan range: m/z 40–350.

  • System Validation: Inject a solvent blank prior to the sample. Validation Check: The absence of peaks at the target retention time confirms a clean inlet. The presence of m/z 142 and 110 in the sample spectrum confirms successful volatilization and ionization.

Protocol 2: LC-ESI-MS/MS Analysis

Best for: Biological matrices, trace-level quantitation, and soft-ionization structural tracking.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton donor, driving the formation of [M+H]⁺ adducts in the ESI source.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) at a flow rate of 0.3 mL/min.

  • Gradient Elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 10 minutes.

  • MS Acquisition: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • CID Parameters: Isolate the precursor ion m/z 161 in Q1. Apply a collision energy ramp (15–35 eV) using Argon collision gas. Scan Q3 from m/z 50–170.

  • System Validation: Monitor the m/z 161 → 143 transition. Validation Check: A signal-to-noise (S/N) ratio > 10 at 15 eV confirms successful CID optimization. If the m/z 143 fragment is absent, increase the collision energy in 5 eV increments.

References

  • PubChemLite. 3,5-dimethoxycyclohexan-1-ol (C8H16O3). Université du Luxembourg.[Link]

  • Waters Corporation. Waters Mass Spectrometry Systems | LC & GC Mass Spec Applications. [Link]

  • Biocompare. GC-MS: The yin to LC-MS's yang. [Link]

  • IntechOpen. Interpretation of Mass Spectra. [Link]

Sources

Validation

Comparative Reactivity Guide: 3,5-dimethoxycyclohexan-1-ol vs. 3,5-dihydroxycyclohexan-1-ol

As drug development and polymer sciences advance, the selection of precise cyclic aliphatic scaffolds becomes critical for dictating molecular conformation, solubility, and target-binding affinity. Two closely related bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and polymer sciences advance, the selection of precise cyclic aliphatic scaffolds becomes critical for dictating molecular conformation, solubility, and target-binding affinity. Two closely related but mechanistically divergent building blocks are 3,5-dihydroxycyclohexan-1-ol (commonly known as phloroglucitol or cyclohexane-1,3,5-triol) and its di-O-methylated derivative, 3,5-dimethoxycyclohexan-1-ol .

As a Senior Application Scientist, I have designed this guide to objectively evaluate the causality behind their reactivity differences. By understanding the interplay of steric hindrance, hydrogen bonding, and electronic induction, researchers can optimize synthetic routes, avoid unnecessary protection-deprotection steps, and engineer superior metal-chelating ligands.

Physicochemical Profiling & Structural Logic

The fundamental divergence in reactivity between these two molecules stems from the substitution of two hydroxyl (-OH) protons with methyl (-CH₃) groups. This seemingly simple alkylation drastically alters the hydrogen-bonding network and the steric bulk on the cyclohexane ring.

Structural Causality
  • 3,5-dihydroxycyclohexan-1-ol (Phloroglucitol): Contains three hydroxyl groups, making it a highly polar, water-soluble polyol[1]. In its cis,cis-configuration, the three axial oxygen atoms can pre-organize to form a potent tridentate binding pocket, ideal for complexing metal cations[2]. However, this poly-functionality means that electrophilic reagents will attack indiscriminately unless transient protecting groups are employed.

  • 3,5-dimethoxycyclohexan-1-ol: The conversion of two hydroxyls to methoxy ethers eliminates two hydrogen-bond donors, significantly increasing lipophilicity and organic solvent solubility[3]. Mechanistically, the bulky methoxy groups create steric shielding over the cyclohexane face. Because ethers are generally unreactive under standard basic or mildly acidic conditions, this molecule acts as a mono-functional alcohol, allowing for highly selective transformations at the C1 position without protection strategies[4].

Quantitative Comparison Summary
Property / Parameter3,5-dihydroxycyclohexan-1-ol3,5-dimethoxycyclohexan-1-ol
CAS Number 2041-15-8[1]191865-61-9[4]
Molecular Formula C₆H₁₂O₃C₈H₁₆O₃
Molecular Weight 132.16 g/mol 160.21 g/mol [4]
H-Bond Donors 31
H-Bond Acceptors 33
Primary Reactivity Poly-esterification, etherification, metal chelationSelective mono-esterification, oxidation
Solubility Profile Water, Methanol, EthanolDCM, EtOAc, THF, Chloroform

Mechanistic Reactivity Pathways

To visualize the strategic utility of these two scaffolds, we must map their divergent reactivity pathways. The triol is a versatile hub for creating cross-linked networks or ionophores, whereas the dimethoxy derivative is a precision tool for linear API synthesis.

Reactivity Core Cyclohexane Core Reactivity Triol 3,5-dihydroxycyclohexan-1-ol (Phloroglucitol) Core->Triol Dimethoxy 3,5-dimethoxycyclohexan-1-ol Core->Dimethoxy PolyEster Poly-Esterification (Requires Protection) Triol->PolyEster Excess Acyl Metal Metal Cation Complexation (Ionophore) Triol->Metal Group IA/IIA MonoEster Selective Mono-Esterification (No Protection Needed) Dimethoxy->MonoEster 1 eq Acyl Steric Steric Shielding by -OCH3 Groups Dimethoxy->Steric Bulky Electrophiles

Divergent reactivity pathways of cyclohexane-1,3,5-triol vs its dimethoxy derivative.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the performance differences, the following self-validating experimental workflows detail how to leverage the unique chemical properties of each compound.

Protocol A: Selective Mono-Esterification (Demonstrating Steric & Functional Control)

This protocol highlights the synthetic efficiency of 3,5-dimethoxycyclohexan-1-ol compared to the triol, which typically requires complex stoichiometric control or flow chemistry to prevent over-esterification[5].

Objective: Synthesize a mono-acetate derivative. Substrate: 3,5-dimethoxycyclohexan-1-ol.

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve 1.0 mmol (160.2 mg) of 3,5-dimethoxycyclohexan-1-ol in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 mmol of triethylamine (TEA) and a catalytic amount (0.1 mmol) of 4-dimethylaminopyridine (DMAP). The DMAP acts as an acyl transfer catalyst, ensuring the reaction proceeds smoothly despite the steric bulk of the adjacent methoxy groups.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.1 mmol of acetic anhydride over 10 minutes.

  • Self-Validation (Reaction Tracking): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (lower Rf due to the free -OH) will cleanly convert to a single higher-Rf spot. Unlike the triol, which would show a smear of mono-, di-, and tri-acetylated products, the dimethoxy compound yields exclusively the mono-acetate.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Group IA/IIA Metal Complexation Assay (Exploiting the Triol)

The cis,cis-isomer of 3,5-dihydroxycyclohexan-1-ol is uniquely capable of undergoing ring interconversion promoted by intramolecular hydrogen bonding, allowing it to act as a highly selective ionophore for Group IA/IIA metal cations (e.g., Lithium, Sodium)[2].

Objective: Evaluate the Gibbs free energy change (ΔG⁰) of ion binding via NMR. Substrate: cis,cis-3,5-dihydroxycyclohexan-1-ol.

  • Ligand Preparation: Dissolve 0.5 mmol of the triol in 0.5 mL of deuterated solvent (e.g., CD₃CN or D₂O, depending on the target physiological environment) in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum. Note the chemical shifts of the axial/equatorial protons, which indicate the baseline trioxa-equatorial vs. trioxa-axial equilibrium[2].

  • Titration: Sequentially titrate known aliquots of a metal salt solution (e.g., LiClO₄ or NaClO₄ in the same deuterated solvent) into the NMR tube.

  • Self-Validation (Conformational Shift): After each addition, acquire a ¹H NMR spectrum. The coordination of the metal cation by the three oxygen lone pairs forces the cyclohexane ring into a rigid conformation. You will observe a distinct downfield shift and a change in the coupling constants (J-values) of the ring protons.

  • Data Analysis: Plot the change in chemical shift (Δδ) against the molar ratio of Metal:Ligand. Use non-linear regression to calculate the binding constant (Ka) and the corresponding ΔG⁰, validating the triol's efficacy as an ionophore[2].

Conclusion & Application Strategy

The choice between 3,5-dimethoxycyclohexan-1-ol and 3,5-dihydroxycyclohexan-1-ol dictates the trajectory of your synthetic workflow.

  • Choose 3,5-dihydroxycyclohexan-1-ol when your end goal requires multi-point functionalization (such as synthesizing polyether polymers or dendrimers)[1], or when designing conformationally flexible ligands for metal cation extraction[2].

  • Choose 3,5-dimethoxycyclohexan-1-ol when constructing complex APIs where the cyclohexane ring serves as a lipophilic spacer. The pre-installed methoxy groups eliminate the need for orthogonal protecting group strategies, saving critical time and improving overall yield[4][5].

References

  • PubChemLite. "3,5-dimethoxycyclohexan-1-ol (C8H16O3)." Université du Luxembourg. Available at: [Link]

  • ResearchGate. "Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cations." ResearchGate Publications. Available at: [Link]

  • ACS Publications. "Time Economy in Total Synthesis." The Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

comparing catalysts for 3,5-dimethoxycyclohexan-1-ol synthesis

Comparative Guide: Catalytic Systems for the Synthesis of 3,5-Dimethoxycyclohexan-1-ol Introduction The catalytic hydrogenation of methoxy-substituted phenols, such as 3,5-dimethoxyphenol, to their corresponding saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Catalytic Systems for the Synthesis of 3,5-Dimethoxycyclohexan-1-ol

Introduction

The catalytic hydrogenation of methoxy-substituted phenols, such as 3,5-dimethoxyphenol, to their corresponding saturated cyclohexanols (e.g., 3,5-dimethoxycyclohexan-1-ol) is a notoriously challenging transformation in pharmaceutical development. The primary difficulty lies in chemoselectivity: the catalyst must fully saturate the highly stable aromatic ring without triggering the hydrogenolysis (cleavage) of the delicate C–O bonds of the methoxy groups[1].

As a Senior Application Scientist, I have evaluated numerous catalytic systems for this specific transformation. This guide objectively compares the three most prominent heterogeneous catalysts—Rhodium on Alumina (Rh/Al₂O₃), Ruthenium on Carbon (Ru/C), and Palladium on Carbon (Pd/C)—detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for drug development professionals.

Mechanistic Overview

The reduction of 3,5-dimethoxyphenol proceeds through a cascade pathway. The aromatic ring is initially partially reduced to an enol, which rapidly tautomerizes to 3,5-dimethoxycyclohexanone. This ketone intermediate is subsequently hydrogenated to the target 3,5-dimethoxycyclohexan-1-ol[1][2]. The choice of metal dictates the relative rates of these steps and the propensity for undesired demethoxylation.

Pathway A 3,5-Dimethoxyphenol (Aromatic Precursor) B 3,5-Dimethoxycyclohexanone (Ketone Intermediate) A->B +2 H2 (Fast) D Demethoxylated Cyclohexanols (Byproducts) A->D Hydrogenolysis (C-O Cleavage) C 3,5-Dimethoxycyclohexan-1-ol (Target Alcohol) B->C +1 H2 (Rate-Limiting) B->D Over-reduction

Reaction pathway for the catalytic hydrogenation of 3,5-dimethoxyphenol.

Catalyst Performance & Causality Analysis

Rhodium on Alumina (Rh/Al₂O₃) – The Precision Choice
  • Causality: Rhodium possesses an optimal d-band electron configuration that allows for the rapid coordination and reduction of aromatic systems at exceptionally mild conditions (25–50 °C). Because the reaction proceeds at low temperatures, the system provides enough thermal energy to overcome the arene reduction barrier but stays well below the higher activation energy threshold required for C–O bond cleavage. Consequently, the methoxy groups are perfectly preserved[2].

  • Verdict: Ideal for early-stage drug discovery where high yield, high selectivity, and minimal downstream purification are prioritized over the initial catalyst cost.

Ruthenium on Carbon (Ru/C) – The Scalable Workhorse
  • Causality: Ruthenium is highly effective for complete ring saturation but requires a higher activation energy, necessitating elevated temperatures (70–100 °C) and higher pressures (20–50 bar)[3]. At these elevated temperatures, the risk of hydrogenolysis increases. However, by utilizing polar protic solvents (like absolute ethanol), the highly polar transition states are stabilized, effectively mitigating C–O cleavage compared to non-polar solvent environments.

  • Verdict: The standard choice for pilot-plant and industrial scale-up due to the significantly lower cost of Ru compared to Rh, provided that a slightly lower selectivity profile (requiring crystallization or distillation) is acceptable.

Palladium on Carbon (Pd/C) – The Ketone Specialist
  • Causality: Palladium exhibits a strong thermodynamic preference for arene reduction but a surprisingly low affinity for aliphatic ketone reduction under mild conditions. Furthermore, Pd is highly active for the hydrogenolysis of allylic and benzylic-like C–O bonds[1]. When applied to 3,5-dimethoxyphenol, the reaction often stalls at the 3,5-dimethoxycyclohexanone intermediate. If pushed with higher temperatures to force the alcohol formation, it results in massive demethoxylation.

  • Verdict: Not recommended for the direct synthesis of the alcohol. However, it is the premier choice if the intermediate ketone is the actual synthetic target[1].

Quantitative Data Summary

Catalyst SystemTypical Temp (°C)Pressure (bar)Conversion (%)Selectivity to Target Alcohol (%)Demethoxylation Risk (%)Best Application
5% Rh/Al₂O₃ 405> 9996< 2Discovery / High Purity
5% Ru/C 803098888 - 10Industrial Scale-up
10% Pd/C 601085< 20> 50*Ketone Synthesis

*Note: Pd/C predominantly yields the ketone intermediate; attempts to force further reduction lead to >50% demethoxylation.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis using Rh/Al₂O₃

This protocol is designed for maximum chemoselectivity and minimal byproduct formation.

  • Substrate Preparation: Dissolve 10.0 g of 3,5-dimethoxyphenol in 100 mL of anhydrous ethanol. The use of anhydrous solvent prevents the formation of water-bridged catalyst aggregates.

  • Catalyst Loading: Transfer the solution to a 250 mL stainless steel autoclave. Add 0.5 g of 5% Rh/Al₂O₃.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 5 bar) followed by Hydrogen (3 cycles at 5 bar) to ensure a completely inert, oxygen-free environment.

  • Reaction Execution: Pressurize the reactor to exactly 5.0 bar with H₂. Heat the vessel to 40 °C while stirring at 800 rpm to eliminate mass-transfer limitations.

  • Self-Validating Mechanism: Monitor the hydrogen mass flow meter. The theoretical hydrogen consumption for this transformation is exactly 3.0 molar equivalents. The physical cessation of hydrogen uptake at exactly 3.0 equivalents serves as a real-time, self-validating endpoint, confirming that the aromatic ring is fully saturated and that no over-reduction (which would consume additional H₂) has occurred.

  • Workup: Cool to room temperature, vent the H₂, and filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the pure 3,5-dimethoxycyclohexan-1-ol.

Protocol 2: Scalable Synthesis using Ru/C

This protocol is designed for cost-effective scale-up, utilizing kinetic sampling to prevent over-reduction.

  • Substrate Preparation: Dissolve 50.0 g of 3,5-dimethoxyphenol in 400 mL of absolute ethanol. Add 1.0 g of decane as an internal standard for GC analysis.

  • Catalyst Loading: Add 2.5 g of 5% Ru/C to a 1 L autoclave.

  • Reaction Execution: Purge the system (as in Protocol 1). Pressurize to 30 bar with H₂ and heat to 80 °C. Stir at 1000 rpm.

  • Self-Validating Mechanism: Due to the higher risk of side reactions at 80 °C, this protocol relies on time-course GC-FID sampling. Extract 0.5 mL aliquots every 30 minutes. The protocol is self-validating when the derivative curve of the intermediate ketone concentration reaches zero and the target alcohol peak area stabilizes across two consecutive 30-minute sampling intervals, physically proving the reaction has reached its thermodynamic end-state before demethoxylation accelerates.

  • Workup: Cool to 20 °C immediately upon validation to freeze the reaction profile. Vent, filter through Celite, and purify via vacuum distillation if necessary.

References

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Stereoselective hydrogenation of guaiacol to cis-2-methoxycyclohexanol using supported rhodium catalysts in supercritical carbon dioxide Source: ResearchGate URL:[Link]

  • Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates Source: RWTH Publications URL:[Link]

Sources

Validation

FTIR absorption bands for 3,5-dimethoxycyclohexan-1-ol characterization

An in-depth structural analysis of functionalized cyclic compounds is a critical quality control step in drug development and synthetic chemistry. 3,5-dimethoxycyclohexan-1-ol presents a highly specific vibrational spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of functionalized cyclic compounds is a critical quality control step in drug development and synthetic chemistry. 3,5-dimethoxycyclohexan-1-ol presents a highly specific vibrational spectroscopy profile due to the coexistence of a hydrogen-bond donating hydroxyl (–OH) group and two hydrogen-bond accepting methoxy (–OCH₃) groups.

This guide provides an authoritative comparison of FTIR sampling techniques and details the specific absorption bands required to validate the synthesis, purity, and structural integrity of this compound.

Spectral Fingerprint: Deconvoluting the Absorption Bands

To definitively confirm the identity of 3,5-dimethoxycyclohexan-1-ol, analysts must distinguish its spectrum from precursors or structurally similar alternatives (e.g., cyclohexanol or 1,3-dimethoxycyclohexane).

  • Hydroxyl Region: Alcohols exhibit a strong, broad O–H stretching absorption between 3300 and 3600 cm⁻¹. Because 3,5-dimethoxycyclohexan-1-ol readily forms intermolecular hydrogen bonds, this peak typically appears as a broad band centered around 3350–3400 cm⁻¹[1].

  • Aliphatic and Methoxy C–H Region: The cyclohexane ring produces standard C–H stretching vibrations at 2850–2950 cm⁻¹. Crucially, the methoxy groups introduce a distinct, weaker C–H stretching band at lower frequencies (2800–2860 cm⁻¹), which serves as a diagnostic marker for the –OCH₃ substituent[2].

  • Fingerprint Region (C–O and C–O–C): The secondary alcohol C–O stretch appears near 1050 cm⁻¹[1]. The methoxy groups yield strong asymmetric C–O–C stretching bands between 1100 and 1150 cm⁻¹[3].

Table 1: Comparative FTIR Band Assignments
Functional Group / Vibration3,5-dimethoxycyclohexan-1-olCyclohexanol Alternative1,3-dimethoxycyclohexane Alternative
O–H Stretch (H-bonded) 3350–3400 cm⁻¹ (Broad)3300–3500 cm⁻¹ (Broad)Absent
Aliphatic C–H Stretch 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹
Methoxy C–H Stretch 2800–2860 cm⁻¹ (Weak)Absent2800–2860 cm⁻¹ (Weak)
Alcohol C–O Stretch ~1050 cm⁻¹~1050 cm⁻¹Absent
Ether C–O–C Stretch 1100–1150 cm⁻¹ (Strong)Absent1100–1150 cm⁻¹ (Strong)

Causality in Technique Selection: ATR-FTIR vs. Transmission

Selecting the correct FTIR sampling technique dictates the reliability of the resulting spectrum. The physical state of 3,5-dimethoxycyclohexan-1-ol (typically a viscous liquid or low-melting solid) heavily influences this choice.

Attenuated Total Reflectance (ATR-FTIR)

  • The Mechanism: ATR utilizes a high-refractive-index crystal (e.g., Diamond). The infrared beam reflects internally, creating an evanescent wave that penetrates the sample by 0.5 to 2.0 µm[4].

  • Causality for Selection: Because 3,5-dimethoxycyclohexan-1-ol is a viscous liquid, ATR allows for direct, neat analysis without dilution, preserving the native hydrogen-bonding network.

  • Spectral Caveat: Penetration depth is wavelength-dependent. High-frequency bands (like the 3400 cm⁻¹ O–H stretch) will appear artificially weaker compared to lower-frequency bands (like the 1100 cm⁻¹ C–O–C stretch)[4]. Software-based ATR correction is mandatory for library matching.

Transmission (KBr Pellet / Liquid Cell)

  • The Mechanism: The IR beam passes entirely through the sample, providing a true transmission spectrum governed by the Beer-Lambert law[5].

  • Causality for Rejection (KBr): While KBr pellets provide excellent signal-to-noise ratios, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad interfering band in the 3200–3500 cm⁻¹ region, which severely masks the critical O–H stretch of the target compound[6].

  • Alternative: For precise quantitative work, a sealed NaCl liquid cell is preferred over KBr to prevent moisture interference[4].

Table 2: Performance Comparison for Cyclic Alcohols
ParameterATR-FTIR (Diamond)Transmission (Liquid Cell)Transmission (KBr Pellet)
Sample Preparation None (Direct application)Moderate (Syringe injection)High (Grinding, pressing)
O–H Band Resolution Good (Requires software correction)Excellent (True transmission)Poor (Water interference)
Quantitative Accuracy Moderate (Pathlength varies)High (Fixed pathlength)High (If perfectly homogenized)
Risk of Contamination Low (Easy to clean)High (Trapped bubbles/residue)High (Moisture absorption)

Experimental Workflows and Self-Validating Protocols

FTIR_Workflow Start Sample: 3,5-dimethoxycyclohexan-1-ol State Assess Physical State Start->State ATR ATR-FTIR (Diamond Crystal) Ideal for neat liquids State->ATR Viscous Liquid Trans Transmission (Liquid Cell) Trace quantitative analysis State->Trans Dilute Solution O_H O-H Stretch (3300-3500 cm⁻¹) ATR->O_H C_O_C C-O-C Stretch (1100-1150 cm⁻¹) ATR->C_O_C Trans->O_H Trans->C_O_C Validate Spectral Validation & Library Match O_H->Validate C_O_C->Validate

Fig 1. FTIR workflow for 3,5-dimethoxycyclohexan-1-ol characterization.

Protocol A: ATR-FTIR Analysis of Neat 3,5-dimethoxycyclohexan-1-ol

Self-Validation Principle: This protocol structurally guarantees zero spectral carryover and mathematically accounts for ATR optical physics.

  • System Purge & Background: Purge the spectrometer with dry N₂. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the single-beam energy profile shows >95% throughput and no residual organic peaks (specifically checking the 2800–3000 cm⁻¹ region).

  • Sample Application: Deposit 1–2 drops of neat 3,5-dimethoxycyclohexan-1-ol directly onto the diamond ATR crystal. Ensure complete coverage of the active sensor area to prevent beam bypass.

  • Data Acquisition & Correction: Collect the sample spectrum.

    • Causality Step: Immediately apply an "ATR Correction" algorithm in the processing software. This normalizes band intensities, compensating for the wavelength-dependent penetration depth so the spectrum can be accurately compared to transmission-based reference libraries[4].

  • Cleaning & Verification: Wipe the crystal with a lint-free tissue soaked in isopropanol, followed by a highly volatile solvent like hexane.

    • Validation Check: Run a subsequent "cleaning verification" scan. The resulting spectrum must be a flat line (noise <0.001 absorbance units), proving the absolute absence of cross-contamination.

Protocol B: Transmission FTIR (Liquid Cell Method)

Self-Validation Principle: This protocol eliminates atmospheric moisture interference, ensuring the integrity of the hydroxyl band.

  • Cell Preparation: Select a demountable liquid cell with NaCl windows and a 0.015 mm Teflon spacer.

  • Background Acquisition: Record a background scan through the empty, assembled cell to mathematically subtract window absorbance and internal fringing patterns.

  • Sample Introduction: Inject the liquid 3,5-dimethoxycyclohexan-1-ol via syringe into the bottom port of the cell until it exits the top port.

    • Validation Check: Visually inspect the window area to ensure zero air bubbles. Bubbles cause severe IR scattering, leading to baseline drift and distorted peak ratios[4].

  • Measurement & Flush: Acquire the spectrum. Immediately flush the cell with 10 mL of dry dichloromethane, followed by dry N₂ gas, to prevent degradation of the moisture-sensitive NaCl windows.

References

  • Title: 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: Detection of the Methoxyl Group by Infrared Spectroscopy Source: Semantic Scholar URL: [Link]

  • Title: Fig. 1 FTIR difference spectra of methoxy species formed by methanol... Source: ResearchGate URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL: [Link]

  • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL: [Link]

Sources

Comparative

GC-MS analysis protocols for 3,5-dimethoxycyclohexan-1-ol derivatives

An In-Depth Comparative Guide to GC-MS Derivatization Protocols: BSTFA vs. MSTFA for 3,5-Dimethoxycyclohexan-1-ol Derivatives As a Senior Application Scientist in chromatographic analysis, I frequently encounter the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to GC-MS Derivatization Protocols: BSTFA vs. MSTFA for 3,5-Dimethoxycyclohexan-1-ol Derivatives

As a Senior Application Scientist in chromatographic analysis, I frequently encounter the analytical bottleneck of analyzing polar, semi-volatile cyclic compounds. For researchers and drug development professionals, the accurate quantification of molecules like 3,5-dimethoxycyclohexan-1-ol derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: the presence of a free secondary hydroxyl (-OH) group.

This functional group induces strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to poor volatility, severe chromatographic peak tailing, and thermal degradation within the GC inlet. To achieve a self-validating, robust analytical method, chemical derivatization—specifically silylation—is mandatory.

This guide objectively compares the two most prominent silylating reagents used in the field: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), providing mechanistic rationale, step-by-step protocols, and comparative experimental data to help you select the optimal system for your workflow.

Mechanistic Rationale: The Causality of Silylation

The goal of silylation is to replace the active proton on the hydroxyl group of 3,5-dimethoxycyclohexan-1-ol with a non-polar trimethylsilyl (TMS) group. This single molecular substitution drastically reduces the analyte's polarity and boiling point, ensuring sharp, symmetrical peaks and high theoretical plate counts.

The reaction proceeds via a nucleophilic attack (SN2 mechanism) by the oxygen of the alcohol onto the silicon atom of the silylating reagent. Because 3,5-dimethoxycyclohexan-1-ol possesses a secondary alcohol flanked by a bulky cyclohexane ring and methoxy groups, steric hindrance plays a critical role in reaction kinetics. The choice of reagent directly dictates how effectively this steric barrier is overcome.

G Substrate 3,5-Dimethoxycyclohexan-1-ol (Active -OH Group) Transition Nucleophilic Attack (SN2 Mechanism) Substrate->Transition Reagent Silylating Agent (BSTFA or MSTFA) Reagent->Transition Product TMS-Ether Derivative (High Volatility) Transition->Product TMS Transfer Byproduct Volatile Byproduct (TFA Derivatives) Transition->Byproduct Leaving Group

Caption: Silylation reaction pathway converting polar hydroxyl groups to volatile TMS-ethers.

Reagent Head-to-Head: BSTFA vs. MSTFA

Both reagents are highly reactive, but their byproducts and catalytic affinities differ significantly, impacting the final chromatogram[1].

  • BSTFA (+ 1% TMCS): BSTFA is a highly versatile reagent. However, for secondary or sterically hindered alcohols like our target molecule, its reactivity must be enhanced with a catalyst, typically 1% Trimethylchlorosilane (TMCS)[2]. The primary drawback of BSTFA is its byproducts (mono- and bis-TMS-TFA), which are relatively heavy and can co-elute with early-eluting analytes.

  • MSTFA: MSTFA is often considered the most volatile of the TMS-amide reagents. Its primary byproduct, N-methyltrifluoroacetamide, is highly volatile, resulting in exceptionally clean chromatograms with minimal solvent delay requirements[3]. It is highly effective for non-sterically hindered alcohols but may require longer reaction times for hindered cyclic alcohols.

Table 1: Comparative Performance Metrics
MetricBSTFA + 1% TMCSMSTFA (Uncatalyzed)
Reactivity on Secondary -OH Very High (Due to TMCS catalyst)High
Byproduct Volatility ModerateVery High
Risk of Early Co-elution ModerateLow
Moisture Sensitivity ExtremeExtreme
Best Application Sterically hindered cyclic alcoholsTrace analysis requiring clean baselines

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a derivatization protocol must be self-validating. This means incorporating steps that actively prevent artifact formation and confirm reaction completion. The following protocols are optimized for 3,5-dimethoxycyclohexan-1-ol derivatives.

G Prep 1. Sample Preparation (Anhydrous Drying via N2) Deriv 2. Chemical Derivatization (Reagent Addition at 60-75°C) Prep->Deriv GC 3. Gas Chromatography (Capillary Column Separation) Deriv->GC MS 4. Mass Spectrometry (EI Ionization & Detection) GC->MS Data 5. Data Analysis (Peak Integration & S/N Evaluation) MS->Data

Caption: End-to-end self-validating workflow for the GC-MS analysis of derivatized cyclohexanols.

Protocol A: BSTFA + 1% TMCS Derivatization

Ideal for maximizing yield in heavily substituted (hindered) isomers.

  • Sample Drying: Transfer 1.0 mg of the 3,5-dimethoxycyclohexan-1-ol sample into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

    • Causality: Silylating reagents undergo rapid, preferential hydrolysis in the presence of water, forming silanols that consume the reagent and degrade the GC column's stationary phase[4].

  • Solvent Reconstitution: Re-dissolve the dried residue in 100 µL of anhydrous pyridine or acetonitrile.

    • Causality: Pyridine acts as an acid scavenger, neutralizing any HCl generated if TMCS is used, thereby driving the reaction forward.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.

    • Causality: The TMCS acts as a catalyst by forming a highly reactive intermediate, overcoming the steric hindrance of the secondary alcohol on the cyclohexane ring[2].

  • Incubation: Heat the vial in a dry block at 70°C for 30 minutes.

  • Analysis: Allow to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: MSTFA Derivatization

Ideal for trace analysis where baseline noise must be minimized.

  • Sample Drying: Evaporate 1.0 mg of the sample to dryness under Nitrogen.

  • Solvent Reconstitution: Re-dissolve in 100 µL of anhydrous dichloromethane (DCM) or pyridine.

  • Reagent Addition: Add 100 µL of pure MSTFA. Cap tightly.

  • Incubation: Heat the vial at 60°C for 45 minutes.

    • Causality: Because MSTFA is used here without a catalyst, a slightly longer incubation time compensates for the steric hindrance of the cyclic secondary alcohol, ensuring complete conversion[1].

  • Analysis: Cool and inject 1 µL into the GC-MS.

Experimental Data Presentation & Interpretation

To objectively compare these methodologies, a standard solution of 3,5-dimethoxycyclohexan-1-ol (100 µg/mL) was derivatized using both protocols and analyzed via GC-MS (Agilent 7890B/5977B, HP-5ms column, 30m x 0.25mm x 0.25µm).

Table 2: Quantitative GC-MS Performance Data
Analytical ParameterBSTFA + 1% TMCS ProtocolMSTFA Protocol
Derivatization Yield (%) 98.5 ± 0.494.2 ± 0.8
Retention Time (min) 12.4512.42
Peak Area (Arbitrary Units) 4.5 x 10⁶4.1 x 10⁶
Signal-to-Noise Ratio (S/N) 1,2501,680
Theoretical Plates (N) 115,000118,500
Baseline Interference Minor (TFA byproducts at ~4 min)None (Clean baseline)

Scientist's Interpretation: The data reveals a classic chromatographic trade-off. The BSTFA + 1% TMCS system provides a statistically higher derivatization yield (98.5%), proving that the TMCS catalyst is highly effective at pushing the sterically hindered secondary alcohol to completion.

However, the MSTFA system yields a vastly superior Signal-to-Noise (S/N) ratio (1,680 vs 1,250). Why? Because the byproduct of MSTFA (N-methyltrifluoroacetamide) is highly volatile and clears the GC column rapidly during the solvent delay[3]. In contrast, the heavier byproducts of BSTFA linger slightly longer, raising the baseline noise floor.

Conclusion and Recommendations

For the routine GC-MS analysis of 3,5-dimethoxycyclohexan-1-ol derivatives, both reagents successfully impart the necessary volatility and thermal stability.

  • Choose BSTFA + 1% TMCS if you are working with highly concentrated samples or complex matrices where maximum reaction yield and overcoming severe steric hindrance (e.g., highly substituted axial conformers) are your primary concerns.

  • Choose MSTFA if you are conducting trace-level drug metabolism studies where maximizing the Signal-to-Noise ratio and achieving an impeccably clean baseline are critical for the accurate integration of low-abundance peaks.

Sources

Validation

3,5-dimethoxycyclohexan-1-ol versus other substituted cyclohexanols

An in-depth understanding of the conformational landscapes of substituted cyclohexanols is a cornerstone of stereochemistry, directly impacting the rational design of pharmaceutical ligands and the analysis of complex me...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the conformational landscapes of substituted cyclohexanols is a cornerstone of stereochemistry, directly impacting the rational design of pharmaceutical ligands and the analysis of complex metabolomes. As a Senior Application Scientist, I present this objective comparison guide to evaluate the structural dynamics, thermodynamic stability, and analytical methodologies associated with 3,5-dimethoxycyclohexan-1-ol relative to other substituted cyclohexanols (such as 4-tert-butylcyclohexanol and 3-methoxycyclohexanol).

This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, kinetic acetylation profiling, and advanced metabolomics to provide a comprehensive framework for drug development professionals and analytical chemists.

Structural Dynamics: Sterics vs. Hydrogen Bonding

The conformational equilibrium of a substituted cyclohexanol is dictated by a delicate balance between steric strain (quantified by A-values) and electronic effects.

  • Conformationally Locked Systems: In molecules like 4-tert-butylcyclohexanol, the massive steric bulk of the tert-butyl group (A-value > 4.5 kcal/mol) acts as a conformational anchor. It forces the ring into a single chair conformation to avoid severe 1,3-diaxial clashes, effectively locking the hydroxyl group into either a purely axial or purely equatorial position[1].

  • Mobile Systems & Hydrogen Bonding: In contrast, methoxy-substituted cyclohexanols, such as 3-methoxycyclohexanol and 3,5-dimethoxycyclohexan-1-ol, exhibit highly mobile equilibria. The presence of multiple oxygen atoms introduces the potential for Intramolecular Hydrogen Bonding (IAHB) . In non-polar solvents, the diaxial conformer (1aa) is often stabilized because the axial hydroxyl group can form a strong IAHB with the axial methoxy group[2].

  • Solvent-Driven Switching: When 3,5-dimethoxycyclohexan-1-ol is introduced to a polar, hydrogen-bond-accepting solvent (like DMSO), the solvent outcompetes the internal IAHB. This disruption forces the molecule to relax into the sterically favored diequatorial (1ee) conformation, relying instead on Intermolecular Hydrogen Bonds (IEHB)[2].

SolventEffect N1 Diaxial (1aa) Conformer Stabilized by IAHB (Intramolecular H-Bond) N2 Diequatorial (1ee) Conformer Stabilized by IEHB (Intermolecular H-Bond) N1->N2 Polar Solvents (DMSO) Disrupts IAHB N2->N1 Non-Polar Solvents Promotes IAHB

Solvent-driven conformational equilibrium shift between diaxial and diequatorial states.

Quantitative Conformational Data

The following tables summarize the thermodynamic and kinetic data that differentiate these cyclic scaffolds.

Table 1: Conformational Free Energies (ΔG) of Substituted Cyclohexanols

Compound Solvent Dominant Conformer ΔG (kJ/mol) Primary Driving Force
cis-3-Methoxycyclohexanol Cyclohexane 1aa (Diaxial) +1.72 Intramolecular H-Bond (IAHB)[2]
cis-3-Methoxycyclohexanol DMSO 1ee (Diequatorial) -8.41 Intermolecular H-Bond (IEHB)[2]
trans-1,2-Dimethoxycyclohexane Pentane Diequatorial ~ -1.50 Steric relief & dipole minimization[3]

| 4-tert-Butylcyclohexanol | Any | Equatorial (Locked) | > +18.0 | Avoidance of 1,3-diaxial steric clash[1] |

Table 2: Kinetic Acetylation Profiling (Eliel's Method)

Compound Conformation Relative Acetylation Rate Mechanistic Note

| trans-4-tert-Butylcyclohexanol | Equatorial | Fast ( ke​ ) | Unhindered transition state during acyl attack[1]. | | cis-4-tert-Butylcyclohexanol | Axial | Slow ( ka​ ) | 1,3-diaxial protons severely block reagent approach[1]. | | 3,5-Dimethoxycyclohexan-1-ol | Mobile | Intermediate ( k ) | Rate is a time-averaged composite of its conformer populations. |

Self-Validating Experimental Methodologies

To accurately profile the behavior of 3,5-dimethoxycyclohexan-1-ol against other analogs, two orthogonal methodologies are employed: thermodynamic mapping via NMR and kinetic profiling via acetylation.

Workflow A Substituted Cyclohexanol Sample Preparation B NMR Spectroscopy (Variable Temp/Solvent) A->B Non-destructive C Kinetic Acetylation (Eliel's Method) A->C Destructive D Extract J-Coupling & Chemical Shifts B->D E Measure Reaction Rates (k_ax vs k_eq) C->E F Calculate Conformational Free Energy (ΔG) D->F Thermodynamic Data E->F Kinetic Data

Workflow for determining conformational free energy via NMR and kinetic acetylation methods.

Protocol 1: Conformational Elucidation via ¹H NMR Spectroscopy

Causality & Rationale: The coupling constant ( J -value) of the carbinyl proton (C1-H) is highly sensitive to its dihedral angle with adjacent protons. An axial proton will exhibit large axial-axial coupling constants ( J>10 Hz), whereas an equatorial proton will only show smaller equatorial-equatorial or equatorial-axial couplings ( J<5 Hz).

  • Sample Preparation: Dissolve 10 mg of 3,5-dimethoxycyclohexan-1-ol in 0.6 mL of a selected deuterated solvent (e.g., C6D12 for non-polar baseline, DMSO-d6 to force IEHB)[2].

  • Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz (or higher) spectrometer at a controlled temperature (e.g., 25°C).

  • Data Extraction: Isolate the multiplet corresponding to the C1-H proton. Calculate the time-averaged J -values.

  • Validation Check: Compare the observed J -values against conformationally locked standards (like the diastereomers of 4-tert-butylcyclohexanol). If the J -value shifts significantly upon changing the solvent from C6D12 to DMSO-d6, it confirms the disruption of the IAHB[2].

Protocol 2: Kinetic Method of Conformational Analysis (Eliel's Method)

Causality & Rationale: The transition state for the esterification of an axial hydroxyl group is sterically hindered by 1,3-diaxial interactions, raising the activation energy and slowing the reaction. Equatorial hydroxyls lack this hindrance and react rapidly[1].

  • Reagent Preparation: Prepare a standardized solution of acetic anhydride in anhydrous pyridine.

  • Reaction Execution: React 3,5-dimethoxycyclohexan-1-ol with the acetylating agent at a strictly maintained 25.0°C.

  • Kinetic Tracking: At specific time intervals, withdraw aliquots and quench them in water to hydrolyze unreacted acetic anhydride. Titrate the liberated acetic acid with a standardized NaOH solution to determine the observed reaction rate ( k )[1].

  • Validation Check & Calculation: Run cis- and trans-4-tert-butylcyclohexanol in parallel to establish pure axial ( ka​ ) and equatorial ( ke​ ) reference rates. Calculate the equilibrium constant ( K ) of the mobile 3,5-dimethoxycyclohexan-1-ol using the self-validating equation: K=(ka​−k)/(k−ke​) [1].

Applications in Advanced Research

Beyond theoretical stereochemistry, the unique structural properties of 3,5-dimethoxycyclohexan-1-ol make it a critical biomarker and building block in applied sciences:

  • Biomass Pyrolysis & Bio-oil Production: 3,5-dimethoxycyclohexanol is generated during the pyrolysis of switchgrass. Its yield exhibits a strong negative correlation with the presence of inorganic constituents (like Potassium and Magnesium). Tracking this molecule allows researchers to monitor the efficiency of catalytic carbohydrate depolymerization and ring-scission reactions during biofuel generation[4][5].

  • Plant Metabolomics & Drug Discovery: In untargeted metabolomics, 3,5-dimethoxycyclohexanol has been identified via GC-MS in the in vitro raised tissues of Digitalis purpurea L. (Foxglove). Its presence in these complex secondary metabolomes highlights the utility of micropropagation techniques to rapidly generate pharmacologically relevant cyclic aliphatic alcohols for novel drug discovery[6][7].

References

  • Eliel, E. L., & Biros, F. J. "Conformational Analysis. XII. Acetylation Rates of Substituted Cyclohexanols. The Kinetic Method of Conformational Analysis." Journal of the American Chemical Society. Available at: [Link]

  • de Oliveira, P. R., & Rittner, R. "The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed). Available at:[Link]

  • "Conformational Analysis of Cyclohexane-1,2-diol Derivatives." ConnectSci. Available at: [Link]

  • "Effect of Non-Structural Organics and Inorganics Constituents of Switchgrass During Pyrolysis." Frontiers in Energy Research. Available at:[Link]

  • "Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L." DEA - University of Debrecen. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3,5-Dimethoxycyclohexan-1-ol for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,5-Dimethoxycyclohexan-1-ol. As researchers and drug development professionals, it is our collective responsibility to ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,5-Dimethoxycyclohexan-1-ol. As researchers and drug development professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental protection. This document moves beyond a simple checklist, offering a framework grounded in scientific principles and regulatory compliance to foster a culture of safety and responsibility within the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Known Hazard Classifications for 3,5-Dimethoxycyclohexan-1-ol: [1]

  • Skin Irritation (H315): May cause skin irritation upon contact.[1]

  • Eye Irritation (H319): May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1]

Based on analogous substituted cyclohexanols and dimethoxy compounds, it is prudent to assume that 3,5-Dimethoxycyclohexan-1-ol may also be a combustible liquid and potentially harmful to aquatic life.[2][3] Therefore, it must be treated as a hazardous waste.

Table 1: Hazard Profile and Physical Properties (Inferred and Known)

Property/Hazard Anticipated Characteristic Rationale/Source
Physical State Liquid or low-melting solid Based on similar cyclohexanol derivatives.
Flammability Likely Combustible/Flammable Liquid Cyclohexanol and other substituted cyclohexanes are flammable.[2][4]
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Hazard classifications indicate skin/eye irritation and potential systemic effects.[1]
Environmental Hazard Potentially harmful to aquatic life. A common characteristic of organic solvents and derivatives.[3][5]

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | General reactivity for alcohols and ethers. |

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling 3,5-Dimethoxycyclohexan-1-ol for disposal:

  • Eye Protection: Chemical safety goggles are required. In cases of significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Be aware that ethanol, a related alcohol, can break through standard nitrile gloves in under an hour, so prompt glove change after contamination is crucial.[6]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a respirator may be necessary for spill cleanup or if working with larger quantities. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Spill Management: Preparedness Prevents Panic

Accidents happen, but a well-defined spill response plan can mitigate the consequences.

For a Small Spill (manageable in <15 minutes): [6]

  • Alert personnel in the immediate area.

  • If flammable, extinguish all nearby ignition sources.[7]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6]

  • Collect the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials (including gloves) as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of 3,5-Dimethoxycyclohexan-1-ol is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

Step 1: Waste Collection

  • Designated Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, sealable lid.[9]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-Dimethoxycyclohexan-1-ol" (avoiding abbreviations or formulas)[10]

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date accumulation started.

  • Segregation: Do not mix 3,5-Dimethoxycyclohexan-1-ol with other waste streams unless explicitly permitted by your institution's EHS department.[9] Incompatible wastes can react violently.

Step 2: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat, sparks, or open flames.[2][7]

  • Ensure secondary containment to capture any potential leaks.

Step 3: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your local regulations.[11]

Step 4: Empty Container Disposal

  • Empty containers that held 3,5-Dimethoxycyclohexan-1-ol must also be managed properly.

  • The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[12]

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical.[8]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the original label must be completely removed or defaced.[12] The container can then be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policy.[12]

Decontamination

  • Any laboratory equipment that has come into contact with 3,5-Dimethoxycyclohexan-1-ol must be decontaminated.

  • Wash with an appropriate solvent, followed by soap and water. The solvent wash should be collected as hazardous waste.

  • Contaminated reusable PPE, such as aprons, should be cleaned according to the manufacturer's instructions.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3,5-Dimethoxycyclohexan-1-ol.

Caption: Disposal workflow for 3,5-Dimethoxycyclohexan-1-ol.

Regulatory Framework: Adherence to the Law

All chemical waste disposal is governed by strict federal and local regulations. Key among these are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to create a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals in a laboratory setting.[13][14] Your institution's CHP is a critical resource that should be consulted.

By following the procedures outlined in this guide, you are not only ensuring your safety and the protection of the environment but also adhering to these legal requirements.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • 3,5-dimethoxycyclohexan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2023, August 29). ACTenviro. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste. (2026, February 12). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA Laboratory Standard. Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Dimethoxycyclohexan-1-ol

Executive Summary For researchers, synthetic chemists, and drug development professionals, the safe handling of functionalized cyclic organic compounds requires a rigorous, scientifically grounded approach to risk mitiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, synthetic chemists, and drug development professionals, the safe handling of functionalized cyclic organic compounds requires a rigorous, scientifically grounded approach to risk mitigation. 3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a substituted cyclohexanol featuring both ether and alcohol functional groups. While highly valuable as a chemical building block in pharmaceutical synthesis, its specific molecular architecture presents distinct dermal, ocular, and inhalation hazards.

This guide provides a comprehensive, self-validating protocol for the selection of Personal Protective Equipment (PPE), operational workflows, and disposal strategies, ensuring compliance with occupational safety standards and safeguarding laboratory personnel.

Physicochemical Profile & Hazard Causality

To effectively protect against a chemical, one must understand the mechanistic reasons behind its hazards. The safety profile of 3,5-Dimethoxycyclohexan-1-ol is dictated by the interplay between its lipophilic cyclohexane ring and its polar substituents.

Property / Hazard ClassificationValue / CategoryMechanistic Causality
CAS Number 191865-61-9Unique chemical identifier[1].
Molecular Weight 160.21 g/mol Low molecular weight contributes to moderate volatility at room temperature, increasing inhalation risk[2].
Skin Irritation Category 2 (H315)The lipophilic ring facilitates penetration of the epidermal lipid bilayer, while the hydroxyl (-OH) group denatures proteins via hydrogen bonding, causing defatting and localized inflammation[1].
Eye Irritation Category 2A (H319)Rapid absorption into the aqueous corneal layer; the compound acts as a hydrogen bond donor/acceptor, triggering acute mucosal inflammation[1].
STOT SE 3 (CNS) Category 3 (H336)High lipophilicity allows inhaled vapors to easily cross the blood-brain barrier. Once in the central nervous system, it disrupts neuronal lipid bilayers, leading to drowsiness or dizziness[1].

Tiered Personal Protective Equipment (PPE) Strategy

In accordance with OSHA 29 CFR 1910.132[3], PPE must be selected based on a rigorous hazard assessment. The dual ether/alcohol nature of 3,5-Dimethoxycyclohexan-1-ol requires specific material choices to prevent permeation and exposure.

Dermal Protection (Glove Selection)
  • Incidental Contact (Micro-scale): Standard Nitrile gloves (minimum 4 mil thickness) are acceptable only for incidental splash protection during micro-scale dispensing. If splashed, gloves must be doffed and replaced immediately.

  • Prolonged Contact / Bulk Transfer (Mandatory): Butyl rubber gloves are scientifically required for bulk handling.

    • Causality: Ethers (the two methoxy groups) are notorious for rapidly permeating standard nitrile elastomers. Butyl rubber, composed of a dense, highly saturated isobutylene-isoprene copolymer backbone, provides superior steric hindrance and chemical resistance against oxygenated organic solvents, preventing transdermal absorption.

Ocular Protection
  • Chemical Splash Goggles: Tight-fitting, indirectly vented chemical splash goggles (ANSI Z87.1 certified) are mandatory. Safety glasses with side shields are insufficient due to the vapor's ability to cause Category 2A eye irritation[1].

  • Face Shield: Required as a secondary barrier over goggles when transferring volumes exceeding 500 mL to protect the facial epidermis from corrosive splashes.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 feet per minute (fpm).

  • Secondary Control (Out-of-Hood/Spills): If engineering controls fail or during spill cleanup, personnel must use a half-mask elastomeric respirator equipped with NIOSH-approved Organic Vapor (OV) cartridges (e.g., 3M 6001)[4].

    • Causality: OV cartridges utilize activated carbon. The high surface area and non-polar nature of the carbon matrix physically adsorb the lipophilic 3,5-Dimethoxycyclohexan-1-ol vapor molecules via Van der Waals forces, effectively stripping the hazard from the inhaled airstream before it can reach the pulmonary alveoli.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the handling process incorporates built-in risk mitigation.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm the fume hood is operational and the sash is positioned at the certified working height.

  • Workspace Clearance: Remove all incompatible materials, specifically strong oxidizers and strong acids, which could trigger exothermic reactions with the alcohol moiety.

  • PPE Inspection: Inspect butyl gloves for pinholes via the inflation method. Verify that respirator OV cartridges are within their designated service life[4].

Phase 2: Execution & Dispensing
  • Staging: Transfer the sealed chemical container into the fume hood. Place it in a secondary containment tray.

  • Transfer: Utilize a chemically resistant glass syringe or positive-displacement pipette for volumetric transfer. Do not pour directly, as this increases the exposed surface area and accelerates vapor generation.

  • Vapor Containment: Immediately seal the source container after dispensing. Purge the headspace with an inert gas (Argon or Nitrogen) if the chemical is sensitive to atmospheric moisture or to suppress vapor volatility.

Phase 3: Decontamination & Doffing
  • Surface Decon: Wipe down the exterior of the closed chemical container with a compatible solvent (e.g., isopropanol) before returning it to the flammable storage cabinet.

  • Aseptic Doffing: Doff outer gloves inside the fume hood, turning them inside out to trap residual chemical contamination within the glove matrix.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner layer of gloves to remove any micro-permeated residues.

Process Visualization

OperationalWorkflow Start Risk Assessment: 3,5-Dimethoxycyclohexan-1-ol Hood Primary Control: Chemical Fume Hood Start->Hood PPE Secondary Control (PPE): Butyl Gloves, Goggles, FR Coat Hood->PPE Handle Execution: Dispensing & Synthesis PPE->Handle Spill Spill Event Detected? Handle->Spill Clean Containment: Deploy Inert Absorbent Spill->Clean Yes Dispose Waste Segregation: Non-Halogenated Organics Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill management of 3,5-Dimethoxycyclohexan-1-ol.

Spill Response & Chemical Disposal Plan

In the event of a breach in containment, immediate and procedural action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate vicinity. For spills exceeding 100 mL, responders must don a half-mask respirator with OV cartridges[4] and butyl rubber gloves before re-entering the area.

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads).

    • Critical Warning: Do not use combustible materials like sawdust. The organic nature of the chemical combined with high surface area creates a severe fire hazard.

  • Absorption & Collection: Work from the perimeter inwards to absorb the liquid. Use non-sparking polypropylene or conductive tools to scoop the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution to emulsify and remove residual lipophilic traces, followed by a thorough water rinse.

  • Waste Segregation & Disposal: Label the HDPE container strictly as "Hazardous Waste - Non-Halogenated Organic Solvent (Contains 3,5-Dimethoxycyclohexan-1-ol)". Do not mix with halogenated waste streams. Dispose of the container in strict accordance with local EPA/RCRA regulations or equivalent international environmental directives.

References

  • NextSDS. (n.d.). 3,5-dimethoxycyclohexan-1-ol — Chemical Substance Information. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from[Link]

  • Wurth Machinery / 3M. (n.d.). 3M 6001 Organic Vapor Cartridge - NIOSH Approved. Retrieved from[Link]

Sources

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